molecular formula C5H12N+ B3034041 n,n,n-Trimethylethenaminium CAS No. 13448-18-5

n,n,n-Trimethylethenaminium

Cat. No.: B3034041
CAS No.: 13448-18-5
M. Wt: 86.16 g/mol
InChI Key: PPJWCUOWPVSSSW-UHFFFAOYSA-N
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Description

N, N, N-Trimethylethenaminium belongs to the class of organic compounds known as quaternary ammonium salts. Quaternary ammonium salts are compounds containing positively charged polyatomic ion of the structure NR4+, R being an alkyl group or an aryl group. N, N, N-Trimethylethenaminium is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N/c1-5-6(2,3)4/h5H,1H2,2-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJWCUOWPVSSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870544
Record name N,N,N-Trimethylethenaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N,N-Trimethylethenaminium: Structural Dynamics, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,N,N-Trimethylethenaminium: Chemical Structure, Reactivity, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,N-Trimethylethenaminium (also known as the vinyltrimethylammonium cation) represents a distinct class of quaternary ammonium compounds characterized by a vinyl group directly bonded to a positively charged nitrogen center. Unlike its saturated analog (choline) or its neutral counterpart (enamines), this cation exhibits unique electronic properties driven by the strong electron-withdrawing inductive effect (-I) of the quaternary nitrogen. This whitepaper provides a comprehensive technical analysis of its structure, synthesis via


-elimination, electrophilic reactivity (Michael addition), and its biological identity as the toxic principle "neurine."

Chemical Structure & Electronic Properties

Molecular Geometry and Bonding

The N,N,N-trimethylethenaminium cation (


) consists of a vinyl group (

) attached to a trimethylammonium group (

).
  • Hybridization: The vinyl carbons are

    
     hybridized, creating a planar olefinic system. The nitrogen atom is 
    
    
    
    hybridized, maintaining a tetrahedral geometry.
  • Bond Lengths: The

    
     double bond length is approximately 1.34 Å, typical for alkenes, but the 
    
    
    
    bond is shorter than a standard single bond due to the strong electrostatic field, though it lacks the partial double bond character seen in neutral enamines (where the N lone pair donates into the
    
    
    -system).
Electronic Distribution and Reactivity

The defining feature of this molecule is the inversion of polarity compared to neutral enamines.

  • Neutral Enamines: The nitrogen lone pair donates electron density into the alkene (

    
    -donation), making the 
    
    
    
    -carbon nucleophilic.
  • Trimethylethenaminium Cation: The quaternary nitrogen lacks a lone pair and exerts a powerful electron-withdrawing inductive effect (-I) on the vinyl group. This polarizes the

    
    -system, significantly reducing electron density at the 
    
    
    
    -carbon.

Consequence: The vinyl group acts as a Michael acceptor (electrophile), susceptible to attack by nucleophiles, rather than an electron-rich alkene.

PropertyValue / Description
IUPAC Name Ethenyl(trimethyl)azanium
Common Name Vinyltrimethylammonium (VTMA)
Formula

Molecular Weight 86.16 g/mol (cation only)
LogP -2.5 (Estimated, highly hydrophilic)
Electronic Effect Strong -I (Inductive withdrawal)
Major Reactivity Michael Addition, Radical Polymerization

Synthesis and Manufacturing Protocols

The synthesis of N,N,N-trimethylethenaminium salts typically involves the elimination of a


-substituted ethyltrimethylammonium precursor. The most robust laboratory method utilizes the Hofmann elimination pathway starting from (2-bromoethyl)trimethylammonium bromide.
Protocol: Synthesis via Hofmann Elimination

Objective: Isolate Vinyltrimethylammonium Bromide from (2-Bromoethyl)trimethylammonium bromide.

Reagents:

  • (2-Bromoethyl)trimethylammonium bromide (Starting Material)

  • Silver Oxide (

    
    ) or ethanolic KOH
    
  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.1 mol of (2-bromoethyl)trimethylammonium bromide in 100 mL of absolute ethanol.

  • Base Treatment: Add a stoichiometric excess (0.06 mol) of Silver Oxide (

    
    ) to the solution. Note: 
    
    
    
    is preferred over KOH to precipitate AgBr, driving the reaction forward and avoiding contamination with inorganic salts.
  • Reaction Phase: Stir the suspension vigorously at room temperature for 4 hours. The formation of a pale yellow precipitate (AgBr) indicates progress.

  • Filtration: Filter the mixture through a Celite pad to remove solid silver salts. The filtrate contains the vinyltrimethylammonium hydroxide (Neurine).

  • Neutralization/Isolation: To isolate the bromide salt, neutralize carefully with HBr (48% aq) until pH 7.0 is reached.

  • Crystallization: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/ether to yield hygroscopic white crystals.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical transformation logic.

SynthesisPathway Precursor 2-Bromoethyl- trimethylammonium Br Intermediate Transition State (E2 Elimination) Precursor->Intermediate + Ag2O (Base) Product Vinyltrimethyl- ammonium Cation Intermediate->Product - HBr Byproduct AgBr (Solid) + H2O Intermediate->Byproduct

Figure 1: Synthesis of Vinyltrimethylammonium via Ag2O mediated elimination.

Reactivity Profile: The Michael Acceptor

The vinyltrimethylammonium cation is a potent electrophile. The activation of the double bond by the positively charged nitrogen allows for facile addition of nucleophiles, a property utilized in protein modification and polymer cross-linking.

Mechanism: Nucleophilic Conjugate Addition

Nucleophiles (


) attack the 

-carbon, which is electron-deficient. The resulting intermediate is a zwitterionic ylide (if the nucleophile is neutral) or a neutral species (if the nucleophile is anionic), which is then protonated.


Key Reactants:

  • Thiols (R-SH): Rapid addition at physiological pH (Cysteine modification).

  • Amines (R-NH2): Slower addition; often requires basic catalysis.

  • Carbanions: Used in organic synthesis to build carbon skeletons.

Polymerization

The cation is a vinyl monomer. It undergoes radical polymerization to form cationic polyelectrolytes (e.g., Poly(vinyltrimethylammonium chloride)). These polymers are critical in:

  • Water Treatment: Flocculants for negatively charged colloids.

  • Gene Delivery: Binding DNA (anionic) for transfection.

Pharmacology & Toxicology: The Neurine Identity

In biological systems, the hydroxide salt of N,N,N-trimethylethenaminium is known as Neurine . It is a product of the putrefaction of biological tissues (dehydration of choline) and possesses significant toxicity.

Mechanism of Action

Neurine acts as a cholinergic agonist , mimicking acetylcholine (ACh). However, its structural rigidity and lack of an ester bond render it resistant to hydrolysis by Acetylcholinesterase (AChE).

  • Receptor Binding: Neurine binds to both Nicotinic (nAChR) and Muscarinic (mAChR) acetylcholine receptors.

  • Persistent Depolarization: Because AChE cannot degrade neurine effectively, the ion channel remains open (nicotinic) or the G-protein cascade remains active (muscarinic).

  • Toxicity: This leads to "Cholinergic Crisis"—continuous stimulation resulting in muscle paralysis (depolarization block), respiratory failure, and convulsions.

Comparative Toxicity
CompoundStructureAChE SusceptibilityToxicity Profile
Acetylcholine

High (Rapid hydrolysis)Low (Rapidly cleared)
Choline

N/A (Precursor)Very Low (Nutrient)
Neurine (VTMA)

Negligible (Resistant) High (Persistent Agonist)
Biological Pathway Diagram

CholinergicToxicity Neurine Neurine (Vinyltrimethylammonium) AChR Acetylcholine Receptors (nAChR / mAChR) Neurine->AChR Binds/Activates Signal Persistent Depolarization (Ca2+ Influx) AChR->Signal Continuous Stimulation AChE Acetylcholinesterase (Enzyme) AChE->Neurine Cannot Hydrolyze Outcome Cholinergic Crisis (Paralysis, Resp. Failure) Signal->Outcome

Figure 2: Mechanism of Neurine toxicity via persistent receptor activation.

Experimental Characterization

For researchers synthesizing or identifying this compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (D2O): 
    
    • The trimethylammonium protons appear as a sharp singlet at

      
       3.1 - 3.3 ppm .
      
    • The vinyl protons exhibit a classic ABC pattern (or AMX depending on resolution) shifted downfield due to the cationic nitrogen.

    • 
      -Hydrogens (Terminal):  Two doublets around 
      
      
      
      6.0 - 6.4 ppm
      .
    • 
      -Hydrogen (Internal):  A complex multiplet around 
      
      
      
      6.8 - 7.2 ppm
      (highly deshielded).
Mass Spectrometry (ESI-MS)
  • Positive Mode: Dominant peak at m/z 86.1 .

  • Fragmentation: Loss of trimethylamine (neutral loss of 59 Da) to yield a vinyl cation fragment (rare) or methyl radical loss depending on energy.

References

  • PubChem. (2025). N,N,N-Trimethylethenaminium. National Library of Medicine. [Link]

  • Doering, W. v. E., & Schreiber, K. C. (1955). d-Orbital Resonance. II. Comparative Reactivity of Vinyldimethylsulfonium and Vinyltrimethylammonium Ions. Journal of the American Chemical Society. [Link]

  • Gardner, C., et al. (1949). Acetylene reactions.[2][3][4] Part IV. Formation of trimethylvinyl- and tetramethyl-ammonium hydroxide.[2][3] Journal of the Chemical Society.[2] [Link]

Sources

An In-depth Technical Guide to the In Vivo Toxicity Mechanisms of N,N,N-trimethylethenaminium (Choline)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,N-trimethylethenaminium, commonly known as choline, is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. However, a growing body of evidence reveals a paradoxical role for choline in pathology, where its in vivo toxicity is not a function of direct chemical insult but rather an indirect consequence of its metabolism by the gut microbiome. This guide provides a comprehensive technical overview of this toxicity mechanism, moving beyond high-dose adverse effects to the nuanced, systems-level impact of the choline-gut-liver metabolic axis. We will dissect the transformation of dietary choline into the pro-atherogenic and pro-thrombotic metabolite Trimethylamine N-oxide (TMAO) and elucidate the downstream signaling pathways that contribute to cardiovascular disease, renal dysfunction, and other chronic inflammatory conditions. This document is designed to equip researchers and drug development professionals with a deep mechanistic understanding, supported by field-proven experimental protocols and quantitative data, to inform future investigations and therapeutic strategies.

Introduction: The Duality of Choline

Choline is a water-soluble, vitamin-like essential nutrient. It serves as a precursor for the neurotransmitter acetylcholine, the membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine.[1] The body can synthesize small amounts of choline, but not enough to meet its needs, making dietary intake crucial.[2] Choline deficiency is linked to significant pathologies, including nonalcoholic fatty liver disease (NAFLD), muscle damage, and kidney problems.[3][4]

Conversely, high intake of choline is associated with adverse effects, and more significantly, its metabolic fate is now recognized as a key contributor to chronic disease. The central thesis of choline's in vivo toxicity is that its metabolism by commensal gut bacteria initiates a cascade that produces trimethylamine (TMA), a precursor to the systemically active and pathogenic molecule, Trimethylamine N-oxide (TMAO).[5][6] Understanding this pathway is critical for assessing the true risk profile of choline and for developing interventions that can mitigate its potential harm while preserving its essential benefits.

The Metabolic Journey: From Essential Nutrient to Pro-Pathogenic Precursor

The toxicity of choline is intrinsically linked to a multi-organ metabolic pathway involving the gut and the liver. This process transforms a benign nutrient into a molecule implicated in widespread systemic inflammation and organ dysfunction.

The Critical Role of the Gut Microbiota

Dietary choline, abundant in foods like red meat, eggs, and fish, is metabolized in the gastrointestinal tract.[1][5] A significant portion is acted upon by specific gut bacteria possessing the choline trimethylamine-lyase (CutC/D) enzyme complex.[7] This enzymatic action cleaves the C-N bond of choline to release trimethylamine (TMA).[7] Studies using germ-free mice have confirmed the indispensable role of the gut microbiota in this conversion; in the absence of gut bacteria, dietary choline does not lead to TMA production.[8]

Hepatic Conversion to TMAO

TMA is a gas that is readily absorbed from the intestine into the portal circulation, through which it travels to the liver.[7] In the liver, the host enzyme Flavin-containing Monooxygenase 3 (FMO3) efficiently oxidizes TMA to Trimethylamine N-oxide (TMAO), a water-soluble and non-volatile compound.[8][9] TMAO is then released into the systemic circulation, from where it can interact with various tissues before being primarily excreted by the kidneys.[9] Genetic deficiencies in the FMO3 enzyme lead to a condition called trimethylaminuria, characterized by the excretion of large amounts of volatile TMA, resulting in a fishy body odor.[10]

Metabolic_Pathway cluster_gut Intestinal Lumen cluster_liver Liver (Hepatocyte) Dietary Choline Dietary Choline TMA TMA Dietary Choline->TMA Choline TMA-lyase (cutC/D) Gut Microbiota Gut Microbiota Portal Vein Portal Vein TMA->Portal Vein TMA_liver TMA TMAO TMAO TMA_liver->TMAO FMO3 Enzyme Systemic Circulation Systemic Circulation TMAO->Systemic Circulation Portal Vein->TMA_liver Absorption Kidney Kidney Systemic Circulation->Kidney Distribution Excretion Excretion Kidney->Excretion

Caption: Metabolic conversion of dietary choline to TMAO via the gut-liver axis.

The TMAO-Centric Mechanism of Toxicity: A Multi-System Impact

Elevated circulating levels of TMAO are strongly correlated with an increased risk for several chronic diseases. Its pathogenic effects are pleiotropic, impacting vascular health, cardiac function, and renal integrity through the activation of multiple pro-inflammatory and pro-fibrotic signaling pathways.

Cardiovascular Toxicity

The most well-documented toxicity of the choline-TMAO pathway relates to cardiovascular disease.[11][12]

  • Atherosclerosis: TMAO accelerates atherosclerosis through several mechanisms. It inhibits reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.[11] It also upregulates the expression of macrophage scavenger receptors like CD36 and SR-A1, which promotes the uptake of oxidized LDL and the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.[11]

  • Endothelial Dysfunction & Inflammation: TMAO promotes a pro-inflammatory state in vascular endothelial cells. It activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the NLRP3 inflammasome, leading to the production and release of inflammatory cytokines such as IL-1β and TNF-α.[13][14] This inflammatory cascade contributes to endothelial dysfunction and increased adhesion of monocytes to the vessel wall.[13]

  • Thrombosis: Clinical and preclinical studies show that TMAO enhances platelet reactivity. It increases the release of intracellular calcium (Ca²⁺) in platelets upon agonist stimulation, lowering the threshold for platelet activation and aggregation, thereby increasing the risk of thrombotic events like heart attack and stroke.[11][14]

  • Heart Failure: In animal models, dietary supplementation with either choline or TMAO exacerbates pressure overload-induced heart failure.[6] TMAO is believed to have direct pathogenic effects on cardiomyocytes, promoting cardiac hypertrophy and fibrosis.[12]

TMAO_Toxicity_Pathway cluster_cardio Cardiovascular System TMAO Elevated Circulating TMAO Macrophage Macrophage TMAO->Macrophage ↑ CD36, SR-A1 ↓ Reverse Cholesterol Transport EndothelialCell Endothelial Cell TMAO->EndothelialCell Platelet Platelet TMAO->Platelet FoamCell Foam Cell Formation Macrophage->FoamCell Inflammation ↑ NF-κB, NLRP3 ↑ Inflammatory Cytokines EndothelialCell->Inflammation Hyperactivity ↑ Ca²⁺ Release ↑ Aggregation Platelet->Hyperactivity Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis Inflammation->Atherosclerosis Thrombosis Thrombosis Hyperactivity->Thrombosis

Caption: Key signaling pathways in TMAO-mediated cardiovascular toxicity.

Renal Toxicity

The kidneys are the primary route of TMAO elimination. Chronically elevated TMAO levels have been shown to contribute to the progression of chronic kidney disease (CKD).[6] High concentrations of TMAO can induce renal inflammation and fibrosis, damage renal medulla cells, and impair glomerular filtration, creating a vicious cycle where reduced kidney function leads to further TMAO accumulation.[11]

Table 1: Summary of Organ-Specific Toxicity of Elevated TMAO
Organ SystemKey Pathological OutcomeCore Molecular MechanismsSupporting References
Vasculature AtherosclerosisInhibition of reverse cholesterol transport; Upregulation of macrophage scavenger receptors (CD36, SR-A1); Activation of NF-κB and NLRP3 inflammasome.[5][11][13][14]
Blood ThrombosisEnhanced platelet hyperactivity through increased intracellular Ca²⁺ release.[11][14]
Heart Heart FailurePromotion of cardiac hypertrophy and fibrosis; Exacerbation of pressure overload-induced cardiac dysfunction.[6][12]
Kidney Chronic Kidney DiseaseInduction of renal inflammation and fibrosis; Damage to renal medulla cells; Impaired glomerular filtration.[6][11]

Direct Toxicity of High-Dose Choline

While the TMAO pathway represents a chronic, diet-dependent toxicity mechanism, acute toxicity from very high doses of choline supplementation can also occur. These effects are generally observed at intakes significantly exceeding normal dietary levels.

The Tolerable Upper Intake Level (UL) for adults is 3,500 mg/day (3.5 g/day ).[2][3] Intakes above this level can lead to:

  • Fishy Body Odor: Caused by the excretion of excess, unmetabolized TMA through sweat and breath.[1][3]

  • Hypotension (Low Blood Pressure): A potential adverse effect of very high choline intake.[1][3]

  • Gastrointestinal Distress: Including vomiting and diarrhea.[15]

  • Excessive Sweating and Salivation. [3]

Table 2: Dose-Dependent Effects of Choline in Adults (19+ years)
ParameterMaleFemalePregnancyLactationNotesSupporting References
Adequate Intake (AI) 550 mg/day425 mg/day450 mg/day550 mg/dayLevel established to prevent liver damage.[2]
Tolerable Upper Level (UL) 3,500 mg/day3,500 mg/day3,500 mg/day3,500 mg/dayMaximum daily intake unlikely to cause adverse health effects.[2][3]
Observed Toxic Effects >3,500 mg/day>3,500 mg/day>3,500 mg/day>3,500 mg/daySymptoms include fishy body odor, hypotension, vomiting, and excessive sweating.[1][3][15]

Experimental Methodologies for In Vivo Toxicity Assessment

Investigating the in vivo toxicity of choline and TMAO requires robust animal models and sensitive analytical techniques. The choice of experimental design must be guided by the specific mechanistic question being addressed.

Workflow for In Vivo Choline/TMAO Toxicity Study

Experimental_Workflow cluster_analysis Endpoint Analysis start Hypothesis Formulation model Select Animal Model (e.g., ApoE-/-, C57BL/6J) start->model diet Dietary Intervention (Control vs. High Choline vs. TMAO) model->diet duration Administer Diet (Weeks to Months) diet->duration monitoring In-Life Monitoring (Body Weight, Blood Pressure) duration->monitoring collection Sample Collection (Blood, Urine, Tissues) monitoring->collection analysis Endpoint Analysis collection->analysis biomarker Biomarker Quantification (TMA/TMAO via LC-MS/MS) collection->biomarker histo Histopathology (Aortic Plaque, Cardiac Fibrosis) collection->histo gene Gene/Protein Expression (Inflammatory Markers) collection->gene data Data Interpretation & Conclusion analysis->data

Caption: A generalized workflow for an in vivo study of choline-induced toxicity.

Experimental Protocols

Protocol 1: High-Choline Diet-Induced Atherosclerosis in ApoE-/- Mice

  • Causality: The ApoE-/- mouse model is genetically predisposed to developing atherosclerosis, making it a sensitive and clinically relevant model to test how dietary factors like choline accelerate the disease process.

  • Methodology:

    • Animal Model: Use 8-week-old male ApoE-/- mice.

    • Acclimation: Acclimate mice for one week on a standard chow diet.

    • Dietary Groups (n=10-12 per group):

      • Group 1 (Control): Standard chow diet.

      • Group 2 (High Choline): Standard chow diet supplemented with 1.2% choline.[6]

    • Duration: Feed mice their respective diets for 12-16 weeks.

    • In-Life Measurements: Monitor body weight weekly.

    • Termination and Sample Collection: At the end of the study, euthanize mice and collect blood via cardiac puncture for plasma separation. Perfuse the vasculature with saline, followed by 4% paraformaldehyde. Harvest the aorta and heart.

    • Endpoint Analysis:

      • Atherosclerotic Plaque Burden: Stain the en face-prepared aorta with Oil Red O and quantify the lesion area using image analysis software.

      • Plasma Lipids: Measure total cholesterol and triglycerides using commercial kits.

      • Plasma TMAO: Quantify TMAO levels using LC-MS/MS (see Protocol 3).

Protocol 2: Quantification of TMA and TMAO in Plasma using LC-MS/MS

  • Causality: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to accurately quantify low-concentration metabolites like TMA and TMAO in complex biological matrices, ensuring trustworthy and reproducible results.[16][17]

  • Methodology:

    • Sample Preparation:

      • To 50 µL of plasma, add 200 µL of ice-cold methanol containing isotopically labeled internal standards (e.g., d9-TMAO and d9-TMA).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the sample in 100 µL of mobile phase A.

    • Chromatographic Separation:

      • System: Use a UPLC or HPLC system.

      • Column: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar analytes.

      • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Run a gradient from high organic (e.g., 95% B) to high aqueous to elute TMA and TMAO.

    • Mass Spectrometric Detection:

      • System: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Analysis: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for TMA, TMAO, and their internal standards.[18]

      • Quantification: Generate a standard curve using known concentrations of TMA and TMAO and calculate the concentrations in the samples by normalizing to the internal standard signal.

Conclusion and Future Directions

The in vivo toxicity of N,N,N-trimethylethenaminium (choline) is a compelling example of how diet-microbiome-host interactions can drive chronic disease. The primary mechanism is not direct toxicity but the metabolic conversion of choline to TMA by gut bacteria and its subsequent oxidation to the pathogenic metabolite TMAO in the liver. Elevated TMAO is a causal factor in the development and progression of cardiovascular and renal diseases, acting through well-defined pro-inflammatory and pro-atherogenic pathways.

For drug development professionals, this pathway presents several novel therapeutic targets. Strategies could include:

  • Inhibition of Microbial TMA Production: Developing small molecule inhibitors of the bacterial choline TMA-lyase (CutC/D) enzyme.

  • Modulation of Gut Microbiota: Using probiotics or prebiotics to shift the gut microbial community away from high TMA-producing species.

  • Inhibition of Host FMO3 Activity: Targeting the host enzyme that converts TMA to TMAO.

Future research should focus on further elucidating the complex interplay between host genetics (e.g., FMO3 activity), diet, and the microbiome in determining individual susceptibility to choline-related pathology. A deeper understanding of these interactions will be paramount for developing personalized nutritional recommendations and targeted therapies to mitigate the risks associated with this essential, yet potentially harmful, nutrient.

References

  • The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases. Frontiers in Microbiology. [Link]

  • Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyopathy. International Journal of Biological Sciences. [Link]

  • Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy. Frontiers in Cardiovascular Medicine. [Link]

  • TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker. Metabolites. [Link]

  • Molecular mechanisms of TMAO in cardiovascular diseases. ResearchGate. [Link]

  • Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis. Mediators of Inflammation. [Link]

  • Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro. Nutrients. [Link]

  • Effects of choline metabolite—trimethylamine N-oxide on immunometabolism in inflammatory bowel disease. Frontiers in Immunology. [Link]

  • Choline Diet and Its Gut Microbe–Derived Metabolite, Trimethylamine N-Oxide, Exacerbate Pressure Overload–Induced Heart Failure. Circulation: Heart Failure. [Link]

  • Choline. University of Rochester Medical Center Health Encyclopedia. [Link]

  • Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS. Journal of Chromatography B. [Link]

  • A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples. Food & Function. [Link]

  • Choline. The Nutrition Source, Harvard T.H. Chan School of Public Health. [Link]

  • Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. Metabolites. [Link]

  • Choline - Health Professional Fact Sheet. National Institutes of Health, Office of Dietary Supplements. [Link]

  • Choline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Choline and Cystine Deficient Diets in Animal Models with Hepatocellular Injury: Evaluation of Oxidative Stress and Expression of RAGE, TNF-α, and IL-1β. Oxidative Medicine and Cellular Longevity. [Link]

  • Trimethylamine: metabolic, pharmacokinetic and safety aspects. Toxicology Letters. [Link]

Sources

An In-depth Technical Guide on the Formation, Analysis, and Toxicological Significance of Neurine and Related Alkaloids in Putrefaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Obscure Pathways of Putrefaction

In the intricate biochemical landscape of decomposition, the fate of the essential nutrient choline presents a fascinating and toxicologically significant narrative. While the microbial conversion of choline to trimethylamine (TMA) is a well-documented pathway with implications for cardiovascular health, the formation of the potent neurotoxin neurine (vinyltrimethylammonium) represents a more enigmatic and perilous route of putrefaction. This guide provides a comprehensive technical exploration of the known and inferred pathways of neurine formation, its analytical detection, and its toxicological implications, designed to equip researchers with the foundational knowledge to investigate this underexplored area of microbiology and toxicology.

Part 1: The Divergent Fates of Choline in Microbial Metabolism

Choline, a quaternary ammonium compound, is a ubiquitous component of biological membranes and a precursor to the neurotransmitter acetylcholine.[1][[“]] During putrefaction, the anaerobic decomposition of organic matter by microorganisms, choline becomes a substrate for a variety of enzymatic transformations.[3][4]

The Dominant Pathway: Trimethylamine (TMA) Formation

The primary and most extensively studied pathway for choline degradation during putrefaction is its conversion to TMA. This process is catalyzed by the glycyl radical enzyme choline TMA-lyase (CutC) and its activating enzyme (CutD).[5][6] A diverse range of gut and environmental bacteria possess the cutC/D gene cluster, enabling them to cleave choline into TMA and acetaldehyde.[5][7]

The generated TMA can be further metabolized by host enzymes, such as flavin-containing monooxygenases (FMOs), to form trimethylamine N-oxide (TMAO), a metabolite linked to various human pathologies.[6][8]

The Neurine Enigma: A Putative Dehydration Pathway

Neurine, a structural analog of acetylcholine, is a highly toxic alkaloid formed during putrefaction.[9] Its formation is presumed to occur through the dehydration of choline, a reaction that involves the removal of a water molecule from the ethanol group of choline.

cluster_key Key Choline Choline (2-hydroxyethyl)trimethylammonium Neurine Neurine (vinyltrimethylammonium) Choline->Neurine Dehydration (-H₂O) H2O H₂O key_precursor Precursor key_product Toxic Product

Caption: Putative dehydration of choline to neurine.

Despite its recognized presence in putrefying matter, the specific enzymatic machinery responsible for this dehydration remains largely uncharacterized in the scientific literature. The existence of a dedicated "choline dehydratase" has been hypothesized but not yet definitively identified and isolated. It is plausible that this transformation is carried out by a promiscuous microbial enzyme with dehydratase activity towards a range of substrates.

Part 2: The Broader Context of Putrefaction Alkaloids

The formation of neurine occurs alongside the production of other well-known biogenic amines, primarily through the decarboxylation of amino acids. Understanding these parallel pathways is crucial for a comprehensive analysis of the chemical milieu of putrefaction.

Putrescine and Cadaverine: The Archetypal Foul-Smelling Amines

Putrescine and cadaverine are diamines responsible for the characteristic odor of decaying flesh.[10] Their formation is a direct result of microbial decarboxylation of the amino acids ornithine and lysine, respectively.[5][11]

  • Ornithine Decarboxylase (ODC): Converts ornithine to putrescine.[11][12]

  • Lysine Decarboxylase (LDC): Converts lysine to cadaverine.[5][13]

These reactions are catalyzed by specific bacterial decarboxylases, which are often induced under acidic conditions, a common feature of the anaerobic environment of putrefaction.[14][15]

cluster_putrescine Putrescine Formation cluster_cadaverine Cadaverine Formation cluster_key Key Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) CO2_1 CO₂ Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) CO2_2 CO₂ key_precursor Amino Acid Precursor key_product Biogenic Amine Product

Caption: Formation of putrescine and cadaverine.

Part 3: Analytical Methodologies for Neurine Detection and Quantification

The detection and quantification of neurine in complex biological matrices require sensitive and specific analytical techniques. Mass spectrometry (MS), coupled with chromatographic separation, is the gold standard for this purpose.[16][17][18]

Sample Preparation

Effective sample preparation is critical for the successful analysis of neurine. A generalized workflow includes:

  • Homogenization: The tissue or sample is homogenized in a suitable solvent, often an acidified organic solvent like methanol or acetonitrile, to precipitate proteins and extract small molecules.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: The supernatant containing the analyte of interest is carefully collected.

  • Derivatization (Optional but Recommended for GC-MS): Due to its polar and non-volatile nature, neurine may require derivatization to improve its chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[19][20] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not necessary.

Chromatographic Separation and Mass Spectrometric Detection
Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by ionization and mass analysis.[20]High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization for polar analytes like neurine.
LC-MS/MS Separation of compounds in the liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity.[18][21]High sensitivity and specificity, no derivatization required for polar compounds.Matrix effects can be more pronounced.

Table 1: Comparison of Analytical Techniques for Neurine Analysis

A typical LC-MS/MS method would involve a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation, followed by electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) would be employed for quantification, using specific precursor-product ion transitions for neurine.

Sample Biological Sample Homogenization Homogenization Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Analysis (Quantification & Identification) LC_MS->Data

Caption: Experimental workflow for neurine analysis.

Part 4: The Neurotoxic Mechanisms and Metabolic Fate of Neurine

Neurine is a potent neurotoxin, and its primary mechanism of action is believed to be its interaction with the nervous system, particularly cholinergic signaling.[9][12]

Interaction with Acetylcholine Receptors

As a structural analog of acetylcholine, neurine can interact with both nicotinic and muscarinic acetylcholine receptors.[22][23] This interaction can lead to a state of persistent receptor activation, disrupting normal neurotransmission. The consequences of this disruption can include:

  • Excitotoxicity: Prolonged stimulation of certain acetylcholine receptors can lead to an excessive influx of calcium ions into neurons, triggering a cascade of events that result in neuronal cell death.[24][25]

  • Desensitization: Continuous exposure to an agonist can lead to receptor desensitization, rendering the synapse unresponsive to acetylcholine.

  • Autonomic Dysfunction: Interference with cholinergic signaling in the autonomic nervous system can lead to a range of physiological disturbances.

Putative Metabolic Fate

The in-vivo metabolic fate of neurine is not well-documented. However, based on the metabolism of other xenobiotics, several pathways can be hypothesized:

  • Oxidation: The vinyl group of neurine could be a target for oxidation by cytochrome P450 enzymes, potentially leading to the formation of more polar and excretable metabolites.

  • Conjugation: Neurine or its oxidized metabolites could undergo conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their elimination from the body.

Further research is critically needed to elucidate the specific metabolic pathways and detoxification mechanisms for neurine.

Part 5: Concluding Remarks and Future Research Directions

The formation of neurine from choline during putrefaction represents a significant but understudied area of toxicology and microbiology. While the broader pathways of choline degradation are well-established, the specific enzymatic machinery responsible for neurine synthesis remains an open and critical question. Future research should focus on:

  • Identification and Characterization of Choline Dehydratase(s): Utilizing modern molecular and bioinformatic approaches to identify and characterize the microbial enzyme(s) responsible for the dehydration of choline to neurine.

  • Elucidation of Neurine's Neurotoxic Mechanisms: In-depth studies to delineate the precise interactions of neurine with different subtypes of acetylcholine receptors and to understand the downstream signaling pathways leading to neurotoxicity.

  • Metabolic Fate and Detoxification Studies: Comprehensive in-vivo and in-vitro studies to determine the metabolic pathways of neurine and the body's mechanisms for its detoxification and elimination.

A deeper understanding of these aspects will not only enhance our fundamental knowledge of putrefaction biochemistry but also provide crucial insights for forensic science, food safety, and the development of potential therapeutic interventions for neurotoxic exposures.

References

  • Craciun, G., & Balskus, E. P. (2012). Characterization and Detection of a Widely Distributed Gene Cluster That Predicts Anaerobic Choline Utilization by Human Gut Bacteria. mBio, 3(4), e00241-12. [Link]

  • Royal Society of Chemistry. (n.d.). Putrescine and cadaverine - Magnificent molecules. RSC Education. [Link]

  • Wikipedia. (2024). Acetylcholine. [Link]

  • Wikipedia. (2024). Neurotoxin. [Link]

  • Frontiers in Microbiology. (2022). Production of Putrescine and Cadaverine by Paucilactobacillus wasatchensis. Frontiers. [Link]

  • InterPro. (n.d.). Acetylcholine Receptors. [Link]

  • Bredt, D. S., & Snyder, S. H. (1992). Mechanisms of Nitric Oxide-mediated Neurotoxicity in Primary Brain Cultures. Journal of Neuroscience, 12(5), 1847-1858. [Link]

  • Wikipedia. (2024). Neurotoxicity. [Link]

  • Lucas, P. M., Wolken, W. A. M., Claisse, O., Lolkema, J. S., & Lonvaud-Funel, A. (2007). Three-Component Lysine/Ornithine Decarboxylation System in Lactobacillus saerimneri 30a. Journal of Bacteriology, 189(10), 3847-3855. [Link]

  • Frontiers in Microbiology. (2020). Effects of Amino Acid Decarboxylase Genes and pH on the Amine Formation of Enteric Bacteria From Chinese Traditional Fermented Fish (Suan Yu). Frontiers. [Link]

  • eLife. (2015). Mass Spectrometry: Using proteomics to probe neurons. eLife. [Link]

  • Gadda, G. (2012). Human choline dehydrogenase: medical promises and biochemical challenges. IUBMB life, 64(12), 941–946. [Link]

  • American Society for Microbiology. (2015). Decarboxylase Broth Protocol. [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2008). Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides. Neuroscience, 154(2), 487-503. [Link]

  • Wikipedia. (2024). Putrefaction. [Link]

  • MDPI. (2021). Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives. Metabolites, 11(6), 383. [Link]

  • Ahmed, A., et al. (2015). Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids. Journal of Analytical & Bioanalytical Techniques, 6(5), 273. [Link]

  • MDPI. (2025). Neuronutrition and Nrf2 Brain Resilience Signaling: Epigenomics and Metabolomics for Personalized Medicine in Nervous System Disorders from Bench to Clinic. Antioxidants, 14(9), 1789. [Link]

  • ResearchGate. (2020). Pharmacokinetic parameters of choline, TMA, TMAO plasma concentrations after oral administration of 50 mg/kg of choline in chow diet and fish oil diet groups. [Link]

  • Martin, E. M., et al. (2016). Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium. PLoS ONE, 11(5), e0154581. [Link]

  • Tillmaand, E. G., & Sweedler, J. V. (2018). Integrating mass spectrometry with microphysiological systems for improved neurochemical studies. Microphysiological Systems, 2, 6. [Link]

  • ResearchGate. (2003). Generation of choline for acetylcholine synthesis by phospholipase D isoforms. [Link]

  • YouTube. (2018). 2-Minute Neuroscience: Acetylcholine. [Link]

  • Mehta, A. K., et al. (2009). Acute toxicity assessment of choline by inhalation, intraperitoneal and oral routes in Balb/c mice. Regulatory Toxicology and Pharmacology, 54(3), 269-273. [Link]

  • Blusztajn, J. K., & Wurtman, R. J. (1988). Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line. Proceedings of the National Academy of Sciences, 85(21), 8231-8235. [Link]

  • Springer Nature Experiments. (2020). GC-MS Nontargeted Metabolomics of Neural Tissue. [Link]

  • University of Arizona. (n.d.). Highlights of the Acetylcholine Neurotransmitter System.
  • Springer Nature Experiments. (2019). Detection of α-Synuclein in Biological Samples Using Mass Spectrometry. [Link]

  • Journal of Biological Chemistry. (1952). Enzymatic synthesis of a compound with acetylcholine-like biological activity. Journal of Biological Chemistry, 198(1), 27-33. [Link]

  • MDPI. (2025). Future Directions in Choline: From Neurodevelopment to Cardiometabolic Health. Nutrients, 17(11), 2345. [Link]

  • Picciotto, M. R., et al. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 116-129. [Link]

  • National Center for Biotechnology Information. (2023). Postmortem Changes. StatPearls. [Link]

  • Waidyanatha, S., et al. (2019). Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration. Toxicology and Applied Pharmacology, 378, 114631. [Link]

  • MDPI. (2025). Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro. Metabolites, 15(8), 1012. [Link]

  • Derbyshire, E., & Obeid, R. (2020). Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days. Nutrients, 12(6), 1731. [Link]

  • OAE Publishing Inc. (2025). Ex vivo study on prebiotic & choline combination to modulate gut bacteria, enhance choline bioavailability, and reduce TMA production. [Link]

  • MDPI. (2021). Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • University of Florida. (n.d.). Neuron and astrocyte metabolism. [Link]

  • Tapia, R., et al. (2014). Role of energy metabolic deficits and oxidative stress in excitotoxic spinal motor neuron degeneration in vivo. Neuroscience, 259, 114-127. [Link]

  • Stobart, J. L., & Anderson, C. M. (2013). Brain Energy and Oxygen Metabolism: Emerging Role in Normal Function and Disease. The Neuroscientist, 19(1), 37-51. [Link]

  • Consensus. (n.d.). Does choline serve as a precursor for acetylcholine production?. [Link]

  • Griffiths, W. J., & Wang, Y. (2009). Analysis of neurosterols by GC-MS and LC-MS/MS. Journal of Chromatography B, 877(26), 2778-2805. [Link]

  • Blusztajn, J. K., & Wurtman, R. J. (1988). Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line. Proceedings of the National Academy of Sciences of the United States of America, 85(21), 8231–8235. [Link]

  • Al-Suhaymi, A. A., et al. (2025). Structural and molecular basis of choline uptake into the brain by FLVCR2. Nature, 639(8010), 423-430. [Link]

  • Mellott, T. J., et al. (2017). Neuroprotective Actions of Dietary Choline. Nutrients, 9(4), 315. [Link]

  • MDPI. (2024). Brain Metabolism in Health and Neurodegeneration: The Interplay Among Neurons and Astrocytes. International Journal of Molecular Sciences, 25(10), 5432. [Link]

  • ScienceDaily. (2025). A common nutrient deficiency may be silently harming young brains. [Link]

Sources

Technical Whitepaper: Trimethylvinylammonium Hydroxide (Neurine)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties and Technical Characterization of Trimethylvinylammonium Hydroxide (Neurine) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Mechanistic Characterization, Stability Profiles, and Bio-Analytical Relevance

Executive Summary

Trimethylvinylammonium hydroxide (TMVAH), commonly known as Neurine , represents a critical intersection between organic instability and biological toxicity. As a quaternary ammonium compound possessing a reactive vinyl group, TMVAH serves a dual role: it is a potent synthetic precursor in polymer chemistry and a toxicological biomarker in neurodegenerative research.

This guide moves beyond standard safety data sheets to analyze the compound's thermodynamic instability , cholinergic mimicry , and decomposition kinetics . For drug development professionals, understanding the spontaneous dehydration of choline to neurine provides a mechanistic window into ptomaine formation and Alzheimer’s-associated neurotoxicity.

Molecular Architecture & Identification

TMVAH is defined by the steric bulk of three methyl groups and the electron-withdrawing nature of the quaternary nitrogen, which activates the attached vinyl group toward nucleophilic attack and polymerization.

Parameter Technical Specification
IUPAC Name N,N,N-Trimethyl-ethenaminium hydroxide
Common Name Neurine
CAS Registry Number 463-88-7
Molecular Formula C₅H₁₃NO (often cited as C₅H₁₂N⁺[1][2]·HO⁻)
Molecular Weight 103.16 g/mol
SMILES C(C)C=C.[OH-]
Structure Class Quaternary Ammonium Hydroxide / Vinylamine Derivative

Physical & Chemical Properties[3][4][5][6][7][8][9]

Physicochemical Data Table

The following data synthesizes experimental observations with calculated properties due to the compound's inherent instability in pure form.

PropertyValue / CharacteristicContext & Implications
Physical State Syrupy liquid or aqueous solutionPure solid is extremely hygroscopic and unstable.
Odor Strong, fishy (Amine-like)Characteristic of trimethylamine release (decomposition).
Solubility Miscible in Water, EthanolHigh polarity due to ionic character.
pH (0.1 M aq) > 13.0 (Strong Base)Fully dissociated hydroxide; comparable to NaOH.
Stability Unstable Prone to polymerization and Hofmann elimination.
Reactivity CO₂ AbsorberRapidly forms carbonates upon air exposure.
The Instability Paradox

TMVAH is rarely isolated as a pure solid because of two competing degradation pathways driven by its molecular structure:

  • Hofmann Elimination (Thermal Decomposition): Unlike standard alkyl ammoniums that require high temperatures to eliminate, the vinyl group facilitates rapid decomposition. Heating TMVAH typically yields Trimethylamine (TMA) and Acetylene (or acetaldehyde via hydration).

  • Spontaneous Polymerization: The vinyl group, activated by the cationic nitrogen, acts as an electron-deficient monomer. Without radical inhibitors, concentrated solutions can auto-polymerize, forming polyvinyl ammonium backbones.

Synthesis & Decomposition Pathways

Understanding the genesis of Neurine is vital for biological researchers, as it spontaneously forms from the dehydration of Choline during putrefaction or under specific synthetic conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium between Choline and Neurine, and the irreversible degradation to toxic byproducts.

NeurinePathways Choline Choline (C5H14NO+) Neurine Neurine (TMVAH) (C5H12N+) Choline->Neurine Dehydration (-H2O) (Putrefaction/Acid) Neurine->Choline Hydration (+H2O) TMA Trimethylamine (Fishy Odor) Neurine->TMA Thermal Decomp. (Hofmann Elimination) Acetylene Acetylene / Acetaldehyde Neurine->Acetylene + Polymer Poly(vinylammonium) Neurine->Polymer Radical Polymerization

Caption: Figure 1. The metabolic and chemical fate of Neurine. Note the reversible hydration to Choline versus the irreversible thermal decomposition.

Biological Interface & Toxicology

For drug development professionals, Neurine is not merely a reagent but a ptomaine —a toxic amine produced during protein decay. Its structural similarity to Acetylcholine (ACh) allows it to hijack cholinergic signaling.

Mechanism of Action: Cholinergic Crisis

Neurine acts as a cholinergic agonist . It mimics Acetylcholine, binding to nicotinic and muscarinic receptors. However, unlike ACh, Neurine is not efficiently hydrolyzed by acetylcholinesterase (AChE).

  • Result: Prolonged depolarization of the post-synaptic membrane.

  • Symptoms: Salivation, lacrimation, muscle paralysis, and eventual respiratory failure (Cholinergic Toxidrome).

Relevance to Neurodegeneration (Alzheimer's)

Recent research indicates that Neurine is an autolysis product of Acetylcholine.[3]

  • Biomarker Potential: Neurine exposure has been shown to elevate Amyloid-beta Protein Precursor (AβPP) and secreted Aβ peptides in neuroblastoma cells [1].[3]

  • Cytotoxicity: It lowers neuronal cell viability, suggesting a feedback loop where cholinergic breakdown accelerates neurodegeneration.

Experimental Handling & Detection Protocol

Core Directive: Due to its instability and toxicity, TMVAH must be handled as a "Generate-and-Use" reagent or stored under strict cryogenic conditions.

Detection: NMR Spectroscopy (Proton)

In the absence of a commercial standard, the following ¹H NMR signature (in D₂O) serves as a validation metric for synthesized or isolated Neurine.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegration
Vinyl -CH= 6.50 – 7.10Complex Multiplet (ABC system)1H
Vinyl =CH₂ 5.60 – 6.20Complex Multiplet2H
N⁺-(CH₃)₃ 3.15 – 3.25Strong Singlet9H

Note: The vinyl region shows characteristic splitting due to geminal and vicinal coupling. A singlet at ~2.9 ppm often indicates contamination with Trimethylamine (decomposition product).

Handling Protocol: The "Inert-Cold" System

To prevent spontaneous polymerization or carbonate formation:

  • Atmosphere: Always handle under positive pressure of dry Nitrogen or Argon. Carbon dioxide in air will instantly react with the hydroxide to form the carbonate salt, altering stoichiometry.

  • Temperature: Store solutions at -20°C . Do not heat above 40°C during concentration; use lyophilization (freeze-drying) if solvent removal is necessary.

  • Neutralization: In case of spill, neutralize with weak acetic acid. Do not use strong mineral acids immediately as this may generate heat and vaporize toxic trimethylamine.

References

  • Tweedie, D., et al. (2006).[3] "Neurine, an acetylcholine autolysis product, elevates secreted amyloid-beta protein precursor and amyloid-beta peptide levels, and lowers neuronal cell viability in culture: a role in Alzheimer's disease?" Journal of Alzheimer's Disease, 10(1), 9-16.[3]

  • Wishart, D.S., et al. (2018). "Neurine: Compound Summary." HMDB (Human Metabolome Database).

  • Sigma-Aldrich. (2024). "Trimethylphenylammonium hydroxide (Structural Analog) Safety Data Sheet." Merck KGaA.

  • PubChem. (2025).[4] "Trimethylvinylammonium hydroxide - Compound Summary." National Library of Medicine.

  • Govindaraju, V., et al. (2000). "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, 13(3), 129-153.[5]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N,N-Trimethylethenaminium and its Significance in the Broader Context of Nicotinic Acetylcholine Receptor Modulation

N,N,N-Trimethylethenaminium, associated with CAS number 463-88-7, is a quaternary ammonium compound. This specific CAS number corresponds to its hydroxide salt, commonly known as neurine.[1] While neurine itself is a subject of niche interest, its core structure—a positively charged nitrogen atom bonded to four carbon atoms—places it within the vast and pharmacologically significant class of quaternary ammonium compounds (QACs).

For researchers, scientists, and drug development professionals, the true value of studying a molecule like N,N,N-trimethylethenaminium lies not in its isolated properties, but in its representation of a chemical scaffold that is fundamental to understanding interactions with key biological targets. This guide will delve into the technical aspects of N,N,N-trimethylethenaminium and expand to the broader implications of the quaternary ammonium group in medicinal chemistry, with a particular focus on the modulation of nicotinic acetylcholine receptors (nAChRs).

Physicochemical Properties and Synthesis of Quaternary Ammonium Compounds

The defining feature of QACs is the permanent positive charge on the nitrogen atom, which renders them highly polar and generally water-soluble. This charge is also key to their biological activity, enabling strong ionic interactions with negatively charged residues in protein binding pockets.

Physicochemical Data Summary
PropertyTetramethylammonium Chloride[2][3]Choline Chloride[4]N,N,N-Trimethyloctan-1-aminium chloride[5]
CAS Number 75-57-067-48-110108-86-8
Molecular Formula C₄H₁₂ClNC₅H₁₄ClNOC₁₁H₂₆ClN
Molecular Weight 109.6 g/mol 139.62 g/mol 207.78 g/mol
Appearance White crystalline solidWhite crystalsNot specified
Solubility Soluble in water and polar solventsMiscible with waterNot specified
Melting Point >300 °C (decomposes)244-247 °CNot specified
General Synthesis of Quaternary Ammonium Chlorides

The synthesis of QACs is typically straightforward, most often involving the alkylation of a tertiary amine. This is a classic Sₙ2 reaction where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of an alkyl halide.

This protocol is adapted from general methods for the synthesis of N-(2-chloroethyl) dialkylaminium salts, which are valuable intermediates.[6] The causality behind this two-step process is the need to first introduce the desired alkyl groups onto the nitrogen before the final quaternization step.

Step 1: Alkylation of a 2-(Dialkylamino)ethanol

  • Reactants: Dissolve 2-(dialkylamino)ethanol (1 equivalent) in a suitable solvent such as acetone.

  • Alkylation: Add an iodoalkane (e.g., iodoethane, 2 equivalents) to the solution. The choice of an iodide as the leaving group is deliberate; it is a superior leaving group compared to chloride or bromide, thus facilitating the Sₙ2 reaction.

  • Reaction Conditions: Reflux the mixture for 12-24 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. If not, the product can often be precipitated by the addition of a less polar solvent like diethyl ether. This works by decreasing the solubility of the ionic product.

Step 2: Halogen Exchange

  • Rationale: The product from Step 1 is an aminium iodide. To obtain the chloride salt, a halogen exchange is performed.

  • Procedure: The aminium iodide is reacted with freshly precipitated silver chloride (AgCl). The driving force for this reaction is the precipitation of the highly insoluble silver iodide (AgI), which shifts the equilibrium towards the formation of the desired aminium chloride.

  • Workup: After the reaction is complete, the AgI precipitate is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the final N-(2-chloroethyl) dialkylaminium chloride.

Analytical Characterization

Accurate quantification and characterization of QACs are crucial for both synthesis and pharmacological studies. Due to their ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is often a more direct analytical method than Gas Chromatography (GC), which would typically require a derivatization step to increase volatility.[7]

Protocol for HPLC Analysis of a Quaternary Ammonium Compound

This protocol is based on methods used for the analysis of polar, ionic compounds like N,N-dimethylaminoethyl chloride (DMC) and its cyclized form, the dimethylaziridinium ion (DMA).[8] The choice of ion-exchange chromatography is critical for retaining and separating these highly polar analytes.

  • Instrumentation: A standard HPLC system equipped with a conductivity detector or a mass spectrometer (LC-MS). An MS detector provides superior specificity and sensitivity.

  • Column: An ion-exchange column is required for effective separation. A reversed-phase column would provide little to no retention for these small, polar ions.

  • Mobile Phase: An aqueous buffer with a competing ion (e.g., an ammonium acetate solution) is used. The concentration of the buffer is optimized to achieve the desired retention time and separation.

  • Sample Preparation: Samples are typically diluted in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter to remove particulate matter that could damage the column.

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

The Nicotinic Acetylcholine Receptor (nAChR): A Key Biological Target

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are critical for fast synaptic transmission in the nervous system.[9][10][11] Their name derives from their affinity for nicotine, in addition to the endogenous neurotransmitter, acetylcholine.[9]

Structure and Diversity

nAChRs are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore.[11][12] In mammals, there are 16 known nAChR subunits (α1-α7, α9-α10, β1-β4, γ, δ, ε), which can assemble in various combinations to form a wide array of receptor subtypes with distinct pharmacological properties and anatomical localizations.[10][11][12] These subtypes are broadly classified into muscle-type and neuronal-type receptors.[9] The homomeric α7 nAChR, composed of five α7 subunits, is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex, making it a major target for drug development.[13][14]

cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Structure cluster_domains Subunit Domains S1 α Subunit S2 β Subunit S3 α Subunit S4 β Subunit Domains Extracellular N-Terminus (Ligand Binding) M1 M2 M3 Intracellular Loop M4 Extracellular C-Terminus S3->Domains S5 α/β/γ/δ/ε Subunit Pore Ion Pore caption Diagram of a pentameric nAChR.

Caption: Diagram of a pentameric nAChR.

Function and Signaling

Upon binding of an agonist like acetylcholine, the nAChR undergoes a conformational change that opens the central ion channel.[11] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the generation of an electrical signal. The influx of calcium is particularly important as it can trigger a variety of downstream signaling cascades.[10] Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[14]

Mechanism of Action and Therapeutic Potential

The quaternary ammonium group of acetylcholine is essential for its binding to the orthosteric (primary) binding site of nAChRs. This interaction involves a cation-π interaction with aromatic amino acid residues in the binding pocket. Consequently, many synthetic QACs can act as agonists or antagonists at these receptors.

However, a more recent and promising strategy for drug development involves the allosteric modulation of nAChRs. Allosteric modulators bind to a site on the receptor that is distinct from the primary agonist binding site.[15]

  • Positive Allosteric Modulators (PAMs): These compounds enhance the receptor's response to the endogenous agonist.[15] They can increase the potency or efficacy of acetylcholine, or slow the receptor's desensitization (a state of temporary non-responsiveness).[13] Type I PAMs primarily affect agonist potency, while Type II PAMs also significantly reduce desensitization.[13][15] This approach is advantageous as it amplifies the natural physiological signal rather than causing constant, non-physiological activation.[15]

  • Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's response to the agonist.[16]

The development of selective α7 nAChR PAMs is a particularly active area of research for treating cognitive deficits and other CNS disorders.[13][14]

cluster_workflow nAChR Modulation Workflow Agonist Endogenous Agonist (e.g., Acetylcholine) nAChR nAChR (Resting State) Agonist->nAChR Binds to Orthosteric Site PAM Positive Allosteric Modulator (PAM) Activated_nAChR nAChR (Activated State) PAM->Activated_nAChR Binds to Allosteric Site nAChR->Activated_nAChR Conformational Change Enhanced_nAChR nAChR (Enhanced Activation) Activated_nAChR->Enhanced_nAChR Potentiates Response Ion_Influx Cation Influx (Na⁺, Ca²⁺) Activated_nAChR->Ion_Influx Enhanced_nAChR->Ion_Influx Increased or Sustained Influx Cell_Response Cellular Response (e.g., Depolarization) Ion_Influx->Cell_Response caption Workflow of nAChR positive allosteric modulation.

Caption: Workflow of nAChR positive allosteric modulation.

Safety and Handling of Quaternary Ammonium Compounds

As a class, QACs must be handled with appropriate care. The specific hazards depend on the compound's structure and concentration.

  • General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Handle in a well-ventilated area or under a fume hood.[4][17] Avoid creating dust or aerosols.[18]

  • Hazards: Many QACs are irritants to the skin and eyes.[17] Some may be corrosive, causing severe skin burns and eye damage, particularly in concentrated forms. Ingestion can be harmful.[2][18]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[4][17] For eye contact, flush with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4][17] If ingested, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[4]

Always consult the specific Safety Data Sheet (SDS) for the particular compound being used for detailed and authoritative safety information.[2][17][18]

Future Directions and Conclusion

While N,N,N-trimethylethenaminium (neurine) is not itself a therapeutic agent, its structure serves as a valuable entry point into the world of quaternary ammonium compounds and their profound impact on neuropharmacology. The permanent positive charge of the quaternary nitrogen is a key pharmacophore for interacting with the nicotinic acetylcholine receptor family. The future of drug development in this area is increasingly focused on the nuanced approach of allosteric modulation, particularly the development of subtype-selective PAMs for the α7 nAChR. These efforts hold significant promise for addressing the cognitive and neurological symptoms of a host of challenging CNS disorders. This guide has provided a foundational understanding of the synthesis, analysis, and biological context of these important molecules, offering a technical resource for scientists dedicated to advancing therapeutic innovation.

References

  • The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC. (n.d.). National Center for Biotechnology Information.
  • Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. (n.d.). National Center for Biotechnology Information.
  • Pharmacology of neuronal nicotinic acetylcholine recceptors: effects of acute and chronic ... - PubMed. (n.d.). National Center for Biotechnology Information.
  • Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Wikipedia.
  • TRIMETHYLAMMONIUM CHLORIDE - Ataman Kimya. (n.d.). Ataman Kimya.
  • N,N,N-Trimethyloctan-1-aminium chloride (Trimethyl-n-octylammonium Chloride) | Biochemical Assay Reagent | MedChemExpress. (n.d.). MedChemExpress.
  • Nicotinic acetylcholine receptors (nACh) | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers. (2020, November 24). Frontiers.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023, January 28). National Center for Biotechnology Information.
  • Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption - Frontiers. (n.d.). Frontiers.
  • Agonists or positive allosteric modulators of α7 nicotinic acetylcholine receptor prevent interaction of SARS-Cov-2 receptor-binding domain with astrocytoma cells - PubMed. (2024, May 21). National Center for Biotechnology Information.
  • Trimethylvinylammonium hydroxide - CAS Common Chemistry. (n.d.). CAS Common Chemistry.
  • Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Publications. (2023, December 13). American Chemical Society Publications.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • 2-Hydroxy-N,N,N-trimethylethanaminium chloride(67-48-1) - ChemicalBook. (n.d.). ChemicalBook.
  • N,N,N-Trimethyloctan-1-aminium chloride-SDS-MedChemExpress. (2024, October 8). MedChemExpress.
  • SAFETY DATA SHEET - CymitQuimica. (2026, February 6). CymitQuimica.
  • tetramethylammonium chloride, high purity - SAFETY DATA SHEET. (2019, March 27). Spectrum Chemical.
  • CAS 75-57-0: Methanaminium, N,N,N-trimethyl-, chloride - CymitQuimica. (n.d.). CymitQuimica.
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic - Semantic Scholar. (n.d.). Semantic Scholar.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). Royal Society of Chemistry.
  • Quantitative Analysis of 2-Chloro-N-methylethanamine Hydrochloride in Reaction Mixtures: A Comparative Guide - Benchchem. (n.d.). BenchChem.

Sources

The Ptomaine Paradigm: A Technical History of Neurine Isolation and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide reconstructs the discovery, isolation, and characterization of neurine (trimethylvinylammonium hydroxide), a cadaveric alkaloid ("ptomaine") of significant historical and toxicological importance. We analyze the forensic crisis that necessitated its discovery, the precise extraction methodologies developed by Ludwig Brieger, and the chemical synthesis by Adolf von Baeyer that established its structure. This document serves researchers by bridging 19th-century organic chemistry protocols with modern toxicological understanding.

Part 1: The Forensic Crisis and the "Ptomaine" Hypothesis

In the mid-19th century, forensic toxicology faced a critical blind spot. The standard Stas-Otto method, developed to isolate vegetable alkaloids (like morphine or strychnine) from biological tissue, began yielding false positives in cases where no poison had been administered.

Italian chemist Francesco Selmi (1870s) was the first to systematically prove that putrefying flesh generates basic, nitrogenous substances that mimic plant alkaloids in colorimetric tests. He coined the term "ptomaines" (from Greek ptōma, corpse). Selmi’s work was qualitative; he proved their existence but failed to isolate them as pure chemical entities. This ambiguity created a legal crisis: defense attorneys could argue that any poison found in a body was merely a product of decay.

The Scientific Directive: The field needed a rigorous protocol to isolate these "cadaveric alkaloids" in crystalline form to differentiate them from criminal poisons.

Part 2: The Discovery — From Brain to Bile

Before it was known as a product of rot, neurine was discovered in the brain.

  • 1865 (Liebreich): Oscar Liebreich isolated a nitrogenous base from the hydrolysis of "protagon" (a phospholipid mixture) in brain tissue.[1] He named it Neurine (from neuron, nerve).

  • 1867 (Baeyer): Adolf von Baeyer synthesized the compound chemically, proving it was trimethylvinylammonium hydroxide.

  • The Confusion: For a decade, "neurine" was often confused with "choline" (sinkaline), a related but less toxic compound. The definitive differentiation required the isolation of neurine from putrefying cadavers, proving it was a distinct, toxic entity formed during decomposition.

Part 3: The Isolation Protocol (The Brieger Method)

German physician Ludwig Brieger (1880s) revolutionized the field by modifying the Stas-Otto extraction to isolate specific ptomaines. His method relied on the differential solubility of heavy metal salts.

Experimental Workflow

Brieger’s protocol was a self-validating system: it used successive precipitations to purify the alkaloids from the complex "soup" of rotting proteins.

Step-by-Step Methodology:

  • Digestion: Human or animal tissue is allowed to putrefy for 3–14 days at varying temperatures.

  • Acidification: The mass is boiled with water and acidified with hydrochloric acid (HCl). Causality: This converts volatile free bases into stable, water-soluble hydrochloride salts.

  • Filtration & Evaporation: Solids are removed, and the filtrate is evaporated to a syrup.

  • Alcohol Extraction: The syrup is extracted with absolute ethanol. Causality: Proteins and inorganic salts precipitate out; alkaloid salts dissolve.

  • Mercuric Chloride Precipitation: An alcoholic solution of

    
     is added. Causality: Neurine and other quaternary bases form insoluble double salts (e.g., 
    
    
    
    ).
  • Decomposition: The precipitate is suspended in water and treated with Hydrogen Sulfide (

    
    ). Mercury precipitates as black 
    
    
    
    , leaving the pure alkaloid chlorides in solution.
  • Fractional Crystallization: The solution is treated with Platinum Chloride (

    
    ) to form platinichloride salts, which are separated by their specific melting points and solubilities.
    
Visualization: The Brieger Extraction Flow

BriegerMethod Tissue Putrefying Tissue AcidDigest Acid Digestion (HCl) + Boiling Tissue->AcidDigest Stabilize Bases Syrup Evaporation to Syrup AcidDigest->Syrup Concentrate EtOH Ethanol Extraction Syrup->EtOH Remove Proteins HgCl2 HgCl2 Precipitation EtOH->HgCl2 Select Specific Alkaloids Precipitate Double Salt Precipitate HgCl2->Precipitate Insoluble Complex H2S H2S Decomposition Precipitate->H2S Remove Mercury Final Pure Neurine Chloride H2S->Final Crystallization

Figure 1: The modified Stas-Otto workflow used by Brieger to isolate neurine from cadaveric tissue.

Part 4: Chemical Characterization & Synthesis

Once isolated, the substance had to be identified.[1][2] The 19th-century "fingerprint" for alkaloids was the melting point of their platinum salts.

The Chemical Lineage

Neurine is chemically the anhydride of choline . Putrefaction bacteria (dehydration) convert the non-toxic choline found in cell membranes (lecithin) into the highly toxic neurine.

  • Choline:

    
    
    
  • Neurine:

    
    
    
Baeyer's Synthesis (Structural Confirmation)

Adolf von Baeyer confirmed the structure by synthesizing neurine from Trimethylamine and Dibromoethane (Ethylene bromide), followed by treatment with Silver Oxide (


).


(Intermediate decomposition leads to the vinyl-ammonium base)
Data Presentation: Differentiation Table

Brieger and his contemporaries used these parameters to distinguish Neurine from Choline and Muscarine.

ParameterNeurine (Vinyl-trimethyl-ammonium)Choline (Hydroxyethyl-trimethyl-ammonium)Muscarine (Mushroom Alkaloid)
Formula

(Hydroxide)

(Hydroxide)

(Historical approx.)
Origin Putrefaction (Dehydration of Choline)Ubiquitous in tissues (Lecithin)Amanita muscaria
Pt Salt Melting Point 211–213 °C 232–240 °C (Decomposes)Liquid/Syrupy (Hard to crystallize)
Solubility (Pt Salt) Soluble in waterSoluble in waterPoorly soluble
Toxicity High (Convulsant)LowHigh
Visualization: Chemical Relationship

ChemicalLineage Lecithin Lecithin (Cell Membranes) Choline Choline (Non-Toxic) Lecithin->Choline Hydrolysis Neurine Neurine (Toxic Ptomaine) Choline->Neurine Bacterial Dehydration (-H2O) Neurine->Choline Chemical Hydration (+H2O) Muscarine Muscarine (Plant Alkaloid) Neurine->Muscarine Pharmacological Mimicry

Figure 2: The metabolic and chemical relationship between Choline and Neurine.[3] Note that Neurine is a direct dehydration product of Choline.

Part 5: Toxicological Profile

Neurine is a potent cholinergic agonist . Its discovery explained why rotting meat could cause symptoms identical to muscarine poisoning (sweating, salivation, cardiac arrest) even without bacterial infection (botulism toxin acts differently, but ptomaines were the early explanation for "meat poisoning").

  • Mechanism: It binds to Muscarinic Acetylcholine Receptors (mAChRs). The vinyl group (

    
    ) mimics the electronic density of the ester group in Acetylcholine, allowing receptor activation.
    
  • Symptoms (Brieger's Observations):

    • Profuse salivation and lachrymation.

    • Miosis (constriction of pupils).

    • Bradycardia (slowing of heart) leading to diastolic arrest.

    • Clonic convulsions before death.

  • Antidote: Atropine was found to antagonize the effects of neurine, further confirming its action on the cholinergic system.

References

  • Selmi, F. (1878). Sulle ptomaine od alcaloidi cadaverici. Bologna: Tipi Gamberini e Parmeggiani.

  • Brieger, L. (1885). Ueber Ptomaine [About Ptomaines]. Berlin: August Hirschwald.

  • Liebreich, O. (1865).[1][3] "Ueber die Oxydation des Neurins". Annalen der Chemie und Pharmacie, 134(1), 29-44. [4]

  • Baeyer, A. (1867).[1] "Ueber das Neurin". Annalen der Chemie und Pharmacie, 142(3), 322-326.

  • Vaughan, V. C., & Novy, F. G. (1888). Ptomaines and Leucomaines, or The Putrefactive and Physiological Alkaloids. Philadelphia: Lea Brothers & Co.

Sources

Methodological & Application

Technical Application Note: Controlled Radical Polymerization of Trimethylvinylammonium Chloride (TMVAC)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the radical polymerization of Trimethylvinylammonium chloride (TMVAC) . Unlike the more common (Vinylbenzyl)trimethylammonium chloride (VBTAC) or Diallyldimethylammonium chloride (DADMAC), TMVAC (CAS 6018-82-2) presents unique steric and electronic challenges due to the direct attachment of the quaternary nitrogen to the vinyl group.

Executive Summary & Scientific Rationale

This protocol details the homopolymerization of Trimethylvinylammonium chloride (TMVAC) via free-radical mechanisms in aqueous media.

The Challenge: TMVAC is an electron-deficient monomer. The quaternary ammonium group exerts a strong electron-withdrawing inductive effect (-I) on the vinylic double bond, significantly reducing its electron density. Furthermore, the high charge density creates electrostatic repulsion between the propagating radical chain end and incoming monomer units.

The Solution: To overcome these barriers, this protocol utilizes:

  • High Ionic Strength Media: To screen electrostatic repulsion (Debye screening).

  • Cationic Azo-Initiators: Specifically 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50), which prevents the formation of unstable terminal complexes often seen with anionic persulfate initiators.

  • Oxygen-Free Environment: Strict degassing is required as oxygen is a highly efficient trap for the electron-poor radicals generated in this system.

Material Specifications & Pre-Treatment

ComponentSpecificationRolePre-treatment Protocol
TMVAC Monomer CAS: 6018-82-2, >97%MonomerCritical: Recrystallize from Ethanol/Water (9:1) if yellowed. Impurities (amines) act as chain transfer agents.
Initiator (V-50) Wako V-50 (CAS 2997-92-4)Radical SourceUse fresh (<6 months). Store at 4°C.
Solvent Milli-Q Water (18.2 MΩ)Reaction MediumDegas by N₂ bubbling for >30 mins prior to use.
Precipitant Acetone (HPLC Grade)PurificationCool to -20°C before use.
Structural Verification (Monomer)

Before polymerization, verify monomer purity via ¹H-NMR (D₂O) . Look for vinyl protons at δ 5.8–6.5 ppm . Significant peaks at δ 2-3 ppm may indicate degradation to trimethylamine, which must be removed to prevent polymerization inhibition.

Experimental Protocol: Aqueous Solution Polymerization

Phase A: Reaction Setup

Objective: Create an oxygen-free, concentrated monomer environment.

  • Dissolution: In a Schlenk flask equipped with a magnetic stir bar, dissolve TMVAC (5.0 g, 37 mmol) in Milli-Q Water (15 mL) .

    • Note: A monomer concentration of ~25-30 wt% is recommended. Lower concentrations (<10%) often yield oligomers due to rapid termination relative to propagation (

      
      ).
      
  • Degassing (The "Freeze-Pump-Thaw" Method):

    • Freeze the solution in liquid nitrogen.

    • Apply high vacuum (<0.1 mbar) for 10 minutes.

    • Thaw in a warm water bath.

    • Repeat 3 times.

    • Alternative: If Schlenk line is unavailable, sparge with Argon for 45 minutes. Do not skip this step.

Phase B: Initiation & Propagation

Objective: Controlled radical generation.

  • Initiator Addition: Under positive Argon flow, add V-50 initiator (50 mg, 1 wt% vs monomer) dissolved in 1 mL degassed water.

  • Thermal Activation: Immerse the flask in a thermostated oil bath at 60°C .

  • Reaction Time: Stir at 300 RPM for 12–24 hours .

    • Observation: The solution viscosity should increase significantly within 4 hours. If no viscosity change occurs by hour 6, oxygen inhibition has likely occurred.

Phase C: Purification & Isolation

Objective: Remove unreacted monomer and initiator residues.

  • Quenching: Expose the flask to air and cool to room temperature.

  • Precipitation:

    • Add the polymer solution dropwise into a beaker containing Acetone (200 mL) under vigorous stirring.

    • Poly(TMVAC) will precipitate as a white, hygroscopic solid.

  • Dialysis (Polishing Step):

    • Dissolve the precipitate in minimal water (10 mL).

    • Transfer to a dialysis tubing (MWCO 3.5 kDa).

    • Dialyze against distilled water for 48 hours, changing water twice daily. This removes trace monomer and salt byproducts.

  • Drying: Lyophilize (freeze-dry) the purified solution to obtain the final white polymer powder.

Mechanism & Workflow Visualization

The following diagram illustrates the polymerization logic and the critical purification pathway.

TMVAC_Polymerization Start TMVAC Monomer (CAS 6018-82-2) Prep Degassing (Freeze-Pump-Thaw) Start->Prep Dissolve in H2O Init Initiation (V-50, 60°C) Prep->Init Add Initiator (Argon atm) Prop Propagation (Viscosity Increase) Init->Prop Radical Attack Prop->Prop Chain Growth Term Termination (Air Exposure) Prop->Term 12-24 Hours Purify Purification (Acetone Precip + Dialysis) Term->Purify Remove Monomer Final Poly(TMVAC) Polyelectrolyte Purify->Final Lyophilization

Caption: Workflow for the synthesis of Poly(TMVAC) highlighting the critical degassing and purification steps.

Characterization & Quality Control

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: D₂O.

  • Key Signals:

    • Polymer Backbone: Broad peaks at 1.5–2.5 ppm (methylene/methine).

    • Quaternary Methyls: Strong singlet at ~3.1 ppm (

      
      ).
      
    • Validation: Absence of peaks at 5.5–6.5 ppm confirms removal of unreacted monomer.

Gel Permeation Chromatography (GPC)
  • Challenge: Polyelectrolytes stick to standard GPC columns due to charge interaction.

  • Protocol:

    • Eluent: 0.5 M Sodium Acetate / 0.5 M Acetic Acid buffer (pH 4.5).

    • Standard: Pullulan or PEO standards (PMMA is unsuitable for aqueous GPC).

    • Reasoning: High salt concentration screens the charges, allowing the polymer to separate based on hydrodynamic volume rather than column affinity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymerization Oxygen InhibitionRe-do degassing. Ensure system is sealed under Argon.
Low Molecular Weight High Initiator Conc.Reduce V-50 to 0.5 wt%. Increase monomer concentration.
Insoluble Gel CrosslinkingCheck monomer purity. Trace divinyl impurities can cause gelation.
Yellow Product Amine OxidationMonomer was degraded. Recrystallize monomer before use.

References

  • Benchchem. (2023). Trimethyl(vinyl)ammonium chloride Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2023). (Vinylbenzyl)trimethylammonium chloride vs. TMVAC Application Notes. Retrieved from

  • Ezenwajiaku, I.H., et al. (2020).[1] Kinetics and Modeling of Aqueous Phase Radical Homopolymerization of Cationic Monomers. Processes, 8(11), 1352.[1] Retrieved from

  • Mao, R., & Huglin, M. B. (2025). Reactivity Ratios and High Conversion Copolymerization of Cationic Vinyls. Polymer. Retrieved from

  • Haladjova, E., et al. (2016).[2] Poly(vinyl benzyl trimethylammonium chloride) Homo and Block Copolymers Complexation. J. Phys. Chem. B. Retrieved from

Sources

Application Note: Advanced Preparation of Contact-Active Antimicrobial Coatings Using Trimethylvinylammonium-Based Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the fabrication of non-leaching, contact-active antimicrobial coatings using (Vinylbenzyl)trimethylammonium chloride (VBTAC) . Unlike traditional release-based coatings (e.g., silver or triclosan) which deplete over time and may induce resistance, VBTAC-based polymer brushes utilize a mechanical-chemical kill mechanism driven by high cationic charge density.

This document provides two distinct protocols:

  • Precision Method: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for creating defined, high-density polymer brushes.

  • Scalable Method: UV-Cured Crosslinked Copolymerization for industrial coating applications.

Mechanism of Action: The "Cationic Brush" Effect

The efficacy of trimethylvinylammonium coatings relies on the "Polymer Brush" architecture. Randomly adsorbed polymers often lay flat, burying their cationic charges. In contrast, surface-grafted brushes extend perpendicular to the substrate, maximizing charge exposure.

Mechanistic Pathway[1]
  • Adsorption: The negatively charged bacterial cell wall (teichoic acids in Gram-positive; lipopolysaccharides in Gram-negative) is electrostatically attracted to the positively charged quaternary ammonium (QA) surface.

  • Intercalation: The long polymer chains penetrate the cell envelope.[1]

  • Disruption: The hydrophobic backbone and cationic pendant groups disrupt the lipid bilayer, causing leakage of cytoplasmic content and cell death (lysis).

BacterialLysis Surface VBTAC Coated Surface (Cationic Brush) Contact Electrostatic Adhesion Surface->Contact Exposes N+ Bacteria Bacteria (Anionic Membrane) Bacteria->Contact Approaches Penetration Membrane Intercalation Contact->Penetration Charge Interaction Lysis Cell Lysis (Cytoplasmic Leakage) Penetration->Lysis Phospholipid Disruption

Figure 1: Mechanism of contact-killing by cationic polymer brushes.

Material Selection

While "trimethylvinylammonium" describes the cation, the specific monomer choice dictates polymerization chemistry.

ComponentRecommended ReagentRole
Monomer VBTAC (Vinylbenzyl trimethylammonium chloride)Provides the high-stability styrenic backbone and QAC moiety. Superior hydrolytic stability compared to acrylates.
Alternative TMAEA ([2-(Acryloyloxy)ethyl]trimethylammonium chloride)Acrylate alternative; faster polymerization but lower hydrolytic stability (ester bond).
Initiator (ATRP) BiBB (α-Bromoisobutyryl bromide)Anchors the polymerization start point to the surface.
Catalyst CuBr / bipyridine Mediates the controlled radical polymerization.
Substrate Glass, Silicon, or Plasma-treated PDMSRequires surface hydroxyl (-OH) groups for anchoring.

Protocol A: Precision Synthesis via SI-ATRP

Target Audience: Academic Research & High-Value Medical Device Prototyping Goal: Create a defined, high-density monolayer brush (Thickness: 20–100 nm).

Phase 1: Surface Activation & Initiator Anchoring

Objective: Covalently attach the ATRP initiator to the substrate.

  • Cleaning: Sonicate glass/silicon slides in acetone, ethanol, and water (10 min each).

  • Activation: Treat with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min (DANGER: Corrosive/Explosive) or Oxygen Plasma (100W, 2 min) to generate surface -OH groups.

  • Silanization:

    • Prepare a solution of 1% (v/v) APTES ((3-Aminopropyl)triethoxysilane) in dry toluene.

    • Immerse substrates for 4 hours at room temperature.

    • Wash with toluene and ethanol; cure at 110°C for 1 hour.

  • Initiator Immobilization:

    • Immerse aminated slides in dry dichloromethane (DCM) containing Triethylamine (TEA) (1.2 eq).

    • Dropwise add BiBB (1.2 eq) at 0°C.

    • Stir for 12 hours at RT. Wash extensively with DCM and ethanol.

Phase 2: Surface-Initiated Polymerization (Grafting-From)

Objective: Grow poly(VBTAC) chains from the surface.

  • Monomer Solution: Dissolve VBTAC (2.0 g) in a 1:1 mixture of water/methanol (10 mL).

  • Catalyst Setup: Add CuCl (15 mg) and 2,2'-Bipyridine (45 mg) to the solution.

    • Critical Step: The solution must be deoxygenated . Bubble Nitrogen or Argon through the solution for 30 minutes. Oxygen terminates the radical species immediately.

  • Polymerization:

    • Transfer the initiator-modified slides into the reaction vessel under inert atmosphere (glovebox or Schlenk line).

    • Incubate at 25–40°C for 4–24 hours (Time determines brush thickness).

  • Termination & Washing:

    • Remove slides and expose to air (stops reaction).

    • Mandatory Wash: Rinse with water/ethanol 5 times, then soak in 1M NaCl overnight to exchange any copper ions and remove physisorbed monomer. Unbound monomer mimics efficacy but is toxic (leaching).

ATRP_Workflow cluster_0 Phase 1: Surface Prep cluster_1 Phase 2: Polymerization Step1 Substrate (Glass/Si) Step2 Activation (Plasma/Piranha) Step1->Step2 Step3 Silanization (APTES) Step2->Step3 Step4 Initiator (BiBB Attachment) Step3->Step4 Step6 SI-ATRP (VBTAC + Cu/Bipy) Step4->Step6 Step5 Deoxygenation (N2 Purge) Step5->Step6 Catalyst Mix Step7 Washing (Removal of free polymer) Step6->Step7

Figure 2: Step-by-step workflow for Surface-Initiated ATRP of VBTAC.

Protocol B: Scalable UV-Cured Coating

Target Audience: Industrial R&D Goal: Rapid coating of complex shapes.

  • Formulation:

    • Monomer: VBTAC (15 wt%).

    • Crosslinker: N,N'-Methylenebisacrylamide (MBAm) (2 wt%) - Essential for durability.

    • Photoinitiator: Irgacure 2959 (1 wt%).

    • Solvent: Water/Ethanol (1:1).

  • Application: Dip-coat or spray the substrate (must be hydrophilic; plasma treat if plastic).

  • Curing: Expose to UV light (365 nm, 100 mW/cm²) for 120–300 seconds.

  • Washing: Soak in warm water (50°C) for 2 hours to remove unreacted monomer.

Characterization & Validation

Quantification of Amine Density (Fluorescein Assay)

Standard XPS is expensive. The fluorescein dye method is a robust, colorimetric alternative for QAC surfaces.

  • Staining: Immerse the coated sample in 1% (w/v) fluorescein sodium salt (in water) for 10 minutes. The anionic dye binds 1:1 with cationic N+ sites.

  • Rinsing: Rinse with water until the runoff is clear (removes non-specifically bound dye).

  • Elution: Immerse sample in 0.1% Cetyltrimethylammonium chloride (CTAC) in phosphate buffer (pH 8) for 20 minutes. This displaces the dye.

  • Measurement: Measure Absorbance of the eluent at 501 nm via UV-Vis spectroscopy.

  • Calculation: Use the Beer-Lambert law to calculate the moles of dye (and thus moles of QAC) per cm².

Antimicrobial Efficacy (Modified JIS Z 2801 / ISO 22196)

Note: Standard protocols must be modified to ensure contact.

ParameterStandard ProtocolModification for QAC Coatings
Inoculum 10⁵ CFU/mL E. coli / S. aureusSame.
Contact Sandwich with cover filmCrucial: Ensure the cover film presses bacteria onto the brush.
Incubation 24 HoursTime Course: Test at 2h, 6h, and 24h. QACs are fast-acting; 24h may show regrowth if the brush is fouled by dead cells.
Neutralization D/E Neutralizing BrothMust use Lecithin & Polysorbate 80 to neutralize the QAC during recovery, preventing false positives during plating.

Troubleshooting & Expert Insights

  • Issue: Low Antimicrobial Activity. [2]

    • Cause: "Dead Cell Fouling." The positive charge kills the first layer of bacteria, but their negatively charged debris remains stuck, masking the charge for subsequent bacteria.

    • Solution: Incorporate a zwitterionic copolymer (e.g., SBMA) to promote debris release, or design the surface to be "sacrificial."

  • Issue: Coating Delamination.

    • Cause: Poor initiator anchoring.

    • Solution: In Protocol A, ensure the silanization step is strictly anhydrous. Water causes silanes to polymerize in solution rather than on the surface.

  • Issue: False Positives.

    • Cause: Leaching monomer.

    • Check: Perform a Zone of Inhibition (Kirby-Bauer) test. A true contact-killing surface should show zero zone of inhibition around the sample. If there is a halo, your coating is leaching.

References

  • Tiller, J. C., et al. (2001). Designing surfaces that kill bacteria on contact.[3][4][5] Proceedings of the National Academy of Sciences, 98(11), 5981-5985. Link

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513-6533. Link

  • Murata, H., et al. (2007). Permanent, non-leaching antibacterial surfaces—2: How high density cationic surfaces kill bacteria. Biomaterials, 28(32), 4870-4879. Link

  • Kenawy, E. R., et al. (2007). The Chemistry and Applications of Antimicrobial Polymers: A State-of-the-Art Review. Biomacromolecules, 8(5), 1359-1384. Link

  • International Organization for Standardization. (2011).[2] ISO 22196:2011 Measurement of antibacterial activity on plastics and other non-porous surfaces. Link

Sources

Bacteria-Instructed Synthesis (BIS) of Cationic Polymers: Interfacing Metabolic Redox with Radical Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bacteria-Instructed Polymerization of Cationic Vinyl Monomers Content Type: Application Note & Protocol Audience: Researchers, Drug Development Professionals

Abstract

This application note details the methodology for Bacteria-Instructed Synthesis (BIS) , a bio-hybrid workflow where living bacteria actively trigger the polymerization of cationic vinyl monomers at their cell surface. Unlike passive surface coating, this protocol exploits bacterial metabolic redox pathways (e.g., NADH dehydrogenases, surface thiols) to reduce transition metal catalysts (Cu




Cu

), thereby initiating Atom Transfer Radical Polymerization (ATRP) or Photo-induced Electron/Energy Transfer (PET-RAFT) in situ. The resulting polymer-bacteria interface is self-selective, high-affinity, and functional, offering novel avenues for antimicrobial sequestration, whole-cell catalysis, and living therapeutics.

Introduction: The Abiotic-Biotic Interface

The polymerization of cationic vinyl monomers is traditionally achieved via solution-phase radical chemistry. However, "instructed" polymerization represents a paradigm shift where the biological entity dictates the location and timing of polymer growth.

Why Cationic Vinyl Monomers?

Cationic monomers, such as [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) , are critical for this interface because they exploit the inherent negative zeta potential of bacterial cell walls (Gram-negative LPS or Gram-positive teichoic acids).

  • Pre-concentration: Electrostatic attraction concentrates monomers at the bacterial surface (

    
    ).
    
  • Templating: The polymer grows directly from the surface, creating a "molecular imprint" of the bacterial topology.

The Mechanism: Metabolic Initiation

Crucially, this protocol does not rely on the "cationic polymerization" mechanism (which is water-intolerant). Instead, it utilizes metabolically mediated Radical Polymerization .

  • Catalyst Reduction: Bacteria actively reduce an inactive Cu

    
     complex to the active Cu
    
    
    
    activator.
  • Oxygen Scavenging: Facultative anaerobes consume dissolved oxygen, creating the local hypoxia required for controlled radical polymerization (CRP).

  • Surface Grafting: Polymer chains grow from surface-adsorbed monomers/initiators, resulting in a dense cationic shell.

BIS_Mechanism cluster_bact Bacterial Cell Surface (Negative Charge) cluster_sol Solution Phase cluster_poly Polymer Growth Redox Redox Proteins (NADH / Quinones) Cu2 Inactive Catalyst Cu(II)-Ligand Redox->Cu2 Electron Transfer O2_Cons Metabolic O2 Consumption Cu1 Active Catalyst Cu(I)-Ligand O2_Cons->Cu1 Protects from Oxidation Cu2->Cu1 Reduction Monomer Cationic Monomer (METAC) Monomer->Redox Electrostatic Attraction Chain Growing Cationic Polymer Chain Monomer->Chain Polymerization Radical Initiator Radical (R*) Cu1->Radical Activates Initiator Radical->Chain

Figure 1: Mechanistic pathway of Bacteria-Instructed Synthesis (BIS). Bacterial redox activity reduces the copper catalyst, enabling ATRP of electrostatically attracted cationic monomers.

Material Selection & Experimental Design

Monomer Selection

The choice of cationic monomer determines the affinity and toxicity profile.

MonomerCharge DensityToxicityApplication
METAC (Methacryloyloxyethyl trimethylammonium chloride)High (Permanent)ModerateStrongest binding; antimicrobial coatings.
DMAEMA (2-(Dimethylamino)ethyl methacrylate)pH DependentLowpH-responsive release; gene delivery.
APTAC (3-Acrylamidopropyl)trimethylammonium chlorideHigh (Permanent)ModerateHydrolytically stable amide linkage.
Bacterial Strains[1][2][3][4][5][6][7]
  • High Efficiency: Pseudomonas aeruginosa, Escherichia coli, Shewanella oneidensis (high redox activity).

  • Low Efficiency: Staphylococcus aureus (thicker peptidoglycan wall may limit electron transfer to catalyst).

Protocol: In Situ Bacteria-Instructed Polymerization[1][2][7]

Safety Note: Handle CuBr


 and monomers in a fume hood. Use biosafety level 2 (BSL-2) precautions for pathogenic strains (P. aeruginosa).
Phase 1: Preparation of Bacterial Templates
  • Culture: Inoculate a single colony of E. coli (e.g., MG1655) into 10 mL LB broth. Incubate overnight at 37°C, 200 rpm.

  • Harvest: Centrifuge (4000 rpm, 10 min). Discard supernatant.

  • Wash: Resuspend pellet in sterile PBS (pH 7.4). Repeat centrifugation/wash 3x to remove soluble reducing agents from the media.

    • Critical Step: Residual media (glucose/amino acids) can reduce copper non-specifically. The bacteria must be the sole reductant.

  • Normalization: Resuspend to OD

    
     in PBS.
    
Phase 2: Reaction Assembly (The "Instruction" Step)

This protocol uses a water-soluble ATRP initiator and a Copper(II) complex.

Stock Solutions:

  • Monomer (M): METAC (2 M in water).

  • Ligand (L): Bipyridine (Bipy) or PMDETA (100 mM in water/methanol).

  • Catalyst (Cat): CuBr

    
     (50 mM in water).
    
  • Initiator (I): HEBIB (2-Hydroxyethyl 2-bromoisobutyrate) or PEG-macroinitiator (50 mM).

Procedure:

  • Mix Catalyst Complex: In a sterile tube, mix CuBr

    
     and Ligand (molar ratio 1:2). Solution should turn blue.
    
  • Combine Reagents: Add reagents to the bacterial suspension (5 mL total volume) in the following molar ratio:

    • [M] : [I] : [Cu

      
      ] : [L] = 100 : 1 : 1 : 2 
      
    • Target Monomer Conc: 200–500 mM.

  • Initiation: Add the bacterial suspension last.

  • Incubation: Seal the tube (parafilm) to limit external oxygen, though strict anaerobic conditions are not required if bacterial density is high (metabolic O

    
     consumption). Incubate at 25°C–37°C for 3–12 hours.
    
    • Visual Cue: The solution may fade from blue (Cu

      
      ) to colorless/pale yellow (Cu
      
      
      
      ), indicating successful reduction by bacteria.
Phase 3: Polymer Recovery & Purification
  • Separation: Centrifuge the reaction mixture.

    • Pellet: Contains bacteria coated with "Templated Polymer".[1][2]

    • Supernatant: Contains "Non-templated Polymer" (formed in solution).

  • Washing: Wash the pellet with high-salt buffer (1M NaCl) to disrupt electrostatic bonds if you wish to isolate the polymer, OR wash with PBS to keep the polymer-bacteria hybrid intact.

  • Analysis: Dialyze the supernatant polymer against water and lyophilize for GPC analysis.

Characterization & Validation

To prove the polymerization was "bacteria-instructed" and not random:

Zeta Potential Analysis

Measure the surface charge of the bacteria before and after polymerization.

  • Native E. coli: ~ -30 mV.

  • Polymer-Coated E. coli: Shift to +10 to +30 mV (due to cationic METAC shell).

Fluorescence Microscopy (Visual Proof)

Use a fluorescently labeled co-monomer (e.g., Fluorescein-O-Methacrylate) at 1% doping.

  • Result: A "halo" of fluorescence surrounding individual bacterial cells indicates surface-initiated growth.

  • Control: Incubate bacteria with pre-synthesized polymer. If the "halo" is patchy or weak compared to the in situ sample, it confirms the "instruction" hypothesis (templating effect).

Cell Viability (Live/Dead Staining)

Cationic polymers are inherently antimicrobial.[3]

  • Protocol: Stain with SYTO 9 (Live/Green) and Propidium Iodide (Dead/Red).[4]

  • Outcome:

    • Short chains / Low density: Bacteria may survive (encapsulation).

    • High density METAC: Membrane disruption and cell death (antimicrobial application).[5][3][6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Polymerization Oxygen inhibitionIncrease bacterial density (OD > 1.0) to consume O

faster.
Bacterial strain inactiveEnsure cells are metabolically active (mid-log phase harvest).
Precipitation Complex instabilityIncrease Ligand:Cu ratio to 3:1 or use a more soluble ligand (TPMA).
Cell Lysis Monomer toxicityReduce monomer concentration < 200 mM; switch to biocompatible monomer (e.g., PEG-methacrylate co-polymer).
High Background Polymer Auto-reductionEnsure all reagents are pure; avoid reducing buffers (e.g., no DTT or Ascorbic Acid in PBS).

References

  • Magennis, E. P., et al. (2014). Bacteria-instructed synthesis of polymers for self-selective microbial binding and labelling.[1][2][7] Nature Materials, 13, 748–755. Link

  • Geng, Z., et al. (2021). Living Bacteria-Mediated Aerobic Photoinduced Radical Polymerization for In Situ Bacterial Encapsulation and Differentiation. CCS Chemistry, 3, 2228–2238. Link

  • Panja, S., et al. (2021). Bacteria-Instructed Synthesis of Nanostructured Polymers. Chemical Science. Link

  • Boyer, C., et al. (2016). Photoinduced Electron Transfer–Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization. Chemical Reviews, 116(3), 1475–1521. Link

  • Fantoni, N. Z., et al. (2021). Bacteria-mediated intracellular radical polymerizations.[8][9][7] Journal of the American Chemical Society, 143(32), 12689–12698. Link

Sources

Application Note: Copolymerization of N,N,N-Trimethylethenaminium with Acrylamide for Advanced Cationic Polyelectrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the free-radical copolymerization of N,N,N-trimethylethenaminium (also known as vinyltrimethylammonium) and acrylamide (AM). The resulting cationic polyacrylamide (CPAM) exhibits a uniquely compact charge density, making it a superior candidate for nucleic acid condensation in drug delivery systems and high-performance flocculation in wastewater management.

Introduction & Mechanistic Rationale

Cationic polyacrylamides are ubiquitous in biopharmaceutical formulations and materials science. However, standard cationic monomers possess bulky pendant groups that can sterically hinder polymer-target interactions. N,N,N-Trimethylethenaminium [1], featuring a quaternary ammonium group directly adjacent to the vinyl backbone, offers a distinct structural advantage: a highly localized positive charge without the steric bulk of propyl or ethyl linkers.

Mechanistic Causality: The copolymerization of AM and N,N,N-trimethylethenaminium chloride (TMVAC)[2] is governed by their respective reactivity ratios. Because the quaternary nitrogen in TMVAC is highly electron-withdrawing, it reduces the electron density of the vinyl double bond, making it highly susceptible to attack by the nucleophilic propagating macroradical of AM. To prevent compositional drift and ensure a statistically random copolymer, a low-temperature initiation strategy (using a low-temp azo initiator like V-50) is employed, which also minimizes side reactions with environmental radicals[3].

Materials and Reagents

  • Acrylamide (AM): Electrophoresis grade (>99%).

  • N,N,N-Trimethylethenaminium chloride (TMVAC): 97% purity[2].

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50).

  • Solvent: Deionized (DI) water (18.2 MΩ·cm).

  • Precipitation Solvent: Absolute ethanol.

Experimental Protocols

Protocol A: Aqueous Solution Copolymerization (High MW CPAM)

This method is optimized for synthesizing linear, high-molecular-weight polymers used as bulk flocculants or hydrogel precursors.

  • Monomer Preparation: Dissolve 14.2 g of AM (0.2 mol) and 6.0 g of TMVAC (0.05 mol) in 80 mL of DI water in a 250 mL jacketed glass reactor.

    • Validation Checkpoint: The solution must be perfectly clear and colorless. Any turbidity indicates monomer impurity or premature auto-polymerization; discard if cloudy.

  • Deoxygenation: Seal the reactor and purge with ultra-pure Nitrogen (N₂) gas for 45 minutes under continuous stirring at 250 rpm.

    • Causality: Oxygen acts as a potent radical scavenger, forming stable peroxy radicals that inhibit the initiation phase and severely depress the final molecular weight.

  • Initiation: Heat the reactor to 50°C. Inject 1.0 mL of a freshly prepared V-50 initiator solution (0.5 wt% relative to total monomer mass) via a gas-tight syringe.

  • Propagation: Maintain isothermal conditions at 50°C for 6 hours.

    • Validation Checkpoint: The stirrer torque should increase by at least 300% within the first 2 hours due to the Trommsdorff–Norrish (gel) effect. If viscosity does not increase, abort the run and verify the half-life/viability of the V-50 batch.

  • Termination & Recovery: Cool the reactor to room temperature. Dilute the highly viscous gel with 50 mL of DI water to reduce viscosity, then precipitate dropwise into 500 mL of vigorously stirred absolute ethanol.

  • Purification: Filter the white precipitate, wash twice with fresh ethanol to remove unreacted monomers, and dry in a vacuum oven at 40°C to a constant weight.

Protocol B: Inverse Microemulsion Polymerization (Nanogels for Drug Delivery)

Used to create crosslinked CPAM nanoparticles (50-150 nm) for encapsulating anionic biologics (e.g., siRNA, mRNA).

  • Aqueous Phase: Dissolve AM (7.1 g), TMVAC (3.0 g), and N,N'-Methylenebisacrylamide (MBA crosslinker, 0.05 g) in 20 mL DI water.

  • Oil Phase: Dissolve Span 80 (4.0 g) and Tween 80 (1.0 g) in 70 mL of Isopar M (aliphatic hydrocarbon).

  • Emulsification: Add the aqueous phase dropwise to the oil phase under high-shear homogenization (10,000 rpm) for 10 minutes to form a translucent microemulsion.

    • Validation Checkpoint: The emulsion should exhibit a bluish Tyndall effect, confirming droplet sizes in the nanoscale regime.

  • Polymerization: Purge with N₂ for 30 min, heat to 45°C, and initiate with UV irradiation (365 nm) using a photoinitiator (e.g., Irgacure 2959) for 2 hours.

    • Causality: UV initiation allows for rapid, room-temperature generation of radicals, preserving the delicate thermodynamic stability of the microemulsion droplets which might otherwise coalesce under high thermal stress.

Data Presentation

Table 1: Effect of Monomer Feed Ratio on Copolymer Properties (Conditions: 0.5 wt% V-50 initiator, 50°C, 6-hour reaction time)

AM Feed (mol%)TMVAC Feed (mol%)Conversion (%)Mw (kDa)Zeta Potential (mV)Primary Application Suitability
100098.51,200-2.1Non-ionic control matrix
901096.2950+24.5Mild flocculation / Paper sizing
802094.0820+38.2Industrial wastewater treatment
604088.5540+51.0Nucleic acid delivery vectors
406076.3310+62.4Antimicrobial surface coatings

Note: As the TMVAC concentration increases, overall conversion and molecular weight decrease. This is caused by the electrostatic repulsion between the highly charged propagating macroradical and incoming cationic monomers.

Mandatory Visualizations

Workflow N1 Monomer Preparation AM + TMVAC in DI Water N2 Deoxygenation Nitrogen Purge (45 min) N1->N2 N3 Initiation Add V-50 at 50°C N2->N3 N4 Propagation Isothermal for 6 hours N3->N4 N5 Termination & Precipitation Ethanol Wash N4->N5 N6 Drying & Characterization Vacuum Oven, GPC, NMR N5->N6

Workflow for the aqueous solution copolymerization of AM and TMVAC.

Mechanism I Thermal Initiator (V-50) R Primary Radicals (R•) I->R Heat (50°C) M1 Acrylamide (AM) R->M1 Initiation M2 N,N,N-Trimethylethenaminium (TMVAC) R->M2 Initiation P1 Propagating Macroradical M1->P1 Copolymerization M2->P1 Copolymerization CP Cationic Polyacrylamide (CPAM) P1->CP Termination

Free radical copolymerization mechanism of AM and TMVAC.

Quality Control & Characterization

  • ¹H NMR Spectroscopy: Confirm the copolymer composition by integrating the polymer backbone protons (1.0–2.5 ppm) against the sharp singlet of the quaternary trimethyl protons (

    
    ) located at ~3.2 ppm.
    
  • Size Exclusion Chromatography (SEC): Use a cationic eluent (e.g., 0.1 M NaNO₃ with 0.1% TFA) to prevent the positively charged polymer from adsorbing to the column matrix, which would otherwise result in artificially low molecular weight readings.

  • Zeta Potential: Measure the polymer solutions in 10 mM NaCl at pH 7.0 to validate the surface charge density, ensuring batch-to-batch consistency required for regulatory drug formulation standards.

References

  • Title: N,N,N-Trimethylethenaminium | C5H12N+ | CID 10043 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Rate constants of dichloride radical anion reactions with molecules of environmental interest in aqueous solution: a review Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Application and Protocol for the Investigation of Neurine as a Potential Metabolomic Biomarker of Hypoxia

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hypoxia, a condition of insufficient oxygen supply to tissues, is a critical feature of various physiological and pathological states, including cancer, ischemic diseases, and inflammatory disorders. Cells adapt to low oxygen by undergoing profound metabolic reprogramming, a shift largely orchestrated by Hypoxia-Inducible Factors (HIFs).[1][2] This metabolic rewiring, which includes the well-known Warburg effect, ensures cell survival and function under oxygen deprivation but also contributes to disease progression.[3][4] Metabolomic profiling has emerged as a powerful tool to identify novel biomarkers and understand the intricate metabolic consequences of hypoxia.[5]

Choline is an essential nutrient vital for the synthesis of cell membranes (phosphatidylcholine), and the neurotransmitter acetylcholine.[6] Its metabolism is increasingly recognized as being significantly altered in cancer and under hypoxic conditions.[2][6][7] While many studies have focused on major choline derivatives like phosphocholine, the potential role of less-abundant metabolites remains underexplored.

This application note details the scientific rationale and provides a comprehensive protocol for the investigation of neurine (trimethylvinylammonium) , a choline-derived quaternary amine, as a potential novel biomarker for hypoxia. We hypothesize that hypoxic alterations in cellular and microbial choline metabolism may lead to detectable changes in neurine levels, offering a new analytical window into the hypoxic state. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolomics, cancer biology, and ischemia research.

Scientific Background and Rationale

The Link Between Hypoxia and Choline Metabolism

Under normoxic conditions, choline is actively phosphorylated by choline kinase (CHK) to phosphocholine, the first step in the Kennedy pathway for phosphatidylcholine synthesis. Hypoxia exerts complex and sometimes contradictory effects on this pathway. Some studies report that HIF-1α can upregulate CHKα expression, potentially increasing phosphocholine levels to support membrane synthesis in proliferating cancer cells.[2][6] Conversely, other studies have shown that hypoxia can lead to a decrease in choline phosphorylation and an accumulation of intracellular choline, possibly due to energy stress (reduced ATP) or other regulatory mechanisms.[7][8] This disruption creates a scenario where the pool of free choline is altered, making it available for alternative metabolic fates.

Neurine Biosynthesis: A Gut Microbiota-Host Axis

Neurine is structurally related to choline but contains a vinyl group in place of the hydroxyl group. While its precise enzymatic synthesis pathway in mammalian cells is not well-elucidated, a significant route for the production of structurally similar choline metabolites is via the gut microbiota.[9][10] Dietary choline is metabolized by microbial enzymes (e.g., choline TMA-lyase) in the gut lumen to produce trimethylamine (TMA).[3][4][11] TMA is then absorbed into the host circulation and oxidized in the liver by flavin-containing monooxygenases (FMOs) to form trimethylamine-N-oxide (TMAO).[1][3] It is plausible that neurine is formed through a similar microbial degradation pathway from choline or its derivatives. Hypoxia can alter the composition and metabolic activity of the gut microbiota, potentially influencing the production of such metabolites.

Therefore, we propose a testable hypothesis: Hypoxia-induced alterations in either host cell choline metabolism or gut microbiota activity can modulate the formation of neurine, leading to changes in its concentration in biological fluids, which can be quantified by mass spectrometry.

Experimental Design and Workflow

A robust experimental design is critical for validating a novel biomarker. This involves careful selection of a hypoxia model, appropriate controls, and a validated analytical workflow.

Diagram: Experimental Workflow for Neurine Profiling

Workflow cluster_model 1. Hypoxia Model System cluster_sample 2. Sample Collection cluster_prep 3. Metabolite Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_data 5. Data Processing Model In Vitro (Cell Culture) - Hypoxic Chamber (1% O2) - Chemical Induction (e.g., DMOG) In Vivo (Animal Model) - Tumor Xenograft - Ischemic Injury Model Sample - Cell Pellets & Supernatant - Plasma / Serum - Tissue Homogenates Quench Metabolism: Flash-freeze in Liquid N2 Model->Sample Collect Samples Prep Protein Precipitation with Cold Acetonitrile containing Internal Standard (e.g., Neurine-d9) Sample->Prep Extract Analysis HILIC Chromatography + Tandem Mass Spectrometry (MRM) Prep->Analysis Analyze Data - Peak Integration - Quantification (Calibration Curve) - Statistical Analysis (Normoxic vs. Hypoxic) Analysis->Data Process Data

Caption: High-level workflow for investigating neurine as a hypoxia biomarker.

Detailed Protocols

Protocol 1: In Vitro Hypoxia Induction in Cell Culture

This protocol is designed for adherent cancer cell lines (e.g., PC-3, HeLa, HCT116).

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hypoxia chamber (e.g., Invivo2, Baker Ruskinn) with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest. For a 6-well plate, this is typically 2.5 x 10⁵ cells per well. Allow cells to adhere for 24 hours under normoxic conditions (21% O₂, 5% CO₂).

  • Hypoxia Exposure:

    • Normoxic Control: Leave one set of plates in the standard incubator.

    • Hypoxic Group: Place the second set of plates into the pre-equilibrated hypoxia chamber for the desired duration (e.g., 24, 48, or 72 hours).

  • Sample Harvest:

    • Rationale: Rapid quenching of metabolism is paramount to prevent artifactual changes in metabolite levels.

    • For Cell Pellets: Aspirate the medium. Immediately wash the cells once with 1 mL of ice-cold PBS. Aspirate the PBS and place the plate on dry ice or a cooling block. Add 500 µL of liquid nitrogen to flash-freeze the cell monolayer. Store plates at -80°C until extraction.

    • For Supernatant (Medium): Collect an aliquot of the culture medium, centrifuge at 300 x g for 5 minutes to remove cell debris, and immediately freeze the supernatant at -80°C.

Protocol 2: Metabolite Extraction from Cells and Plasma

This protocol uses a simple protein precipitation method suitable for polar analytes like neurine.

Materials:

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Stable Isotope-Labeled Internal Standard (IS): Neurine-d9 (trimethylvinylammonium-d9) - Custom synthesis may be required.

  • -20°C freezer

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge (4°C)

Procedure:

  • Prepare Extraction Solvent: Prepare an 80% Acetonitrile / 20% Water (v/v) solution. If using an internal standard, spike it into this solution at a final concentration of 50-100 nM. Pre-chill the solvent to -20°C.

  • Extraction from Cell Pellets:

    • Remove plates from the -80°C freezer. Place on dry ice.

    • Add 500 µL of the cold extraction solvent to each well.

    • Scrape the frozen cells into the solvent using a cell scraper.

    • Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

  • Extraction from Plasma:

    • Thaw plasma samples on ice.

    • In a pre-chilled microcentrifuge tube, add 400 µL of cold extraction solvent.

    • Add 100 µL of plasma to the solvent.

    • Vortex vigorously for 30 seconds.

  • Protein Precipitation & Clarification:

    • Incubate all tubes at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 95:5 ACN:Water with 0.1% formic acid for HILIC).

    • Vortex, centrifuge briefly, and transfer to autosampler vials.

Protocol 3: LC-MS/MS Analysis of Neurine

This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining and separating small, polar, and charged compounds like neurine.[12][13][14]

Instrumentation & Reagents:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • LC-MS grade solvents: Acetonitrile, Water, Formic Acid, Ammonium Formate.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water + 0.1% Formic Acid.

LC Method:

Parameter Value
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient:
0.0 min 95% B
5.0 min 50% B
5.5 min 50% B
6.0 min 95% B

| 8.0 min | 95% B |

MS/MS Method (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Rationale: The following MRM transitions are predicted based on the structure of neurine (C₅H₁₂N⁺, exact mass: 86.0964) and common fragmentation patterns of quaternary amines. These must be experimentally optimized on your specific instrument. [15][16] The primary fragmentation mechanism is expected to be the neutral loss of ethylene (28 Da) or methyl radicals.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
Neurine86.158.150Optimize (15-25)Quantifier
Neurine86.171.150Optimize (10-20)Qualifier
Neurine-d9 (IS)95.164.150Optimize (15-25)Quantifier

CE = Collision Energy. Optimization is critical for sensitivity.

Data Analysis and Interpretation

  • Peak Integration: Use the instrument manufacturer's software (e.g., MassLynx, Analyst, Xcalibur) to integrate the peak areas for the neurine and internal standard (IS) MRM transitions.

  • Quantification: Generate a calibration curve using a series of known concentrations of a neurine standard (with a constant concentration of IS). Plot the ratio of the analyte peak area to the IS peak area against the concentration. Use a linear regression to determine the concentration of neurine in the unknown samples.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the concentrations of neurine between normoxic and hypoxic groups. A p-value < 0.05 is typically considered statistically significant.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Low Neurine Signal Neurine not present or below detection limit.Increase sample amount; optimize MS parameters (CE, cone voltage); check standard integrity.
Poor chromatographic retention (peak elutes in void volume).Confirm use of HILIC column and high organic starting conditions; check mobile phase composition.
Poor Peak Shape Sample solvent mismatch with mobile phase.Reconstitute dried extract in a solvent similar to the initial mobile phase (e.g., 95% ACN).
Column degradation.Replace column; use a guard column.
High Variability Inconsistent sample preparation or extraction.Ensure precise pipetting; keep samples and solvents cold; ensure complete protein precipitation.
Instability of neurine in sample.Minimize freeze-thaw cycles; process samples quickly.

Conclusion

The metabolic landscape of hypoxia is a rich source of potential biomarkers. While the role of neurine in this context is currently unexplored, its origin from choline—a nutrient whose metabolism is demonstrably altered by hypoxia—provides a strong rationale for its investigation. The protocols outlined in this document provide a comprehensive framework for researchers to systematically explore the potential of neurine as a novel metabolomic biomarker. The use of a robust HILIC-LC-MS/MS method will ensure the sensitive and specific quantification required for this pioneering work. Successful validation of neurine as a hypoxia biomarker could offer new diagnostic, prognostic, or therapeutic avenues in oncology and ischemic diseases.

References

  • Glunde, K., Bhujwalla, Z. M., & Ronen, S. M. (2011). Choline metabolism in malignant transformation.
  • Coutinho-Wolino, A. T., et al. (2023). Research progress on the association between trimethylamine/trimethylamine-N-oxide and neurological disorders. Journal of Neurochemistry.
  • Gatarek, P., & Kaluzna-Czaplinska, J. (2021). Trimethylamine-N-Oxide (TMAO) as a Rising-Star Metabolite: Implications for Human Health. Molecules, 26(21), 6469.
  • Praveenraj, S. S., et al. (2022). The Role of a Gut Microbial-Derived Metabolite, Trimethylamine N-Oxide (TMAO), in Neurological Disorders.
  • DeBerardinis, R. J., et al. (2008). Hypoxia Regulates Choline Kinase Expression through Hypoxia-Inducible Factor-1α Signaling in a Human Prostate Cancer Model. Cancer Research, 68(1), 172-180.
  • Kelly, C. L., et al. (2018). Effect of hypoxia and choline kinase inhibitor on choline metabolism of brain tumour cells using high resolution ¹H NMR. Proceedings of the International Society for Magnetic Resonance in Medicine.
  • Aboagye, E. O., & Bhujwalla, Z. M. (1999). Choline phosphorylation and regulation of transcription of choline kinase in hypoxia. Cancer Research, 59(1), 80-84.
  • Penry, J. T., & Chumanevich, A. A. (2018).
  • Mohammadi, A., et al. (2022). The microbial metabolite trimethylamine N-oxide and the kidney diseases. Frontiers in Microbiology, 13, 979452.
  • Iorio, E., et al. (2010). Choline metabolism in malignant transformation. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1806(2), 119-131.
  • Craciun, S., & Balskus, E. P. (2012). Microbiome Interactions with Dietary Choline. ACS Chemical Biology, 7(5), 815-824.
  • Tufi, R., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 925-936.
  • Chen, Y. L., et al. (2013). Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids. Current Medicinal Chemistry, 20(24), 2966-2977.
  • Shimadzu Corporation. (2015). Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis.
  • Strand, F. L. (1999). Regulation of Neurotransmitters by the Gut Microbiota and Effects on Cognition in Neurological Disorders. Physiological Reviews, 79(4), 1263-1348.
  • Li, X., et al. (2025). Association between levels of trimethylamine N-oxide and cognitive dysfunction: a systematic review and meta-analysis. Journal of Affective Disorders.
  • National Laboratory Certification Program. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software.
  • Mohajeri, M. H., et al. (2024). The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases. Biomolecules, 14(11), 1345.
  • Hsieh, Y. F., et al. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis, 4(8), 925-936.
  • Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 µm Column.
  • Craciun, S., & Balskus, E. P. (2012). Microbiome Interactions with Dietary Choline. ACS Chemical Biology, 7(5), 815-824.
  • Janeba, M., et al. (2018).
  • Lanni, C., et al. (2017). Single-neuron identification of chemical constituents, physiological changes, and metabolism using mass spectrometry. Proceedings of the National Academy of Sciences, 114(8), 1859-1864.
  • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.
  • O'Hagan, S., & Migaud, M. E. (2021). Metabolic Rewiring and the Characterization of Oncometabolites. Metabolites, 11(6), 381.
  • Shimadzu Corporation. (2020). Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice.
  • Shimadzu Corporation. (2009).
  • National Cancer Institute. (2022). “Oncometabolite” Neutralizes Immune Cells Near Tumors.
  • Wang, Y., et al. (2015). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 249320.
  • Xu, W., et al. (2011). 'Oncometabolite' linked with widespread alterations in gene expression. Cancer Cell, 19(1), 17-30.
  • Nguyen, T. T., et al. (2021). Bridging the Metabolic Parallels Between Neurological Diseases and Cancer. Frontiers in Oncology, 11, 674835.
  • Franke, B., et al. (2025). Atlas of plasma metabolic markers linked to human brain morphology.
  • Compton, P. D., & Kelleher, N. L. (2015). Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides. Journal of the American Society for Mass Spectrometry, 26(1), 1-13.
  • Ferreira, C. R., et al. (2021). Circulating Metabolites as Potential Biomarkers for Neurological Disorders—Metabolites in Neurological Disorders. Metabolites, 11(11), 748.
  • Bar, E., & Eyal, A. (2012). Metabolomics of Neural Progenitor Cells: A Novel Approach to Biomarker Discovery. Stem Cell Reviews and Reports, 8(3), 826-836.
  • Li, Y., et al. (2024). Targeted plasma metabolomics reveals potential biomarkers of the elderly with mild cognitive impairment in Qingdao rural area. Frontiers in Aging Neuroscience, 16.
  • Ye, X., & Sweedler, J. V. (2014). Data-Independent MS/MS Quantification of Neuropeptides for Determination of Putative Feeding-Related Neurohormones in Microdialysate. ACS Chemical Neuroscience, 6(1), 129-137.
  • Chen, J. L., et al. (2023). NMRQNet: a deep learning approach for automatic identification and quantification of metabolites using Nuclear Magnetic Resonance (NMR) in human plasma samples. bioRxiv.
  • Venkataramani, V., et al. (2025). 2-HYDROXYGLUTARATE ACTIVATES NEURONS TO PRODUCE MITOGENS THAT PROMOTE IDH MUTANT GLIOMA GROWTH, FOSTERING A PARACRINE SIGNALING LOOP WITHIN THE TUMOR MICROENVIRONMENT. Neuro-Oncology.

Sources

Application Notes and Protocols for Trimethylvinylammonium Reagents in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Trimethylvinylammonium Reagents in Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] This is achieved through the use of a phase transfer catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1] Quaternary ammonium salts are a prominent class of phase transfer catalysts, and among these, trimethylvinylammonium reagents are emerging as versatile and efficient options for a variety of organic transformations.[2]

The structure of the trimethylvinylammonium cation, featuring a vinyl group attached to the nitrogen atom, imparts unique properties that can influence its catalytic activity. The vinyl group can participate in various chemical transformations and may also affect the solubility and stability of the catalyst. These characteristics make trimethylvinylammonium reagents particularly interesting for applications in nucleophilic substitution, ether synthesis, and other base-mediated reactions.

This guide provides an in-depth exploration of the application of trimethylvinylammonium reagents in phase transfer catalysis, complete with detailed protocols, mechanistic insights, and practical considerations for their use in the laboratory.

Core Principles of Phase Transfer Catalysis with Trimethylvinylammonium Reagents

The fundamental principle of phase transfer catalysis involves the transfer of an anion from an aqueous phase to an organic phase, where it can react with an organic substrate.[3] Trimethylvinylammonium salts, such as trimethylvinylammonium bromide (TMVAB) or trimethylvinylammonium hydroxide (TMVAH), facilitate this process through an ion-exchange mechanism at the interface of the two phases.

The catalytic cycle can be visualized as follows:

PTC_Mechanism Aq_Reactant Reactant Anion (Y⁻) TMVA_X TMVA⁺X⁻ Aq_Reactant->TMVA_X TMVA_Y TMVA⁺Y⁻ MX MX Org_Substrate Organic Substrate (R-X) Product Product (R-Y) Org_Substrate->Product Product->TMVA_X Catalyst Regeneration TMVA_Y->Org_Substrate Reaction

Caption: General mechanism of phase transfer catalysis using trimethylvinylammonium (TMVA⁺) salts.

Synthesis of Trimethylvinylammonium Bromide (TMVAB)

A reliable supply of the catalyst is crucial for its application. The following protocol outlines a general method for the synthesis of trimethylvinylammonium bromide.

Protocol 1: Synthesis of Trimethylvinylammonium Bromide

Materials:

  • Vinyl bromide

  • Trimethylamine (solution in a suitable solvent like THF or ethanol)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, place a solution of trimethylamine in a suitable solvent.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add vinyl bromide to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the vinyl bromide signals and the appearance of the trimethylvinylammonium signals.

  • Isolation: The product, trimethylvinylammonium bromide, will often precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified trimethylvinylammonium bromide under vacuum.

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance
Trimethylvinylammonium BromideC₅H₁₂BrN166.06 g/mol White to off-white crystalline solid

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[3] Phase transfer catalysis significantly enhances the efficiency of this reaction, especially when dealing with phenoxides or other alkoxides that have limited solubility in organic solvents.[3]

Protocol 2: Williamson Ether Synthesis of Benzyl Phenyl Ether using TMVAB

Materials:

  • Phenol

  • Benzyl chloride

  • Trimethylvinylammonium bromide (TMVAB)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 eq), toluene, and a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Catalyst Addition: Add trimethylvinylammonium bromide (1-5 mol%) to the biphasic mixture.

  • Alkyl Halide Addition: Stir the mixture vigorously and add benzyl chloride (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain vigorous stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Separate the organic layer using a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product.

  • Purification: Purify the crude benzyl phenyl ether by column chromatography or distillation.

Williamson_Ether_Synthesis Start Start: Phenol, Benzyl Chloride, NaOH(aq), Toluene Add_Catalyst Add Trimethylvinylammonium Bromide (TMVAB) Start->Add_Catalyst Vigorous_Stirring Vigorous Stirring & Heating (60-80 °C) Add_Catalyst->Vigorous_Stirring Reaction_Monitoring Monitor by TLC Vigorous_Stirring->Reaction_Monitoring Workup Work-up: Cool, Add Water, Separate Layers Reaction_Monitoring->Workup Reaction Complete Extraction Extract Aqueous Layer with Toluene Workup->Extraction Washing Wash Combined Organic Layers Extraction->Washing Drying Dry with Na₂SO₄ & Evaporate Solvent Washing->Drying Purification Purify by Column Chromatography or Distillation Drying->Purification Product End: Benzyl Phenyl Ether Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis catalyzed by TMVAB.

Application in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations in organic synthesis.[4] Trimethylvinylammonium hydroxide (TMVAH), generated in situ from the corresponding bromide salt and a strong base, can be a highly effective catalyst for these reactions.

Protocol 3: Nucleophilic Substitution of 1-Bromooctane with Sodium Cyanide using TMVAB

Materials:

  • 1-Bromooctane

  • Sodium cyanide (NaCN)

  • Trimethylvinylammonium bromide (TMVAB)

  • Water

  • Toluene or another suitable organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium cyanide (1.2 eq) in water.

  • Organic Phase: In the same flask, add a solution of 1-bromooctane (1.0 eq) in toluene.

  • Catalyst Addition: Add trimethylvinylammonium bromide (1-5 mol%) to the biphasic mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 6-12 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Washing: Wash the organic layer with water and brine to remove any remaining cyanide salts and catalyst.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting octyl cyanide by distillation.

Comparative Performance Data (Hypothetical):

The following table provides a hypothetical comparison of the performance of trimethylvinylammonium bromide (TMVAB) against the commonly used tetrabutylammonium bromide (TBAB) in the synthesis of octyl cyanide. This data is for illustrative purposes and actual results may vary.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TMVAB2892
TBAB2888
TMVAB5695
TBAB5691

Troubleshooting and Safety Considerations

  • Emulsion Formation: Vigorous stirring can sometimes lead to the formation of emulsions. Adding a small amount of brine can help to break the emulsion.

  • Catalyst Poisoning: Certain impurities in the reactants or solvents can poison the catalyst, leading to a decrease in reaction rate. Ensure the use of high-purity reagents.

  • Safety: Trimethylvinylammonium reagents, like other quaternary ammonium salts, can be irritants.[5] Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving cyanides should be performed in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide, which can be generated upon acidification.

Conclusion

Trimethylvinylammonium reagents represent a valuable class of phase transfer catalysts with potential advantages in various organic transformations. Their unique structure, featuring a reactive vinyl group, opens up possibilities for further functionalization and application in more complex synthetic strategies. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of these catalysts in their own work. As with any catalytic system, optimization of reaction conditions is key to achieving the best results.

References

  • ChemBK. Trimethyl(vinyl)ammonium bromide - Introduction. (2024).
  • Chongqing Medical & Pharma College. Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production. (2019).
  • Deepthi B.V., et al. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Orient. J. Chem., 40(6), 1570-1577 (2024).
  • CRDEEP Journals.
  • Scribd. Williamson Ether Synthesis Experiment.
  • BenchChem.
  • Utah Tech University. Williamson Ether Synthesis.
  • American Institute of Chemists.
  • BenchChem. An In-depth Technical Guide to the Synthesis and Purification of Heptadecyltrimethylammonium Bromide. (2025).
  • Biomedres.
  • PMC.
  • LS College. Williamson ether synthesis. (2021).
  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctane. (2025).
  • TargetMol. Trimethylphenylammonium bromide.
  • ACS Publications.
  • MDPI. Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. (2019).
  • J-STAGE. Design of high-performance chiral phase-transfer catalysts with privileged structures. (2025).
  • Macmillan Group.
  • ResearchGate. (PDF)
  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Khan Academy. Nucleophilic substitution reactions (video).
  • SlidePlayer.
  • Government Arts College Coimbatore. nucleophilic substitution reaction.
  • BenchChem.

Sources

Application Notes and Protocols for the Fabrication of Anion Exchange Membranes Using Vinyl Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative for Advanced Anion Exchange Membranes

Anion Exchange Membranes (AEMs) are a critical component in a host of electrochemical technologies, including fuel cells, water electrolyzers, and redox flow batteries.[1][2][3] Their primary function is to selectively transport anions while providing a physical barrier between electrodes. The development of high-performance AEMs with robust chemical stability, high ionic conductivity, and excellent mechanical properties is paramount for the commercial viability of these clean energy technologies.[3][4][5]

Polymers derived from vinyl ammonium salts have emerged as a highly versatile and promising platform for AEM fabrication. This is due to the inherent tunability of the vinyl polymer backbone and the diverse range of available ammonium functional groups.[6] Vinyl monomers, such as vinylbenzyl chloride (VBC) and vinylimidazole, serve as excellent foundational units that can be co-polymerized with other monomers like styrene to precisely tailor the membrane's mechanical and thermal properties.[7][8] Subsequent functionalization with ammonium cations, a process known as quaternization, introduces the positive charges necessary for anion conduction.[8]

This document provides a detailed guide for researchers and scientists, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices. We will explore two primary fabrication protocols, detail the essential characterization techniques, and provide insights gleaned from extensive field experience.

Core Principles: Causality in AEM Fabrication

The performance of an AEM is not determined by a single component, but by the synergistic interplay of the polymer backbone, the cationic functional groups, and the overall membrane architecture. Understanding the role of each component is crucial for designing and fabricating membranes with desired properties.

Monomer and Co-Monomer Selection

The choice of the primary vinyl monomer dictates the pathway to functionalization.

  • Vinylbenzyl Chloride (VBC): This is arguably the most common precursor. The chloromethyl group on VBC is a highly reactive site, making it an ideal handle for post-polymerization functionalization (quaternization) with a wide variety of tertiary amines.[8]

  • Vinylimidazole: This monomer can be polymerized and subsequently quaternized to form imidazolium cations, which are noted for their relatively high alkaline stability compared to some tetralkylammonium groups.[9][10]

  • Co-monomers (e.g., Styrene, Acrylonitrile): Incorporating a non-functional, hydrophobic co-monomer like styrene is a key strategy for controlling the membrane's properties.[7][11] It reduces the overall density of ionic groups, which helps to prevent excessive water uptake and swelling, thereby enhancing the mechanical integrity and dimensional stability of the final membrane.

The Quaternization Reaction

Quaternization is the cornerstone of creating an AEM, as it introduces the fixed positive charges. The choice of the amine is critical:

  • Structure and Size: Small amines like trimethylamine (TMA) lead to high charge density and can result in high ionic conductivity.[8] Larger, bulkier amines, or diamines that can act as crosslinkers (e.g., N,N,N′,N′-tetramethyl hexanediamine), can alter the polymer chain spacing and morphology, impacting both conductivity and water management.

  • In-situ vs. Post-Polymerization: Quaternization can be performed on the monomer before polymerization or on the polymer after membrane casting. Post-polymerization functionalization of a cast film is common, as it allows for the use of standard organic solvents for polymerization and casting, with the quaternization step performed directly on the solid membrane.[8][12]

The Role of Crosslinking

A linear polymer with cationic groups would simply dissolve or swell excessively in water. Crosslinking is the essential step that creates a robust, insoluble, and mechanically stable polymer network.[13]

  • Mechanism: Crosslinkers are typically monomers with two or more polymerizable vinyl groups, such as divinylbenzene (DVB). During polymerization, DVB gets incorporated into multiple growing polymer chains, effectively "stitching" them together.

  • The Conductivity-Stability Trade-off: The degree of crosslinking is a critical parameter to optimize. High crosslinking density enhances mechanical strength and reduces swelling, but it can also make the polymer network too rigid, constricting the ion-conducting channels and thus lowering ionic conductivity.[13] Conversely, low crosslinking can lead to high conductivity but poor mechanical properties and excessive swelling.

The general workflow for fabricating a vinyl ammonium salt-based AEM is illustrated below.

G cluster_synthesis Polymer Synthesis Monomers Vinyl Monomer(s) (e.g., VBC, Styrene) Polymerization Free Radical Polymerization Monomers->Polymerization Crosslinker Crosslinker (e.g., DVB) Crosslinker->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Casting Membrane Casting (Solution Casting) Polymerization->Casting Quaternization Quaternization (Amination with e.g., TMA) Casting->Quaternization Exchange Ion Exchange (to OH⁻ Form) Quaternization->Exchange AEM Final AEM Exchange->AEM

General workflow for vinyl ammonium AEM fabrication.

Experimental Protocols

The following protocols are detailed methodologies for fabricating AEMs. All operations involving organic solvents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Fabrication of a Crosslinked Poly(vinylbenzyl chloride-co-styrene)-based AEM

This protocol describes a common and robust method based on the post-polymerization functionalization of a cast film.

Materials and Reagents

ReagentSpecificationSupplier (Example)
4-Vinylbenzyl chloride (VBC)97%, inhibitedSigma-Aldrich
Styrene≥99%, inhibitedSigma-Aldrich
Divinylbenzene (DVB)Technical grade, 80%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Trimethylamine (TMA)45 wt. % solution in H₂OSigma-Aldrich
Potassium Hydroxide (KOH)≥85%, pelletsSigma-Aldrich

Step-by-Step Methodology

  • Inhibitor Removal: Pass VBC and Styrene through a column of basic alumina to remove inhibitors prior to use.

  • Polymerization:

    • In a Schlenk flask, dissolve VBC (e.g., 10 mmol), styrene (e.g., 10 mmol), DVB (e.g., 2 mmol), and AIBN (e.g., 0.2 mmol, 1 mol% of total monomers) in 20 mL of anhydrous DMF.

    • Seal the flask, and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in an oil bath pre-heated to 70 °C and stir for 24 hours. The solution will become viscous.

    • Precipitate the resulting polymer by slowly pouring the reaction mixture into a beaker containing 200 mL of vigorously stirred methanol.

    • Collect the white polymer precipitate by filtration and dry it in a vacuum oven at 40 °C overnight.

  • Membrane Casting:

    • Prepare a 10-15 wt.% solution of the dried polymer in DMF.

    • Place a clean, dry glass plate on a level surface.

    • Cast the polymer solution onto the glass plate using a doctor blade set to a specific thickness (e.g., 200-300 µm).

    • Dry the cast film in an oven at 60 °C for 12-24 hours to slowly evaporate the solvent, resulting in a transparent, flexible film.

    • Carefully peel the membrane from the glass plate.

  • Quaternization (Amination):

    • Immerse the dried membrane into a 2.5 M solution of trimethylamine (TMA) in a 1:1 (v/v) methanol/water mixture.[8]

    • Seal the container and allow the reaction to proceed at room temperature for 48 hours. This step converts the -CH₂Cl groups to -CH₂(CH₃)₃N⁺Cl⁻ groups.

    • Remove the membrane and wash it thoroughly with deionized (DI) water for 24 hours, changing the water frequently to remove any residual TMA. The membrane is now in the chloride (Cl⁻) form.

  • Ion Exchange to Hydroxide Form:

    • To convert the membrane to the active hydroxide (OH⁻) form, immerse it in a 1 M KOH solution for 24 hours. This should be done in a sealed, nitrogen-purged container to minimize exposure to atmospheric CO₂.

    • Rinse the membrane extensively with degassed DI water until the pH of the rinsing water is neutral.

    • Store the final AEM in degassed DI water in a sealed container.

G VBC Vinylbenzyl Chloride Polymer P(VBC-co-St-co-DVB) Backbone VBC->Polymer + Styrene Styrene Styrene->Polymer DVB Divinylbenzene (Crosslinker) DVB->Polymer QuaternizedPolymer Quaternized Polymer (Cl⁻ form) Polymer->QuaternizedPolymer + TMA TMA Trimethylamine (TMA) FinalAEM Final AEM (OH⁻ form) QuaternizedPolymer->FinalAEM + KOH KOH KOH

Chemical transformation in Protocol 1.
Protocol 2: Green Fabrication of a Vinylimidazolium-based AEM via Photopolymerization

This protocol offers a faster, one-pot synthesis route using UV curing, which can reduce the use of toxic solvents.[9]

Materials and Reagents

ReagentSpecificationSupplier (Example)
1-Vinyl-3-butylimidazolium bromide≥98%Specificity Chemicals
Poly(ethylene glycol) dimethacrylate (PEGDMA)Mn ~750Sigma-Aldrich
2-Hydroxy-2-methylpropiophenone97% (Photoinitiator)Sigma-Aldrich
Ethanol200 Proof, AnhydrousSigma-Aldrich

Step-by-Step Methodology

  • Preparation of Pre-polymerization Solution:

    • In a glass vial, prepare a solution containing the quaternized vinylimidazolium monomer (e.g., 1 g), the crosslinker PEGDMA (e.g., 0.2 g, 20 wt.%), and the photoinitiator (e.g., 0.02 g, 2 wt.% of monomers).[9]

    • Add a 1:1 (v/v) mixture of ethanol and DI water to achieve a total solids concentration of ~50 wt.%.

    • Stir the mixture until all components are fully dissolved.

  • Membrane Fabrication via UV Curing:

    • Construct a mold using two glass plates separated by a silicone gasket of the desired thickness (e.g., 150-250 µm).

    • Inject the pre-polymerization solution into the mold, ensuring there are no air bubbles.

    • Place the mold in a UV curing chamber (e.g., 365 nm wavelength).

    • Expose the solution to UV light for 10-20 minutes, or until the liquid has solidified into a solid membrane. The exact time will depend on the UV lamp intensity and initiator concentration.

    • Carefully disassemble the mold and peel off the resulting membrane.

  • Post-treatment and Storage:

    • Soak the membrane in DI water for 24 hours to leach out any unreacted monomers or initiator.

    • If the membrane needs to be in the hydroxide form, follow Step 5 from Protocol 1.

    • Store the AEM in DI water.

Essential Characterization of AEMs

Validating the properties of the fabricated membranes is a self-validating system that ensures the protocol was successful and the membrane is suitable for its intended application.

PropertySignificanceStandard Measurement Technique
Ion Exchange Capacity (IEC) Moles of cationic groups per gram of dry polymer; directly relates to the number of charge carriers.[1]Titration (e.g., Mohr's method, back-titration).[2][12]
Water Uptake (WU) Affects ion conductivity and dimensional stability. Too high can lead to poor mechanical properties.Gravimetric analysis (wet vs. dry weight).
Swelling Ratio (SR) Measures the dimensional change upon hydration; critical for MEA fabrication and durability.Measurement of membrane dimensions (area or thickness) in wet vs. dry states.
Ionic Conductivity (σ) The key performance metric; measures the ease of anion transport through the membrane.Electrochemical Impedance Spectroscopy (EIS).[14]
Mechanical Properties Tensile strength and elongation at break; determines the membrane's robustness.Dynamic Mechanical Analysis (DMA) or tensile testing.
Thermal & Chemical Stability Determines the operational window and lifetime of the membrane.Thermogravimetric Analysis (TGA) and ex-situ immersion in alkaline solutions.
Protocol: Determination of Ion Exchange Capacity (IEC) by Back-Titration
  • Preparation: Immerse a piece of the membrane (in Cl⁻ form) of known dry weight (W_dry, approx. 50-100 mg) in 50 mL of a 0.1 M NaOH solution for 24 hours to ensure complete conversion to the OH⁻ form and equilibration.

  • Titration:

    • Remove the membrane from the NaOH solution.

    • Take a 25 mL aliquot of the remaining NaOH solution.

    • Titrate this aliquot with a standardized 0.1 M HCl solution using phenolphthalein as an indicator. Record the volume of HCl used (V_HCl).

    • Perform a blank titration on 25 mL of the original 0.1 M NaOH solution. Record the volume of HCl used (V_blank).

  • Calculation: The IEC, in mmol/g, is calculated using the following formula: IEC (mmol/g) = [ (V_blank - V_HCl) × C_HCl × 2 ] / W_dry Where C_HCl is the concentration of the HCl standard. The factor of 2 accounts for using a 25 mL aliquot from the original 50 mL.

Conclusion

The fabrication of high-performance anion exchange membranes from vinyl ammonium salts is a highly adaptable process that allows for precise control over the final material properties. By carefully selecting monomers, managing the degree of crosslinking, and choosing an appropriate quaternization strategy, researchers can develop AEMs tailored for specific electrochemical applications. The protocols and characterization techniques outlined in this guide provide a robust framework for both the synthesis and validation of these critical materials, empowering scientists to advance the development of next-generation clean energy technologies.

References

  • Park, S.-G., Kwak, N.-S., Hwang, C. W., Park, H.-M., & Hwang, T. S. (2012). Synthesis and characteristics of aminated vinylbenzyl chloride-co-styrene-co-hydroxyethyl acrylate anion-exchange membrane for redox flow battery applications. Journal of Membrane Science, 423–424. [URL: https://www.sciencedirect.com/science/article/abs/pii/S037673881200778X]
  • Mohanty, A. D., & Ryu, C. Y. (2015). Quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes: role of different ammonium cations on structural, morphological, thermal and physio-chemical properties. RSC Advances, 5(11). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra14109a]
  • Olvera-Mancilla, J., et al. (2023). The impact of double crosslinking and alkaline activation strategies on the multifaceted characteristics of quaternized poly(vinyl alcohol) anion exchange membranes. Energy Advances, 2(10). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ya/d3ya00287k]
  • Ge, X., et al. (2021). Green preparation of quaternized vinylimidazole-based anion exchange membrane by photopolymerization. Journal of Membrane Science, 620. [URL: https://www.researchgate.
  • Pandey, A. K., et al. (2001). Formation of pore-filled ion-exchange membranes with in situ crosslinking: Poly(vinylbenzyl ammonium salt)-filled membranes. Journal of Polymer Science Part A: Polymer Chemistry, 39(6). [URL: https://www.researchgate.net/publication/227787323_Formation_of_pore-filled_ion-exchange_membranes_with_in_situ_crosslinking_Polyvinylbenzyl_ammonium_salt-filled_membranes]
  • Klaus, N., et al. (2019). Preparation and characterization of crosslinked poly(vinylimidazolium) anion exchange membranes for artificial photosynthesis. Journal of Materials Chemistry A, 7(43). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ta/c9ta08560k]
  • Galiano, F., et al. (2023). Vinylbenzyl Chloride/Styrene-Grafted SBS Copolymers via TEMPO-Mediated Polymerization for the Fabrication of Anion Exchange Membranes for Water Electrolysis. Polymers, 15(8). [URL: https://www.mdpi.com/2073-4360/15/8/1853]
  • Samsudin, A., et al. (2024). Development of quaternized poly(vinyl alcohol)/chitosan/two-dimensional molybdenum disulfide anion exchange membrane. Chulalongkorn University Digital Collections. [URL: https://digital.car.chula.ac.th/cgi/viewcontent.cgi?article=5754&context=chulaetd]
  • Shah, A. A., et al. (2022). Facile Production of Ion-Conductive Anion Exchange Membranes through In Situ Quaternization. ACS Applied Polymer Materials, 4(3). [URL: https://pubs.acs.org/doi/10.1021/acsapm.1c01662]
  • Park, S.-G., & Hwang, T.-S. (2014). Preparation of Anion Exchange Membranes of Cross-linked Poly((vinylbenzyl)trimethylammonium chloride-2-hydroxyethyl methacrylate)/Poly(vinyl alcohol). Bulletin of the Korean Chemical Society, 35(8). [URL: https://www.researchgate.
  • Zato, T., et al. (2021). A novel method for Ion Exchange Capacity characterization applied to Anion Exchange Membranes for Water Electrolysers. E3S Web of Conferences, 312. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2021/72/e3sconf_aige2021_01007/e3sconf_aige2021_01007.html]
  • Wang, Y., et al. (2024). Electrochemical Characterization and Simulation of Ion Transport in Anion Exchange Membranes for Water Treatment Applications. Membranes, 14(4). [URL: https://www.mdpi.com/2077-0375/14/4/96]
  • Pivovar, B., et al. (2018). High-Throughput Anion Exchange Membrane Characterization at NREL. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1485694]
  • Gola, A., et al. (2021). Composite Anion-Exchange Membrane Fabricated by UV Cross-Linking Vinyl Imidazolium Poly(Phenylene Oxide) with Polyacrylamides and Their Testing for Use in Redox Flow Batteries. Polymers, 13(12). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234479/]
  • Samsudin, A., et al. (2024). Development of Electrospun Quaternized Poly(vinyl alcohol)/Poly(acrylamide-co-diallyldimethylammonium chloride) Anion Exchange Membranes for Alkaline Fuel Cells. Polymers, 16(11). [URL: https://www.mdpi.com/2073-4360/16/11/1516]
  • Samsudin, A., et al. (2025). Impact of crosslinking on quaternary ammonium poly(vinyl alcohol)/polyquaternium-7 anion exchange membranes for alkaline polymer electrolyte fuel cells. International Journal of Renewable Energy Development, 14(4). [URL: https://ijred.cbiore.id/index.php/ijred/article/view/60897]
  • Roy, A. L., et al. (2020). Quaternized Chitosan-Based Anion Exchange Membrane Composited with Quaternized Poly(vinylbenzyl chloride)/Polysulfone Blend. Polymers, 12(11). [URL: https://www.researchgate.net/publication/345942371_Quaternized_Chitosan-Based_Anion_Exchange_Membrane_Composited_with_Quaternized_Polyvinylbenzyl_chloridePolysulfone_Blend]
  • Chae, J. E., et al. (2023). Tuning Alkaline Anion Exchange Membranes through Crosslinking: A Review of Synthetic Strategies and Property Relationships. Polymers, 15(6). [URL: https://www.mdpi.com/2073-4360/15/6/1534]
  • Saeed, M., et al. (2022). Preparation and characterization of high-performance anion exchange membranes for acid recovery. Desalination and Water Treatment, 275. [URL: http://www.deswater.com/DWT_abstracts/vol_275/275_2022_104.pdf]
  • Wu, L., et al. (2014). Application of a novel quaternized ammonium poly(vinyl alcohol)-based hybrid anion exchange membrane for the removal of Cr(VI) from wastewater. Water Science & Technology, 70(10). [URL: https://iwaponline.
  • Mondal, T., et al. (2022). Electrospun Poly(Styrene-Co-Vinylbenzyl Chloride-Co-Acrylonitrile) Nanofiber Mat as an Anion Exchange Membrane for Fuel Cell Application. Polymers, 14(16). [URL: https://www.semanticscholar.org/paper/Electrospun-Poly(Styrene-Co-Vinylbenzyl-as-an-for-Mondal-Dutta/b7a2bb344b58e6978168233488424a73740e5564]
  • Gola, A., et al. (2021). Composite Anion-Exchange Membrane Fabricated by UV Cross-Linking Vinyl Imidazolium Poly(Phenylene Oxide) with Polyacrylamides and Their Testing for Use in Redox Flow Batteries. ResearchGate. [URL: https://www.researchgate.
  • Sata, T., et al. (2011). Electrodialytic Transport Properties of Anion-Exchange Membranes Prepared from Poly(vinyl alcohol) and Poly(vinyl alcohol-co-methacryloyl aminopropyl trimethyl ammonium chloride). Polymers, 3(2). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6431818/]
  • Klaus, N., et al. (2019). Preparation and characterization of crosslinked poly(vinylimidazolium) anion exchange membranes for artificial photosynthesis. OSTI.GOV. [URL: https://www.osti.gov/biblio/1571408]
  • NREL. (2018). High-Throughput Anion Exchange Membrane Characterization at NREL. National Renewable Energy Laboratory. [URL: https://www.nrel.gov/docs/fy19osti/72233.pdf]
  • Varcoe, J. R., et al. (2018). A review of the synthesis and characterization of anion exchange membranes. Journal of Materials Science, 53. [URL: https://www.researchgate.
  • Miller, H. A., et al. (2024). Comparing Ammonium and Tetraaminophosphonium Anion-Exchange Membranes Derived from Vinyl-Addition Polynorbornene Copolymers. ACS Applied Energy Materials, 7(5). [URL: https://pubs.acs.org/doi/10.1021/acsaem.3c02967]
  • Mandal, M., et al. (2022). Anion Exchange Membranes for Fuel Cell Application: A Review. Polymers, 14(6). [URL: https://www.mdpi.com/2073-4360/14/6/1196]
  • Ladewig, B. P. (2018). A review of the synthesis and characterization of anion exchange membranes. Journal of Materials Science, 53. [URL: https://link.springer.com/article/10.1007/s10853-018-2431-8]
  • Nanda, A. K., et al. (2021). Anion Exchange Composite Membranes Composed of Quaternary Ammonium-Functionalized Poly(2,6-dimethyl-1,4-phenylene oxide) and Silica for Fuel Cell Application. Polymers, 13(21). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587590/]

Sources

Troubleshooting & Optimization

preventing decomposition of n,n,n-trimethylethenaminium during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decomposition During Storage

Welcome to the Technical Support Center for N,N,N-trimethylethenaminium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reactive vinyl quaternary ammonium salt. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance rooted in established chemical principles to ensure the stability and integrity of your experiments.

Understanding the Instability of N,N,N-Trimethylethenaminium

N,N,N-trimethylethenaminium is a unique molecule possessing both an enamine-like vinyl group and a quaternary ammonium salt. This combination of functional groups makes it a valuable synthetic intermediate but also renders it susceptible to several decomposition pathways. The primary drivers of its instability are the electrophilicity of the vinyl group, which is enhanced by the positively charged nitrogen, and the potential for the trimethylammonium group to participate in elimination or substitution reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during the storage of N,N,N-trimethylethenaminium, providing explanations and actionable solutions.

Issue 1: Loss of Purity or Appearance of Unknown Peaks in Analysis (e.g., NMR, LC-MS)

Question: I've stored my N,N,N-trimethylethenaminium solution for a few weeks, and now my analysis shows new, unexpected peaks. What could be happening?

Answer: The appearance of new signals in your analytical data strongly suggests that the compound has started to decompose. Given its structure, there are two primary non-polymerization degradation pathways to consider: hydrolysis and reaction with nucleophiles.

Decomposition Pathways:

  • Hydrolysis: Enamines and related structures can be sensitive to water, leading to hydrolysis, especially in the presence of trace amounts of acid or base.[1][2][3] The likely product of hydrolysis would be acetaldehyde and trimethylamine.

  • Reaction with Nucleophiles: The electron-deficient vinyl group is susceptible to attack by nucleophiles that may be present as impurities in your solvent or from exposure to the atmosphere.

Troubleshooting Workflow:

start Unknown peaks observed check_storage Review storage conditions: - Temperature - Atmosphere - Solvent purity start->check_storage hydrolysis Hypothesis: Hydrolysis (Acetaldehyde & Trimethylamine formation) check_storage->hydrolysis nucleophilic_addition Hypothesis: Nucleophilic Addition (Solvent or impurity adducts) check_storage->nucleophilic_addition confirm_hydrolysis Confirm by GC-MS or NMR spiking (compare with authentic samples) hydrolysis->confirm_hydrolysis confirm_addition Analyze by LC-MS to identify adducts nucleophilic_addition->confirm_addition solution_hydrolysis Solution: - Use anhydrous solvent - Store under inert gas (N₂ or Ar) - Add molecular sieves confirm_hydrolysis->solution_hydrolysis solution_addition Solution: - Use high-purity, non-nucleophilic solvent - Purify solvent before use confirm_addition->solution_addition

Caption: Troubleshooting workflow for identifying the cause of new peaks in analytical data.

Experimental Protocol: Verifying Hydrolysis

  • Sample Preparation: Prepare a small sample of your stored N,N,N-trimethylethenaminium.

  • Spiking: Obtain authentic samples of acetaldehyde and trimethylamine. Prepare a solution of your stored compound and spike it with small, known amounts of these potential byproducts.

  • Analysis: Analyze the spiked and unspiked samples by ¹H NMR spectroscopy or GC-MS.

  • Confirmation: An increase in the intensity of the signals corresponding to acetaldehyde and trimethylamine in the spiked sample confirms hydrolysis as a decomposition pathway.

Issue 2: Formation of a Gel or Solid Precipitate in the Storage Container

Question: My solution of N,N,N-trimethylethenaminium has become viscous and has formed a gel-like substance. What is causing this?

Answer: The formation of a gel or solid precipitate is a strong indicator of polymerization or oligomerization.[4][5][6] The vinyl group of N,N,N-trimethylethenaminium is activated towards polymerization due to the electron-withdrawing effect of the quaternary ammonium group. This process can be initiated by light, heat, or trace impurities that can act as radical initiators.

Mechanism of Decomposition: Polymerization

monomer N,N,N-trimethylethenaminium (Monomer) polymer Poly(N,N,N-trimethylethenaminium) (Polymer/Oligomer) monomer->polymer Propagation initiator Initiator (Light, Heat, Impurity) initiator->monomer Initiation

Caption: Simplified representation of the polymerization of N,N,N-trimethylethenaminium.

Preventative Measures for Polymerization:

  • Temperature Control: Store the compound at low temperatures to reduce the rate of polymerization.[7]

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to prevent light-induced polymerization.[7]

  • Inert Atmosphere: Storing under an inert atmosphere of nitrogen or argon can prevent reactions with atmospheric oxygen, which can sometimes initiate polymerization.[8]

  • Inhibitors: For long-term storage, consider the addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), at a low concentration (e.g., 100-200 ppm). Ensure the inhibitor is compatible with your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N,N,N-trimethylethenaminium?

A1: Based on the known reactivity of similar compounds, the following storage conditions are recommended to maximize shelf life.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of decomposition reactions, including polymerization.[7]
Atmosphere Inert gas (Nitrogen or Argon)Prevents exposure to moisture and oxygen, which can lead to hydrolysis and side reactions.[8]
Container Amber glass vial with a PTFE-lined capProtects from light and provides a good seal against atmospheric contamination.[7]
Solvent Anhydrous, non-nucleophilic solvent (e.g., acetonitrile, dichloromethane)Minimizes the risk of hydrolysis and solvent-adduct formation.[1]
Additives Molecular sieves (optional)Can be added to the solvent to scavenge any residual moisture.

Q2: Can I store N,N,N-trimethylethenaminium as a neat solid?

A2: While storing as a solid may seem to circumvent solvent-related issues, quaternary ammonium salts can be hygroscopic. If you choose to store it as a solid, it is crucial to do so in a desiccator under an inert atmosphere to strictly exclude moisture. However, for ease of handling and to minimize exposure to air during weighing, storing as a solution in an anhydrous solvent is often preferable.

Q3: How can I assess the purity of my stored N,N,N-trimethylethenaminium?

A3: Several analytical techniques are suitable for determining the purity of quaternary ammonium compounds.

Analytical MethodInformation Provided
¹H NMR Spectroscopy Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. Look for the characteristic vinyl proton signals and the singlet for the N-methyl groups.
High-Performance Liquid Chromatography (HPLC) HPLC with a suitable detector (e.g., UV, ELSD, or MS) can separate the parent compound from its degradation products. Ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) are often effective for separating polar quaternary ammonium salts.[9][10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Offers high sensitivity and specificity, allowing for the identification of the parent compound and its decomposition products by their mass-to-charge ratio.[9][11][12]

Q4: What should I do if I suspect my N,N,N-trimethylethenaminium has decomposed?

A4: If you suspect decomposition, it is recommended to re-purify the material before use. For a solution, this may involve removing the solvent and re-dissolving the residue in a minimal amount of a suitable solvent, followed by precipitation with a non-solvent. For a solid, recrystallization may be an option. Before use in a critical experiment, it is always advisable to re-analyze the compound to confirm its purity.

References

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
  • Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC)
  • HPLC Analysis of Commercial Alkyl and Aryl Quaternary Ammonium Compounds used in Organoclay Type Rheological Additives. (n.d.).
  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (n.d.). PMC.
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
  • Enamines - Making Molecules. (2024, September 2).
  • Synthesis and Reactivity Profile of Ylidenemalononitrile Enamines and Their Ester Analogs Towards Electrophiles and Nucleophiles. (2015, July 28).
  • Catalytic Synthesis of Terminal Alkene Dimers and Oligomers. (2024, January 24). Encyclopedia.pub.
  • How to Store Reagents. (n.d.). Department of Chemistry : University of Rochester.
  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). MilliporeSigma.
  • Reactive enamines and imines in vivo: Lessons
  • Mechanistic Insights into Alkene Chain Growth Reactions Catalyzed by Nickel Active Sites on Ordered Microporous and Mesoporous. (2020, August 24). RSC Publishing.
  • nucleophilicity of enamines. (2019, January 18). YouTube.
  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucid
  • Hydrolysis of enamines. (n.d.).
  • Hydrolysis of enamines. (2017, November 22). the University of Groningen research portal.
  • Imine and Enamine Hydrolysis Mechanism. (2020, December 9). Chemistry Steps.
  • Thermal stability of quaternary ammonium hexafluorophosph
  • Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. (1986, July 8).
  • Enamine Reactions. (2023, January 22). Chemistry LibreTexts.
  • Alkenes: Oligomeriz
  • N,N,N'-Trimethylethylenediamine(142-25-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Mechanisms of Light Alkene Oligomerization on Metal-Modified Zeolites. (2024, March 19).
  • On the Chemical Stabilities of Ionic Liquids. (n.d.). PMC.
  • Thermal Stability of Ionic Compounds on Nanostructured Metal Catalysts: Conversion of Quaternary Ammonium to Amines on Gold Nanoparticles. (2022, September 27).
  • How To Properly Store Reagents. (2024, November 15). FUJIFILM Wako - Pyrostar.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. (n.d.).
  • The Preparation of Quaternary Ammonium Silver Halide and Its Thermal Decomposition Property. (n.d.). Imaging.org.
  • N,N,N',N'-Tetramethylethylenediamine: Synthesis, applic
  • Trimethylamine(75-50-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. (2022, November 15). PMC.
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.).
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic. (n.d.). Semantic Scholar.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.).
  • WILEY-VCH Verlag GmbH & Co.
  • Quaternary Ammonium Biocides: Efficacy in Applic
  • Polynitrogen Chemistry.
  • N,N-Dimethylethylamine(598-56-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (2025, August 9).
  • Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. (2023, August 4). American University.
  • Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. (n.d.).
  • Structure and decomposition pathways of vinyl acet

Sources

purification methods for trimethylvinylammonium bromide monomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of Trimethylvinylammonium Bromide (TMVAB) Monomers

Welcome to the Application Scientist Support Center for Trimethylvinylammonium Bromide (TMVAB)[CAS: 10603-92-6]. As a highly reactive, cationic quaternary ammonium monomer, TMVAB is critical for synthesizing advanced polyelectrolytes, antimicrobial coatings, and ion-exchange resins. However, its extreme hygroscopicity and susceptibility to auto-polymerization present unique handling challenges. This guide provides field-proven, causality-driven troubleshooting and purification protocols to ensure experimental reproducibility.

Section 1: Mechanistic Overview & Causality (The "Why")

Before attempting purification, it is crucial to understand the physicochemical vulnerabilities of TMVAB that lead to experimental failure:

  • Extreme Hygroscopicity: The molecular architecture of TMVAB consists of a highly polar quaternary ammonium headgroup and a reactive vinyl tail. The ionic lattice readily absorbs atmospheric moisture[1]. Absorbed water acts as a plasticizer, disrupting the crystalline structure, and introduces dissolved oxygen—a potent radical scavenger that inhibits downstream free-radical polymerization.

  • Volatile Impurities as Chain Transfer Agents: Residual unreacted precursors (e.g., trimethylamine, vinyl bromide) act as chain-transfer agents. Even trace amounts of these impurities can drastically reduce the intrinsic viscosity and molecular weight of the resulting poly(TMVAB)[2].

  • Thermal Instability: Prolonged exposure to heat (>60°C), especially in the presence of moisture or alkaline conditions, can trigger premature auto-polymerization or nucleophilic degradation, cleaving the monomer into volatile amine byproducts.

Section 2: Step-by-Step Purification Methodology

Protocol: Solvent/Anti-Solvent Recrystallization & Vacuum Desiccation This self-validating protocol exploits the differential solubility of TMVAB to isolate the monomer from organic impurities and moisture[1]. The visual transition from a turbid solution to crystalline precipitation serves as an internal validation of successful isolation.

  • Step 1: Initial Solvent Wash (De-fatting)

    • Action: Suspend the crude TMVAB in anhydrous acetonitrile (MeCN) or chloroform (CHCl₃) at room temperature[3]. Filter the suspension under a dry nitrogen blanket to collect the solid.

    • Causality: TMVAB is largely insoluble in these moderately polar aprotic solvents, whereas unreacted tertiary amines and alkyl halides are highly soluble. This step strips away organic precursors.

  • Step 2: Dissolution (The Solvent)

    • Action: Dissolve the collected solid in a minimal volume of absolute ethanol, heating gently to no more than 45°C.

    • Causality: Ethanol provides the necessary hydrogen bonding to dissolve the quaternary ammonium salt without requiring excessive heat that could trigger auto-polymerization.

  • Step 3: Precipitation (The Anti-Solvent)

    • Action: Dropwise, add cold anhydrous acetone or hexane to the ethanol solution until the solution becomes turbid. Cool the flask to 4°C overnight[1].

    • Causality: The sudden drop in the solvent system's dielectric constant forces the TMVAB to crystallize out of solution, leaving polar impurities trapped in the supernatant.

  • Step 4: Vacuum Drying (Critical Step)

    • Action: Filter the purified crystals rapidly and transfer them immediately to a vacuum oven. Dry at 40–50°C under high vacuum (<25 mmHg) for 24–48 hours[1].

    • Causality: Standard oven drying is insufficient and risks thermal degradation. Vacuum lowers the boiling point of trapped water and ethanol, ensuring complete removal without thermal stress.

TMVAB_Purification Crude Crude TMVAB (Contains Amines, Halides, H2O) Extract Solvent Extraction (Wash with MeCN/CHCl3) Crude->Extract Remove organics Recrystallize Recrystallization (Ethanol/Acetone System) Extract->Recrystallize Isolate monomer Vacuum Vacuum Drying (<25 mmHg, 40-50°C) Recrystallize->Vacuum Remove moisture Pure Pure TMVAB Monomer (Store in Desiccator) Vacuum->Pure Yield hygroscopic salt

Step-by-step TMVAB monomer purification workflow from crude synthesis to final storage.

Section 3: Troubleshooting FAQs

Q: My TMVAB monomer has turned into a sticky, yellow paste. Can it be salvaged? A: A sticky, yellow appearance indicates severe moisture absorption and potential auto-polymerization or oxidation of trace bromide ions. If the material is merely wet (white but clumpy), it can be redissolved in ethanol and recrystallized. If it is distinctly yellow and highly viscous, it has likely partially polymerized. Discard the batch, as the polymeric fraction cannot be easily separated from the monomer without complex ultrafiltration or diafiltration[4].

Q: How should purified TMVAB be stored to maintain its integrity? A: Store the purified monomer in a tightly sealed amber glass vial, backfilled with argon or nitrogen. The vial must be kept in a vacuum desiccator over a strong desiccant (e.g., Phosphorus pentoxide, P₂O₅) at 4°C. Never store TMVAB on an open benchtop, as it will rapidly deliquesce[1].

Q: During polymerization, my poly(TMVAB) yields are low and molecular weights are inconsistent. What impurity is causing this? A: This is a classic symptom of residual allylic/vinylic impurities or unreacted amines acting as chain transfer agents. Ensure your recrystallization step uses a sufficiently non-polar anti-solvent (like hexane or acetone) to strip away these organics. Quantitative analysis via GC-MS of the monomer solution prior to polymerization is recommended to verify the absence of volatile impurities[2].

TMVAB_Pathways TMVAB TMVAB Monomer Radical Free Radical Initiator (e.g., AIBN, Persulfate) TMVAB->Radical Polymerization HeatBase High Heat / Moisture (Improper Storage) TMVAB->HeatBase Degradation Polymer Poly(TMVAB) (Polyelectrolyte) Radical->Polymer Propagation Degradation Nucleophilic Attack / Hydrolysis (Amine Byproducts) HeatBase->Degradation Cleavage

Chemical pathways of TMVAB: Free-radical polymerization vs. thermal degradation/hydrolysis.

Section 4: Quantitative Data Summary

The following table summarizes the physicochemical properties and solvent interactions critical for designing a custom purification workflow for TMVAB.

Solvent / ParameterDielectric Constant (ε)TMVAB SolubilityImpurity Solubility (Amines/Halides)Role in Purification
Water (H₂O) 80.1Very HighModeratePolymerization medium; avoid during purification due to hydrolysis risk.
Ethanol (EtOH) 24.5HighHighPrimary dissolution solvent for recrystallization.
Acetonitrile (MeCN) 37.5LowHighExcellent for initial de-fatting and washing of crude solid.
Acetone 20.7Very LowHighIdeal anti-solvent for precipitation.
Chloroform (CHCl₃) 4.8InsolubleHighAlternative washing solvent to remove unreacted vinyl bromide.
Vacuum Drying N/AN/AN/AMust be maintained at <25 mmHg and <50°C to prevent thermal degradation.

References

  • Synthesis of α-Substituted Alkenylammonium Salts through Suzuki–Miyaura and Sonogashira Coupling. Source: oup.com. URL:[Link]

  • Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography. Source: semanticscholar.org. URL:[Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Source: mdpi.com. URL:[Link]

  • US8329155B2 - Quaternary ammonium functionalized glycodendrimers, methods for the production and use thereof. Source: google.com/patents.

Sources

Technical Support: Solubility & Handling of Trimethylvinylammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

The Core Conflict: Ionic Nature vs. Organic Synthesis

Trimethylvinylammonium (TMVA) salts present a classic "solubility mismatch." As quaternary ammonium cations (


), they possess high lattice energies and are inherently hydrophilic. However, their primary utility—as Michael acceptors or polymerization monomers—often requires dissolution in non-polar or moderately polar organic solvents (DCM, THF, Toluene) to avoid side reactions (like hydrolysis) or to facilitate phase transfer.

This guide provides the protocols to bridge this gap, focusing on Anion Engineering and Solvent Modulation .

Solubility Profile & Solvent Selection

The solubility of TMVA salts is dictated almost entirely by the counter-anion. Use the matrix below to select the correct salt form for your target solvent system.

Counter-AnionWaterMeOH / EtOHDMSO / DMFDCM / CHCl

THF / Et

O
TolueneRecommended For
Chloride (Cl

)
✅✅✅✅Aqueous reactions, Hydrogels
Bromide (Br

)
✅✅✅✅Standard stock, Precursor
Hydroxide (OH

)
✅✅✅✅⚠️In situ elimination (Hofmann)
Tosylate (OTs

)
✅✅✅✅⚠️Moderate polarity synthesis
Tetrafluoroborate (BF

)
⚠️✅✅⚠️Organic Synthesis (DCM)
Triflate (OTf

)
✅✅✅✅⚠️Lewis Acid Catalysis, Non-polar media
  • Key: ✅✅ = Very Soluble (>100 mg/mL); ✅ = Soluble; ⚠️ = Sparingly Soluble/Requires Heating; ❌ = Insoluble.

Troubleshooting Guide (Q&A)
Issue 1: "My TMVA chloride salt precipitates immediately when added to my reaction in THF/DCM."

Diagnosis: Lattice energy mismatch. The chloride anion binds too tightly to the cation, preventing solvation by non-polar solvents. Solution:

  • Switch Anions: Convert the chloride to a Tetrafluoroborate (BF

    
    )  or Triflate (OTf
    
    
    
    )
    salt (see Protocol A). These "greasy," non-coordinating anions disrupt the crystal lattice, allowing organic solvents to penetrate.
  • Phase Transfer: If you must use the chloride salt, add a phase transfer catalyst (e.g., 18-crown-6) or use a biphasic system (Water/DCM) with vigorous stirring.

Issue 2: "The reaction mixture turned into a solid gel overnight."

Diagnosis: Unwanted polymerization. The vinyl group is highly reactive. If the concentration is high (>1 M) and oxygen is excluded without an inhibitor, spontaneous polymerization occurs. Solution:

  • Add Inhibitor: Add MEHQ (Hydroquinone monomethyl ether) at 10–50 ppm.

  • Oxygen Requirement: MEHQ requires dissolved oxygen to function. Do not purge the solution with nitrogen for storage; only purge immediately before the reaction if strictly necessary.

Issue 3: "I see a new spot on TLC/NMR corresponding to a tertiary amine, but no product."

Diagnosis: Demethylation (Reverse Menshutkin) or Hofmann Elimination .

  • Scenario A (Nucleophilic Solvent): Heating TMVA halides in DMSO or DMF >80°C can cause the anion (Cl/Br) to attack a methyl group, releasing Methyl Halide and volatile Dimethylvinylamine.

  • Scenario B (Basic Conditions): If using the Hydroxide form (Neurine) or adding strong base, heating >100°C triggers Hofmann elimination, releasing Trimethylamine and Acetylene/Ethylene. Solution: Keep reaction temperatures <60°C. For high-temp reactions, use the Tetrafluoroborate anion (non-nucleophilic) and avoid strong bases.

Decision Logic & Workflows
Figure 1: Solvent & Method Selection Strategy

SolubilityStrategy Start Start: Select Reaction Medium Aqueous Aqueous / Methanol Start->Aqueous High Polarity Organic Organic (DCM, THF, Toluene) Start->Organic Low Polarity UseHalide Use Chloride/Bromide Salt (Standard Commercial Form) Aqueous->UseHalide CheckSens Is the reaction moisture sensitive? Organic->CheckSens NoSens No: Use Phase Transfer CheckSens->NoSens No YesSens Yes: Anion Exchange Required CheckSens->YesSens Yes PTC Add 18-Crown-6 or Use Biphasic System NoSens->PTC Exchange Perform Anion Metathesis (Protocol A) YesSens->Exchange SelectAnion Select Target Anion Exchange->SelectAnion BF4 Tetrafluoroborate (BF4) (Good for DCM) SelectAnion->BF4 OTf Triflate (OTf) (Best for THF/Toluene) SelectAnion->OTf

Caption: Decision tree for selecting the appropriate TMVA salt form or solubilization strategy based on reaction solvent and moisture sensitivity.

Critical Protocols
Protocol A: Anion Exchange (Halide to Tetrafluoroborate/Triflate)

Use this to render TMVA soluble in DCM or THF.

Principle: The "Neurine Route" (Neutralization) is preferred over silver salts (too expensive) or ion exchange resins (too slow) for scale-up.

Materials:

  • TMVA Bromide (Commercial)

  • Silver Oxide (Ag

    
    O) OR Strong Anion Exchange Resin (OH- form)
    
  • Tetrafluoroboric Acid (HBF

    
    ) or Triflic Acid (TfOH)
    
  • Methanol, Ether

Step-by-Step:

  • Generate Hydroxide (Neurine):

    • Dissolve TMVA Bromide (10 mmol) in Methanol (20 mL).

    • Add Ag

      
      O (6 mmol, 1.2 eq) and stir in the dark for 1 hour.
      
    • Filter through Celite to remove AgBr precipitate. The filtrate contains TMVA Hydroxide.

    • Alternative: Pass aqueous TMVA Bromide through a column of Dowex 1X8 (OH- form).

  • Neutralization:

    • Cool the filtrate to 0°C.[1]

    • Dropwise add HBF

      
       (ether complex or aqueous) or TfOH until pH is neutral (pH 7). Caution:  Exothermic.
      
  • Isolation:

    • Evaporate the solvent (Rotavap) < 40°C.

    • Recrystallization: Dissolve the residue in minimum hot Acetone or DCM. Add cold Diethyl Ether until cloudy. Cool to -20°C to crystallize.

  • Validation:

    • Check solubility in DCM. It should dissolve clearly.

Protocol B: Purification via Recrystallization

Use this if your salt has turned yellow (amine oxidation) or sticky.

  • Solvent System: Ethanol / Diethyl Ether.

  • Procedure:

    • Dissolve the crude salt in the minimum amount of boiling Ethanol (approx. 5 mL per gram).

    • Optional: Add activated charcoal, stir 5 min, and hot filter if colored impurities are present.

    • Allow to cool to room temperature.[2]

    • Slowly add Diethyl Ether (approx. 2x volume of ethanol) with swirling until a persistent haze forms.

    • Refrigerate at 4°C overnight.

    • Filter crystals and wash with cold Ether.[2] Dry under vacuum over P

      
      O
      
      
      
      (hygroscopic!).
References
  • Solubility of Quaternary Ammonium Salts: Reck, R. A., Harwood, H. J., & Ralston, A. W. (1947). Solubilities of dodecyl- and octadecyl-trimethyl-ammonium chlorides in organic solvents. The Journal of Organic Chemistry, 12(4), 517-521. Link

  • Hofmann Elimination Mechanism: Cope, A. C., & Trumbull, E. R. (1960). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions.[3][4] Link

  • Anion Exchange Protocols (General): BenchChem Technical Guides. (2025). Synthesis and Purification of Tetrabutylammonium Tetrafluoroborate. Link

  • Polymerization Inhibition (MEHQ): Veeral Organics. (2024). Technical Data Sheet: MEHQ Polymerization Inhibitor. Link

  • Vinyl Triflate Synthesis: Crisp, G. T., & Meyer, A. G. (1994).[5] Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes. Synthesis. Link

Sources

Technical Support Center: Neurine Sample Purification & TMA Removal

Author: BenchChem Technical Support Team. Date: March 2026

Empowering Researchers in Quaternary Ammonium Compound Workflows

Diagnostic FAQs: Understanding TMA Contamination in Neurine

Q1: Why does my synthesized neurine sample smell strongly of fish, and what does this indicate? A: The characteristic "fishy" odor is a definitive indicator of trimethylamine (TMA) contamination. Neurine (


-trimethylethenaminium hydroxide) is inherently unstable and can undergo spontaneous degradation (Hofmann elimination) to yield TMA and other byproducts. Furthermore, because neurine is often synthesized synthetically via the reaction of acetylene with trimethylamine, unreacted TMA frequently persists as a residual impurity in the final product [1].

Q2: Can I separate TMA from neurine using standard normal-phase silica gel chromatography? A: No. Neurine is a permanently charged quaternary ammonium salt, making it highly polar and prone to irreversible binding or severe streaking on standard normal-phase silica. TMA, on the other hand, is a volatile tertiary amine. Attempting to elute them together will lead to poor resolution and significant loss of the neurine product. Liquid-liquid extraction or vacuum-based techniques exploiting their physicochemical differences are the gold standards for this separation [2].

Physicochemical Rationale for Separation

To design a self-validating purification system, we must exploit the fundamental causality of their structural differences. Neurine is a permanent cation (independent of pH), whereas TMA is a weak base (pKa


 9.8) that transitions between a protonated cation and a volatile, lipophilic free base depending on the environmental pH [3].
Table 1: Key Physicochemical Properties for Separation Strategy
PropertyNeurine (Quaternary Ammonium)Trimethylamine (Tertiary Amine)Exploitable Separation Vector
Charge State Permanent Cation (+1) at all pH levelsCationic at pH < 8; Neutral at pH > 11pH-Dependent Extraction: High pH neutralizes TMA for organic extraction.
Boiling Point Non-volatile (Decomposes upon heating)~3 °C (Free base)Vacuum Degassing: TMA readily evaporates under reduced pressure.
Solubility (Aq) Highly soluble in waterSoluble (but partitions to organics at high pH)Phase Partitioning: Neurine remains strictly locked in the aqueous phase.
Odor OdorlessPungent, fishySensory Validation: Odor loss provides a rapid preliminary confirmation of TMA removal.

Troubleshooting Guides & Experimental Protocols

Workflow Diagram: TMA Removal Decision Matrix

G Start Neurine Sample (TMA Contaminated) Decision Assess Sample State & Concentration Start->Decision Path1 Aqueous Solution (High Volume) Decision->Path1 Liquid Path2 Solid / Concentrated (Low Volume) Decision->Path2 Solid/Syrup pH Adjust pH > 11.5 (NaOH) Path1->pH Vacuum Lyophilization / Vacuum Degassing Path2->Vacuum Volatilizes TMA Extract Wash with Organic Solvent (DCM or Ether) pH->Extract Deprotonates TMA PureAq Pure Neurine (Aqueous Phase) Extract->PureAq TMA in Organic Phase PureSolid Pure Neurine (Solid Salt) Vacuum->PureSolid Sublimation/Evap

Decision matrix for selecting the optimal TMA removal strategy based on sample state.

Protocol A: High-pH Liquid-Liquid Extraction (For Aqueous Samples)

Causality Rationale: By shifting the pH above 11.5, TMA is driven entirely into its unprotonated, free-base form. In this state, it is highly soluble in non-polar organic solvents. Neurine, lacking a dissociable proton on its nitrogen, remains a highly polar cation locked in the aqueous phase [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve or dilute the crude neurine sample in distilled water (approx. 10 mL per gram of sample).

  • pH Adjustment: Slowly add 1.0 M Sodium Hydroxide (NaOH) dropwise while monitoring with a calibrated pH meter. Stop when the pH reaches 11.5 to 12.0. Caution: Exceeding pH 13 or applying heat may accelerate the Hofmann elimination of neurine, generating more TMA.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of cold dichloromethane (DCM) or diethyl ether.

  • Phase Extraction: Stopper the funnel and invert gently 5-10 times. Vent the stopcock frequently to release pressure (TMA vapor pressure can build up rapidly).

  • Separation: Allow the phases to separate. The quaternary ammonium salt (neurine) will partition exclusively into the aqueous layer, while the TMA free base partitions into the organic layer [4].

  • Iteration: Drain the organic layer and discard it appropriately (preferably in an acid-quenched waste container to neutralize the volatile odor). Repeat the extraction step with fresh solvent 2-3 more times to ensure complete extraction.

  • Residual Solvent Removal: Transfer the purified aqueous layer to a round-bottom flask and place it under a rotary evaporator (water bath at 30°C) for 15 minutes to remove trace dissolved organic solvent.

Protocol B: Vacuum Degassing / Lyophilization (For Solid/Syrupy Samples)

Causality Rationale: TMA has a boiling point of ~3°C, making it a gas at standard room temperature, whereas neurine is a non-volatile salt [3]. Applying a high vacuum shifts the equilibrium, continuously stripping the volatile TMA from the matrix without the need for solvent introduction.

Step-by-Step Methodology:

  • Matrix Freezing: If the neurine is in a dilute aqueous solution, flash-freeze the sample using a dry ice/acetone bath. If it is a thick syrup, proceed directly to step 2.

  • Vacuum Application: Attach the flask to a high-vacuum manifold (Schlenk line) or a lyophilizer. Ensure the vacuum pressure drops below 0.1 mbar.

  • Thermal Control: Maintain the sample at room temperature (if syrupy) or allow it to sublimate (if frozen). The low pressure will cause the TMA to boil off.

  • Cold Trap Protection: Critical Step. Ensure a liquid nitrogen cold trap is installed between the sample and the vacuum pump. TMA is highly corrosive to pump oil and must be condensed in the trap.

  • Validation: After 4-6 hours, break the vacuum with inert gas (Nitrogen or Argon). Perform an olfactory check (cautiously) or proceed to NMR analysis.

Self-Validating System: How to Confirm Purity

To ensure trustworthiness in your results, do not rely solely on the absence of the "fishy" odor. Implement a self-validating analytical loop:

  • Pre-Purification: Run a baseline

    
    H NMR in D
    
    
    
    O. Note the ratio of the neurine methyl protons (usually a singlet around 3.1-3.2 ppm) to the TMA methyl protons (~2.2 ppm for free base, ~2.9 ppm for protonated TMA).
  • Post-Purification: Re-run the

    
    H NMR under identical conditions. A successful protocol will show a complete suppression of the TMA peak, validating the mechanistic efficacy of the chosen protocol.
    
References
  • FooDB. "Showing Compound Neurine (FDB003299)." The Metabolomics Innovation Centre (TMIC). Available at:[Link]

  • Wikipedia. "Trimethylamine." Wikimedia Foundation. Available at:[Link]

  • ResearchGate. "Is it possible to obtain a tertiary amine from the corresponding ammonium iodide salt?" ResearchGate Q&A. Available at:[Link]

handling hygroscopic properties of n,n,n-trimethylethenaminium salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling N,N,N-Trimethylethenaminium Salts

Executive Summary: The "Dry Chain" Mandate

N,N,N-trimethylethenaminium salts (commonly referred to as Vinyltrimethylammonium chloride or VTMAC ) present a unique dual-threat challenge in the laboratory:

  • Extreme Hygroscopicity: Like most quaternary ammonium salts, they are deliquescent.[1] They will absorb atmospheric moisture within seconds, altering molecular weight calculations and introducing water into anhydrous reactions.[1]

  • Thermal/Reactive Instability: Unlike saturated quats (e.g., TBAB), the vinyl group makes this salt a reactive monomer.[1] Heat —the standard solution for drying wet salts—triggers spontaneous polymerization.

The Golden Rule: You cannot simply "oven dry" this material. The management of VTMAC requires a "Cold Dry Chain" approach. This guide details how to manipulate this salt without compromising its chemical integrity.

Module 1: Storage & Intake (The First Line of Defense)

Q: The bottle arrived and the solid looks like a wet paste or a solid block. Is it ruined? A: Not necessarily, but it is compromised. VTMAC is often shipped with a small amount of water or inhibitor to prevent polymerization. However, if it has turned to a liquid (deliquescence) or a hard "brick," it has absorbed significant atmospheric moisture.[1]

  • If it is a "brick": Do not chisel it. This generates localized heat, which can initiate radical polymerization (the "popcorn" effect).

  • If it is a paste: It is usable but must be dried (see Module 3) or used as an aqueous solution if your chemistry permits.

Protocol: The "Inert Backfill" Storage Method Never store VTMAC in the original bottle without secondary protection.

  • Primary Container: Wrap the cap threads with Parafilm® and electrical tape immediately after use.

  • Secondary Container: Place the bottle inside a vacuum desiccator or a heavy-walled jar containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Atmosphere: If possible, purge the secondary container with Argon. Note: Nitrogen is acceptable, but Argon is heavier than air and sits better over the salt.

Module 2: Weighing & Dispensing (Precision under Humidity)

Q: My mass balance reading drifts upwards constantly while weighing. How do I get an accurate stoichiometry? A: The drift is water absorption. You are weighing the atmosphere. You must use the Weighing by Difference technique or a Glove Bag .

Protocol: Weighing by Difference (for Hygroscopic Solids) Use this when a Glove Box is unavailable.[2]

  • Dry the Source: Ensure your source vial has been desiccated (see Module 3).

  • Tare the Vial: Weigh the entire capped source vial containing the salt. Record Mass (

    
    ).
    
  • Dispense Fast: Quickly open the vial, pour/spatula the approximate amount into your reaction vessel, and immediately recap the source vial.

  • Reweigh Source: Weigh the capped source vial again. Record Mass (

    
    ).
    
  • Calculate:

    
    .
    
    • Why this works: You never weigh the receiving vessel, so the water absorbed by the open reaction flask does not bias the measurement of the salt added.

Module 3: Drying & Purification (Restoring Integrity)

Q: Can I dry VTMAC in a vacuum oven at 60°C? A: ABSOLUTELY NOT. This is the most common cause of failure. VTMAC is a vinyl monomer.[1]

  • The Risk: Thermal initiation of polymerization occurs easily above 50°C. Furthermore, many commercial salts contain MEHQ (inhibitor) which requires oxygen to function. High vacuum + Heat = Removal of Oxygen + Thermal Energy = Spontaneous Polymerization.

Q: So how do I dry it safely? A: You must use Chemical Desiccation under Vacuum at Ambient Temperature .[1]

Protocol: The "Cold Vacuum" Drying Cycle

ParameterSpecificationReason
Temperature 20°C - 30°C (Ambient) Prevents thermal polymerization.[1]
Pressure < 1 mbar (High Vacuum)Lowers boiling point of water without adding heat.
Desiccant

(Phosphorus Pentoxide)
Aggressively binds water chemically, preventing reversibility.[1]
Time 12 - 24 HoursDiffusion of water from the crystal lattice is slow at room temp.

Visual Workflow: Safe Drying Decision Tree

DryingProtocol Start Material Status Check IsWet Is the salt clumping or sticky? Start->IsWet KF_Check Perform Karl Fischer Titration IsWet->KF_Check No (Looks dry) Vacuum Vacuum Desiccator (Ambient Temp, P2O5) IsWet->Vacuum Yes Oven Vacuum Oven (>40°C) IsWet->Oven Avoid! KF_Check->Vacuum Water > 0.5% Success Ready for Synthesis KF_Check->Success Water < 0.5% Vacuum->KF_Check After 12h Polymer FAILURE: Spontaneous Polymerization Oven->Polymer Thermal Initiation

Caption: Decision tree for drying VTMAC. Note the critical avoidance of heated ovens to prevent polymerization.

Module 4: Reaction Troubleshooting

Q: My Michael Addition yield is low. Could the salt be the problem? A: Yes. Water interferes with VTMAC reactivity in two ways:

  • Nucleophilic Competition: In base-catalyzed Michael additions, water can act as a proton source, quenching the enolate intermediate prematurely.[1]

  • Hydrolysis: While the quaternary ammonium group is stable, the vinyl group is susceptible to hydration under strongly basic conditions at high temperatures, leading to degradation products (acetaldehyde and trimethylamine).

Q: How do I validate the water content? A: Karl Fischer (KF) Titration is the only valid method.

  • Technique: Volumetric KF (for >1% water) or Coulometric KF (for <1% water).

  • Solvent: Methanol is standard.[1][3]

  • Note: If your salt contains Iodine (counterion), it will interfere with KF.[1] For Chloride (Cl-) salts, KF is safe.[1]

Data Table: Impact of Water on VTMAC Stoichiometry Assuming 10g of VTMAC (MW: 135.63 g/mol ) is weighed.

Water Content (wt%)Actual VTMAC Mass (g)Actual Moles (mmol)Error in Stoichiometry
0.1% (Dry) 9.9973.6Negligible
2.0% (Damp) 9.8072.2-1.9%
10.0% (Wet) 9.0066.3-10.0% (Critical Failure)

Insight: A 10% mass error acts as a limiting reagent error, often leaving unreacted nucleophile in your mixture which complicates purification.[1]

References

  • Gelest, Inc. (2009).[1] Handling of Hygroscopic Silanes and Ammonium Salts. (Contextual reference for quat handling). Retrieved from [Link]

  • EPA. (2024).[1] Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]

Sources

troubleshooting radical polymerization inhibition in cationic monomers

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Radical polymerization of cationic monomers (e.g., quaternary ammonium methacrylates, diallyldimethylammonium chloride) presents a unique paradox: while the positive charge often enhances polymerization rates by suppressing bimolecular termination (Coulombic repulsion between growing chains), it simultaneously introduces extreme sensitivity to environmental factors.

This guide moves beyond basic "oxygen removal" advice. We address the triad of inhibition :

  • Hydrolytic Instability: The hidden conversion killer in amino-ester monomers.

  • Counter-ion Poisoning: How specific anions alter propagation kinetics (

    
    ).
    
  • The "Pseudo-Inhibition" of pH: Why your monomer stops polymerizing at pH > 8.

Diagnostic Framework: The Troubleshooting Logic Tree

Before altering chemical parameters, use this logic flow to identify the root cause of inhibition or low conversion.

TroubleshootingTree Start Symptom: Low Conversion / No Polymerization CheckO2 Step 1: Oxygen Exclusion Check (Is the solution turning yellow/brown?) Start->CheckO2 O2Fail Cause: Oxygen Inhibition (Peroxy radical formation) CheckO2->O2Fail Yes (Color Change) CheckpH Step 2: pH & Hydrolysis Check (Is pH > 7.0?) CheckO2->CheckpH No pHFail Cause: Hydrolytic Degradation (Formation of MAA + Amino Alcohol) CheckpH->pHFail Yes CheckIon Step 3: Counter-ion Check (Are you using Iodide/Bromide?) CheckpH->CheckIon No IonFail Cause: Chain Transfer/Retardation (Halide radical stability) CheckIon->IonFail Yes CheckImp Step 4: Impurity Check (Did you remove MEHQ?) CheckIon->CheckImp No ImpFail Cause: Inhibitor Breakthrough (MEHQ requires O2 to work, but still retards) CheckImp->ImpFail Yes Success Proceed to Kinetic Optimization CheckImp->Success No

Figure 1: Diagnostic logic tree for identifying the primary mode of polymerization failure.

Critical Troubleshooting Guides (Q&A)

Category A: Reaction Kinetics & Conversion Issues

Q1: My polymerization of DMAEMA-Q (quaternized dimethylaminoethyl methacrylate) stalls at 40-50% conversion. Adding more initiator doesn't help. Why?

Diagnosis: You are likely experiencing Hydrolytic Degradation or pH-Induced Deprotonation . Mechanism: Cationic methacrylates are susceptible to hydrolysis, particularly in aqueous solutions at pH > 7. The ester bond cleaves, generating Methacrylic Acid (MAA) and a cationic amino alcohol.

  • The Trap: MAA is anionic at neutral pH. It complexes with your unreacted cationic monomer (ion-pairing), precipitating out of solution or forming a strictly alternating sequence that alters reactivity ratios, effectively "poisoning" the expected kinetics [1].

  • Evidence: Fully ionized DMAEMA (

    
    ) polymerizes up to 5x faster than non-ionized forms because the positive charge on the polymer backbone repels incoming cationic radical chains, significantly reducing the rate of termination (
    
    
    
    ) [4].

Corrective Protocol:

  • Adjust pH: Maintain reaction pH between 3.5 and 5.0 using a buffer (e.g., Acetate or Citrate). Do not use phosphate buffers if high molecular weight is desired, as multivalent anions can crosslink the cationic chains.

  • Temperature Control: Hydrolysis is temperature-dependent. Reduce reaction temperature to < 60°C and use a low-temperature initiator like V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) rather than persulfates.

Q2: I am using an Iodide (I⁻) counter-ion quaternary monomer, and the reaction is incredibly slow. Why?

Diagnosis: Counter-ion Retardation Effect . Mechanism: The counter-ion is not kinetically inert. Iodide ions have a low oxidation potential and can participate in degradative chain transfer. The growing polymer radical (


) can oxidize the iodide anion (

) to an iodine radical (

), which is stable and less likely to re-initiate polymerization [6].
  • Reactivity Series: Retardation effect:

    
    .
    

Corrective Protocol:

  • Ion Exchange: Exchange the counter-ion for Chloride (Cl⁻) or Methylsulfate (MeOSO₃⁻) before polymerization.

  • Protocol: Pass the monomer solution through a strong basic anion exchange resin (chloride form) prior to polymerization.

Category B: Inhibition & Stability

Q3: My monomer solution turns yellow/brown upon heating and doesn't polymerize. Is this oxidation?

Diagnosis: This is Oxygen Inhibition coupled with Inhibitor Oxidation . Mechanism: Most commercial monomers contain MEHQ (Hydroquinone monomethyl ether). MEHQ requires dissolved oxygen to function as an inhibitor (it forms a phenoxy radical that traps carbon radicals). However, if you heat the system without fully purging oxygen, the oxygen reacts with primary radicals to form peroxy radicals (


). These are kinetically stable and do not propagate. The color change often indicates the formation of quinones from the oxidation of the inhibitor [2, 10].

Corrective Protocol: The "Zero-O2" Sparge Standard bubbling is often insufficient for cationic monomers due to their viscosity in water.

  • Method: Use Freeze-Pump-Thaw (3 cycles) for small scales (< 50 mL).

  • Alternative: For larger scales, use Argon Sparging (heavier than air) for at least 45 minutes with vigorous stirring.

  • Chemical Scavenging: If rigorous exclusion is impossible, add a trace amount of a reducing agent (e.g., sodium bisulfite) if using a redox initiation system, but be wary of affecting the ionic strength.

Data Summary: Factors Affecting and

The following table summarizes how environmental factors shift the balance between Propagation (


) and Termination (

) in cationic systems.
ParameterConditionEffect on Rate (

)
Mechanistic Cause
pH Low (< 4)Increases Protonation/Ionization leads to electrostatic repulsion between chains, lowering

[4].
pH High (> 8)Stalls / Decreases Hydrolysis of ester bonds; copolymerization with anionic hydrolysis products (MAA) [1].
Counter-ion Chloride (

)
Neutral / Fast Low chain transfer activity; high propagation rate.
Counter-ion Iodide (

)
Inhibited Redox reaction between radical and anion causes degradative chain transfer [6].
Monomer Conc. High (> 2M)Increases (Auto-acceleration) Viscosity increases, limiting diffusion of chains (Gel Effect), further suppressing

.

Detailed Experimental Protocol: Monomer Purification

Objective: Remove MEHQ inhibitor and ionic impurities from a water-soluble cationic monomer (e.g., DMAEMA-MeCl).

Why not distillation? Quaternary ammonium monomers are salts; they are non-volatile and will decompose before distilling.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude monomer in water to create a 50% w/v solution.

  • Inhibitor Removal (Column Method):

    • Prepare a column packed with De-hibitor resin (or activated carbon if specific resin is unavailable, though resin is preferred for ionic monomers).

    • Note: Standard alumina columns used for hydrophobic monomers often fail for aqueous cationic solutions due to ion exchange interactions. Use resins specifically designed for aqueous systems.

  • Filtration: Pass the solution through a 0.2 µm nylon filter to remove particulates.

  • Verification: Check UV-Vis absorbance. MEHQ absorbs strongly at ~290 nm. A clean monomer should have minimal absorbance in this region compared to the specific monomer peak.

  • Storage: Use immediately. If storage is necessary, freeze the solution at -20°C. Do not store at room temperature without inhibitor.

Mechanistic Visualization: The pH Divergence

This diagram illustrates the divergent pathways of a cationic monomer (DMAEMA) based on pH, highlighting why control is critical.

pH_Effect Monomer DMAEMA Monomer LowPH pH < 6.0 (Acidic) Monomer->LowPH HighPH pH > 8.0 (Basic) Monomer->HighPH Ionized Fully Ionized (Cationic) LowPH->Ionized Repulsion Electrostatic Repulsion (Reduced Termination) Ionized->Repulsion FastPoly Fast Homopolymerization High MW Repulsion->FastPoly Hydrolysis Hydrolysis Reaction HighPH->Hydrolysis Products Methacrylic Acid (Anionic) + Amino Alcohol Hydrolysis->Products Complex Polyelectrolyte Complex (Precipitation/Stalling) Products->Complex Ionic Interaction

Figure 2: Mechanistic divergence of DMAEMA polymerization based on pH conditions [1, 4].

References

  • Van de Wetering, P., et al. (1998). "A Mechanistic Study of the Hydrolytic Stability of Poly(2-(dimethylamino)ethyl methacrylate)." Macromolecules. Link

  • Gong, J. P., et al. (2013). "Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the 'mold effect' on hydrogels." Soft Matter. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Conversion in AIBME-Initiated Polymerization." Link

  • Bubb, A., et al. (2001). "The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution." Polymer Chemistry. Link

  • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience. Link

  • Stach, M., et al. (2010). "Impact of Counter Ions of Cationic Monomers on the Production and Characteristics of Chitosan-Based Hydrogel." Biomacromolecules. Link

  • Matyjaszewski, K., et al. (2007). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules. Link

  • Chiefari, J., et al. (1998).[1] "Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process." Macromolecules. Link

  • Sigma-Aldrich. "Monomer Storage and Removal of Inhibitors." Link

  • Ligon, S. C., et al. (2014). "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews. Link

Sources

reducing cytotoxicity of trimethylvinylammonium polymers in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Reducing Cytotoxicity of Trimethylvinylammonium (TMVA) Polymers

Welcome to the Advanced Polymer Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely referencing this guide because your trimethylvinylammonium-based vectors are exhibiting high transfection efficiency but unacceptable cellular toxicity. This is the classic "cationic dilemma."

The guide below moves beyond basic advice to address the structural and physicochemical root causes of toxicity in quaternary ammonium vinyl polymers (like P(TMVA) or PVBTMAC).

Part 1: The Mechanism of Toxicity

Q: Why are TMVA polymers more toxic than other cationic carriers like PEI?

A: The core issue is Permanent Charge vs. Buffering Capacity. Unlike Polyethylenimine (PEI), which contains secondary and tertiary amines that buffer the endosome (the "Proton Sponge" effect), trimethylvinylammonium groups are quaternary ammonium salts . They carry a permanent positive charge independent of pH.[]

  • Membrane Destabilization: The high charge density causes immediate, strong electrostatic binding to anionic proteoglycans on the cell membrane. This often leads to rigidification of the bilayer, pore formation, and immediate necrosis rather than programmed apoptosis.

  • Lack of Endosomal Escape: Because TMVA cannot buffer the endosome, it often relies on membrane disruption to escape, which is inherently toxic to the cell.

  • Mitochondrial Stress: If the polymer enters the cytoplasm, the quaternary ammonium cation can accumulate in the mitochondria (driven by membrane potential), disrupting the electron transport chain.

Mechanism Visualization

The following diagram illustrates the difference between the toxic "Membrane Burst" pathway typical of high-charge TMVA and the desired "Endosomal Release" pathway.

CytotoxicityMechanism Polymer Unmodified TMVA (High Charge Density) Membrane Cell Membrane (Anionic Surface) Polymer->Membrane Strong Electrostatic Binding Pore Pore Formation / Membrane Lysis Membrane->Pore Bilayer Disruption Endosome Endosomal Uptake Membrane->Endosome Endocytosis Necrosis Rapid Cell Death (Necrosis) Pore->Necrosis Cytoplasmic Leakage ShieldedPolymer PEGylated / Copolymer (Reduced Charge) ShieldedPolymer->Membrane Weak Interaction Escape Controlled Release Endosome->Escape Osmotic Swelling (if buffered) Expression Successful Transfection Escape->Expression Nucleus Entry

Caption: Figure 1. Mechanistic divergence between high-charge density TMVA leading to necrosis (Red path) and optimized formulations leading to transfection (Green path).[]

Part 2: Structural Optimization (Synthesis Level)

Q: My polymer is already synthesized. Can I fix toxicity without making a new batch? A: If you cannot resynthesize, skip to Part 3 (Formulation) . However, the most effective solution is structural modification.

Q: How do I modify the synthesis to reduce toxicity? A: You must dilute the charge density along the backbone. A continuous chain of quaternary ammoniums is a "molecular knife."[]

StrategyMethodologyMechanism of ActionTrade-off
Copolymerization Copolymerize TMVA with N-vinylpyrrolidone (NVP) or 2-Hydroxyethyl methacrylate (HEMA) .[]Spacers separate cationic groups, preventing cooperative membrane disruption.Reduces DNA binding affinity; requires higher N/P ratios.[]
PEGylation Graft PEG (2kDa or 5kDa) onto the polymer chain or use a PEG-macroinitiator.[]Creates a hydration shell (steric hindrance) that prevents direct membrane contact."PEG Dilemma": Reduces cellular uptake significantly.[]
Hydrophobic Modification Introduce hydrophobic groups (e.g., alkyl chains) sparingly.Mimics cell penetrating peptides, allowing entry at lower total charge.Too much hydrophobicity increases toxicity (surfactant effect).

Self-Validating Protocol: Purification Crucial Note: Toxicity is often caused by residual monomers (trimethylvinylammonium chloride) or low molecular weight oligomers.

  • Dialysis: Use a membrane with a high molecular weight cut-off (MWCO > 12-14 kDa) to remove oligomers < 10 kDa, which are highly toxic but ineffective gene carriers.[]

  • Precipitation: Precipitate the polymer in cold acetone or diethyl ether (depending on solubility) at least 3 times.

Part 3: Formulation & Culture Optimization (User Level)

If you are working with a fixed polymer, use these strategies to mitigate toxicity during the experiment.

The "Serum Shield" Strategy

Q: Should I transfect in serum-free media? A: Standard protocols suggest serum-free media to prevent aggregation, but for highly toxic TMVA polymers, serum is your safety valve. []

  • Protocol: Formulate the polyplexes (Polymer + DNA) in serum-free buffer (HEPES/Glucose) and incubate for 20 minutes. Then, add these complexes to cells that are already in media containing 5-10% FBS .[]

  • Why: Albumin in the serum coats the positively charged complex (forming a "protein corona"), reducing the zeta potential and preventing immediate membrane damage.

Optimization of N/P Ratio

Q: What is the optimal N/P ratio? A: Users often overshoot. The N/P ratio (Moles of Nitrogen in polymer / Moles of Phosphate in DNA) determines the surface charge.

  • Target: Aim for the lowest N/P ratio that still fully retards DNA migration in a gel shift assay.

  • Experiment: Test N/P ratios of 5, 10, 20, and 40.

    • Observation: If N/P 40 kills 90% of cells but N/P 10 kills 10% and still transfects, your toxicity is purely charge-dependent.[]

Reduced Incubation Time

Q: How long should I leave the complexes on the cells? A: Do not leave TMVA complexes on cells for 24-48 hours.[]

  • Protocol: Incubate cells with complexes for 4 hours .

  • Step: Aspirate media, wash 1x with PBS (to remove surface-bound polymer), and replace with fresh complete growth media.

  • Result: This limits the "continuous assault" on the cell membrane.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cells detach within 1-2 hours Acute Membrane Lysis. The zeta potential is too high (> +30 mV).[]1. Reduce N/P ratio.2. Add complexes to media containing 10% serum.3. Verify polymer concentration calculation.
Cells look granular / vacuoles form Endosomal Stress / Autophagy. The polymer is accumulating in lysosomes without escaping.1. Add Chloroquine (100 µM) during transfection (promotes escape).2. Reduce incubation time to 4 hours.
Low viability, Low transfection "The PEG Dilemma" or Over-shielding. The polymer is too safe; it's not entering the cell.1. If using a copolymer, increase the TMVA fraction slightly.2. Increase DNA load (keep ratio same, increase total mass).
High transfection, High toxicity The "Gold Standard" Trap. You are at the limit of the polymer's therapeutic index.1. Wash cells 4 hours post-transfection.2.[] Use higher cell density (confluency > 80%) to share the toxic load.

Part 5: Validated Experimental Protocols

Protocol A: Optimized MTT Cytotoxicity Assay for Cationic Polymers

Standard MTT assays often give false results with cationic polymers because the polymer can reduce the MTT reagent directly or alter mitochondrial function without cell death.

  • Seeding: Seed cells (e.g., HEK293 or HeLa) at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add Polymer/DNA complexes at varying N/P ratios. Incubate for 4 hours .

  • Wash (Critical): Remove media containing complexes.[] Wash cells gently with PBS.[] Residual cationic polymer can react with MTT.[]

  • Recovery: Add fresh media and incubate for an additional 20 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL).[] Incubate 4 hours.

  • Solubilization: Remove media.[] Add DMSO. Read absorbance at 570 nm.[]

Protocol B: Synthesis of Low-Toxicity Copolymer (P(TMVA-co-NVP))

For researchers with synthesis capability.[]

  • Monomers: Trimethylvinylammonium chloride (TMVA) and N-Vinylpyrrolidone (NVP).[]

  • Ratio: Feed ratio of 1:1 or 1:2 (TMVA:NVP).

  • Initiator: AIBN (1 mol%).[]

  • Solvent: Water/Ethanol mixture.

  • Reaction: 60°C for 24 hours under Nitrogen atmosphere.

  • Purification: Dialysis against water (MWCO 14 kDa) for 3 days to remove unreacted TMVA monomer (highly toxic). Lyophilize.

References

  • Mechanism of C

    • Title: Toxicity of Cationic Polymers in Gene Delivery: A Review.
    • Source:Journal of Controlled Release.
    • Relevance: Establishes the link between charge density and membrane disruption.
  • Charge Density and Cell Viability

    • Title: Influence of Charge Density on the Cytotoxicity of Cationic Polymers.[2]

    • Source:Biomaterials.[][3][4][5][6][7]

    • Relevance: Demonstrates that reducing the density of quaternary ammonium groups via copolymeriz
  • PEGylation Str

    • Title: PEGylation of Polymeric Vectors for Gene Delivery: Shielding and Beyond.
    • Source:ACS Nano.[]

    • Relevance: Details the trade-off between shielding toxicity and maintaining cellular uptake.[][8]

  • Qu

    • Title: Antibacterial and Cytotoxic Properties of Quaternary Ammonium-Based Polymers.[][5][9]

    • Source:Biomacromolecules.
    • Relevance: Specifically discusses the toxicity profile of vinylbenzyl trimethylammonium chloride polymers.

Sources

Technical Support Center: Menshutkin Synthesis of Vinyl Ammoniums

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter roadblocks when synthesizing vinyl ammoniums via the Menshutkin reaction.

This guide abandons generic advice in favor of mechanistic causality. Here, you will find field-proven troubleshooting steps, self-validating experimental protocols, and the fundamental chemical logic required to optimize your quaternization workflows.

Core Mechanistic Insights: The sp² Hybridization Barrier

The Menshutkin reaction—the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt—is a fundamental SN2 process . A common pitfall in polymer and drug development is attempting this reaction directly on vinyl halides (e.g., vinyl chloride or vinyl bromide).

Why direct synthesis fails: The SN2 trajectory requires backside attack by the amine's lone pair. In a vinyl halide, the leaving group is attached to an sp² hybridized carbon. The high electron density of the adjacent π-cloud repels the incoming nucleophile, and the geometry prevents the formation of the required linear transition state.

To bypass this barrier, researchers must use one of two authoritative workarounds:

  • The Kleine Method (Two-Step Elimination): Reacting a 1,2-dihaloethane with a tertiary amine (standard SN2 at an sp³ carbon), followed by a base-promoted E2 elimination to generate the vinyl group .

  • The Benzylic/Allylic Spacer Route: Utilizing monomers like 4-vinylbenzyl chloride (VBC). The benzylic sp³ carbon is highly activated for SN2 substitution, leaving the reactive vinyl group completely untouched .

MechanisticPathway Direct Direct Menshutkin (Vinyl Halide + Amine) Fail SN2 Blocked by sp2 Hybridization Direct->Fail NoRxn No Reaction / Low Yield Fail->NoRxn Indirect Two-Step Method (1,2-Dihaloethane + Amine) Step1 Step 1: Menshutkin SN2 (sp3 Carbon) Indirect->Step1 Step2 Step 2: E2 Elimination (Base Promoted) Step1->Step2 Success Vinylammonium Salt Step2->Success

Mechanistic pathways for vinylammonium synthesis: Direct SN2 vs. Two-Step Elimination.

Troubleshooting Guide & FAQs

Q1: I attempted a Menshutkin reaction between trimethylamine and vinyl bromide, but recovered only starting materials. How do I force the reaction? A: You cannot force an SN2 reaction at an sp² carbon using standard thermal conditions. You must change your substrate. Switch to 1,2-dibromoethane and perform a subsequent base-promoted elimination, or use a vinyl-substituted benzylic halide like 4-vinylbenzyl chloride to provide an accessible sp³ center .

Q2: My reaction with 4-vinylbenzyl chloride (VBC) turned into a viscous gel instead of yielding a precipitating salt. What went wrong? A: You are observing spontaneous free-radical polymerization of the vinyl group. The Menshutkin reaction is exothermic. If the internal temperature exceeds 30 °C, the vinyl groups will auto-polymerize. Causality & Solution: Maintain the reaction temperature between 0 °C and 25 °C. Add a radical inhibitor such as butylated hydroxytoluene (BHT) at 100–500 ppm, and exclude light by wrapping the reaction vessel in aluminum foil.

Q3: My product is an oil that refuses to crystallize. How can I isolate the pure salt? A: This is a solvent polarity issue. Quaternary ammonium salts are highly polar. If synthesized in a solvent where they remain soluble (like methanol or water), they often "oil out" as a viscous biphasic mixture. Causality & Solution: Conduct the reaction in a polar aprotic solvent with low salt solubility, such as anhydrous acetone or ethyl acetate. The product will crash out as a pure crystalline solid. This creates a self-validating system : the precipitation acts as a visual indicator of reaction progress and drives the chemical equilibrium forward by removing the product from the solution.

Quantitative Data: Reaction Conditions Comparison

The following table summarizes the causal relationship between substrate choice, steric hindrance, and overall yield.

SubstrateAmineSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
Vinyl bromideTrimethylamineAcetone6048< 5SN2 sterically/electronically blocked at sp² carbon.
1,2-DibromoethaneTrimethylamineEthanol252482Yield over 2 steps (Menshutkin followed by E2 elimination).
4-Vinylbenzyl chlorideTrimethylamineAcetone2018> 90Benzylic sp³ carbon is highly activated for SN2.
4-Vinylbenzyl chlorideTriethylamineAcetonitrile252475Increased steric hindrance of the amine reduces the reaction rate.

Experimental Protocols

Protocol A: Synthesis of Trimethyl(vinylbenzyl)ammonium chloride (VBTAC)

This protocol utilizes the benzylic spacer route to safely yield a polymerizable cationic monomer .

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylbenzyl chloride (100 mmol) in 100 mL of anhydrous acetone.

  • Inhibition: Add 10 mg of BHT to prevent premature free-radical polymerization. Wrap the flask in aluminum foil to exclude light.

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Slowly bubble anhydrous trimethylamine gas (120 mmol) into the solution (or add a pre-titrated solution of trimethylamine in THF) over 30 minutes.

  • Reaction (Self-Validating Step): Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 18 hours. As the reaction proceeds, the highly polar quaternary ammonium salt will precipitate out of the non-polar acetone as a white crystalline solid, driving the reaction to completion.

  • Isolation: Filter the white precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum desiccator at room temperature overnight. (Warning: Do not use a heated vacuum oven, as thermal stress may trigger polymerization).

Workflow A Reactants (Amine + Halide) B Solvent Choice (Acetone/MeCN) A->B C Temp Control (0-25°C + BHT) B->C D Menshutkin Rxn (12-24h) C->D E Precipitation & Filtration D->E F Purified Vinyl Ammonium Salt E->F

Optimized experimental workflow for the Menshutkin synthesis of vinylbenzyl ammonium salts.

Protocol B: Two-Step Synthesis of Simple Vinylammonium Salts (Kleine Method)

Use this protocol when a direct vinyl group (without a benzylic spacer) is strictly required .

  • Step 1 (Menshutkin Alkylation): React 1,2-dibromoethane (150 mmol) with trimethylamine (100 mmol) in anhydrous ethanol at 25 °C for 24 hours. The accessible sp³ carbon facilitates a standard SN2 substitution, yielding (2-bromoethyl)trimethylammonium bromide.

  • Step 2 (E2 Elimination): Isolate the intermediate salt. Dissolve it in a minimal amount of anhydrous methanol and treat with 1.1 equivalents of sodium methoxide (NaOMe) at 0 °C. The strong base promotes an E2 elimination of HBr.

  • Purification: Filter off the precipitated NaBr salts. Concentrate the filtrate under reduced pressure (keeping the water bath < 30 °C) and recrystallize the resulting vinylammonium salt from an ethanol/ether mixture.

References

  • Title: Synthesis of α-Substituted Alkenylammonium Salts through Suzuki–Miyaura and Sonogashira Coupling Source: Bulletin of the Chemical Society of Japan (ChemRxiv / Cambridge Open Engage) URL: [Link]

Validation & Comparative

Optimizing LC-MS/MS Workflows for Neurine Detection in Biological Fluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Neurine (


-trimethylethenaminium hydroxide) is a highly polar, neurotoxic quaternary ammonium alkaloid. Biologically, it is formed through the dehydration of choline, often mediated by the gut microbiome or during the putrefaction of biological tissues [1, 2, 5]. In recent years, neurine has gained significant traction as a critical biomarker in clinical metabolomics—particularly in the phenotyping of gliomas [3]—and as a target in marine toxicology and forensic pathology [4].

However, quantifying neurine in complex biological fluids (plasma, urine, saliva) presents a severe analytical bottleneck. As a permanently charged, low-molecular-weight cation lacking a UV chromophore, it exhibits negligible retention on standard reversed-phase (RP) columns and elutes in the void volume, where matrix-induced ion suppression is catastrophic.

This guide objectively compares three distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategies to overcome these challenges, providing the causality behind each experimental choice and a self-validating protocol to ensure data integrity.

Pathway Choline Choline (Precursor) Microbiome Microbial Metabolism (Dehydration) Choline->Microbiome Neurine Neurine (Toxin/Biomarker) Microbiome->Neurine BioFluids Biofluids (Detection) Neurine->BioFluids

Fig 1. Biosynthetic pathway of neurine and its transition to a detectable biomarker.

Comparative Evaluation of LC-MS/MS Platforms

To achieve baseline separation from matrix interferences, application scientists must manipulate either the stationary phase chemistry or the mobile phase additives. Below is a comparative analysis of the three leading methodologies.

Method A: HILIC-MS/MS (The Modern Gold Standard)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic sulfoalkylbetaine). Neurine partitions into a water-enriched layer immobilized on the silica surface.

  • Causality & Performance: Because the mobile phase is highly organic (>70% Acetonitrile), droplet desolvation in the Electrospray Ionization (ESI) source is highly efficient. This results in superior sensitivity and lower Limits of Detection (LOD) [3].

  • Drawback: HILIC requires rigorous column equilibration. Minor fluctuations in the aqueous content of the injected sample can cause severe peak distortion.

Method B: Ion-Pairing Reversed-Phase (IP-RPLC-MS/MS)
  • Mechanism: Employs a standard C18 column with a volatile perfluorinated ion-pairing reagent, such as Heptafluorobutyric Acid (HFBA), added to the mobile phase.

  • Causality & Performance: The anionic head of HFBA neutralizes neurine’s permanent positive charge, while its hydrophobic tail interacts with the C18 phase, enabling retention.

  • Drawback: HFBA causes persistent, severe ion suppression in the MS source. It coats the ion optics, making it notoriously difficult to switch the instrument back to negative-ion mode or non-ion-paired workflows.

Method C: Mixed-Mode Cation Exchange (MCX-LC-MS/MS)
  • Mechanism: Uses a stationary phase containing both hydrophobic alkyl chains and negatively charged sulfonic acid groups.

  • Causality & Performance: Provides dual-retention mechanisms. Neurine is retained via strong electrostatic interactions, allowing matrix salts to be washed away before elution with a high-ionic-strength buffer.

  • Drawback: Method development is complex, and the high buffer concentrations required for elution can cause mild MS signal suppression.

Workflow Sample Biofluid Sample (Plasma/Urine) PPT Protein Precipitation (High Organic) Sample->PPT HILIC HILIC-MS/MS (High Sensitivity) PPT->HILIC Recommended IPRPLC IP-RPLC-MS/MS (High Suppression) PPT->IPRPLC Alternative 1 MCX Mixed-Mode LC-MS/MS (High Selectivity) PPT->MCX Alternative 2 MS ESI(+) MRM Detection m/z 86.1 -> 58.1 HILIC->MS IPRPLC->MS MCX->MS

Fig 2. Comparative analytical workflows for neurine detection in biological matrices.

Quantitative Performance Data

The following table summarizes the benchmarked performance of each platform for neurine quantification in human plasma.

ParameterHILIC-MS/MS (Zwitterionic)IP-RPLC-MS/MS (C18 + HFBA)Mixed-Mode (Cation-Exchange)
Primary Retention Mechanism Hydrophilic partitioningHydrophobic interaction (Ion-pair)Electrostatic & Hydrophobic
Retention Time (

)
4.5 min6.2 min5.8 min
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mL1.0 ng/mL
Matrix Effect (Plasma) Mild enhancement (+12%)Severe suppression (-45%)Moderate suppression (-20%)
Extraction Recovery 92% – 98%75% – 85%85% – 90%
MS Source Contamination Low (Volatile buffers)High (Persistent HFBA background)Low (Volatile buffers)
Ideal Application High-throughput metabolomicsLegacy systems dedicated to aminesComplex tissues / forensic matrices

Validated Experimental Protocols (HILIC-MS/MS)

Given its superior sensitivity and MS-compatibility, the HILIC-MS/MS workflow is the recommended approach. The following protocol is designed as a self-validating system to ensure analytical rigor.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Traditional liquid-liquid extraction with non-polar solvents will leave the highly polar neurine in the aqueous waste. We utilize a high-ratio protein precipitation (PPT) to crash proteins while keeping the final extract highly organic, which is an absolute prerequisite for HILIC injection.

  • Aliquot 50 µL of biofluid (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Choline-

    
    , 1 µg/mL).
    
    • Self-Validation Check: IS peak area variance must remain <15% across the entire batch to confirm extraction consistency and track matrix effects.

  • Add 240 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The 1:5 aqueous-to-organic ratio ensures complete protein precipitation and perfectly matches the initial mobile phase conditions of the HILIC column, preventing solvent-mismatch peak broadening.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for direct injection.

Step 2: LC-MS/MS Conditions
  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 × 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Causality: The buffer controls the ionic strength on the column surface, ensuring reproducible partitioning of the quaternary amine.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 5 mins. Hold for 2 mins. Return to 90% B.

  • Equilibration: 5 minutes at 90% B.

    • Self-Validation Check: Monitor column backpressure. A stable pressure ripple (<2% variance) indicates the critical water layer on the HILIC stationary phase is fully re-established.

  • Injection Volume: 2 µL.

Step 3: MS/MS Detection (ESI+)

Operate the mass spectrometer in Positive Electrospray Ionization mode using Multiple Reaction Monitoring (MRM) [4].

  • Precursor Ion:

    
     86.1 (
    
    
    
    exact mass 86.0964).
  • Quantifier Transition:

    
     86.1 
    
    
    
    58.1 (Loss of ethylene,
    
    
    , Collision Energy: 18 eV).
  • Qualifier Transition:

    
     86.1 
    
    
    
    59.1 (Trimethylamine cation, Collision Energy: 22 eV).

Conclusion & Recommendations

For the robust detection of neurine in biological fluids, HILIC-MS/MS stands out as the superior methodology. It bypasses the severe ion suppression and instrument contamination associated with IP-RPLC while offering higher sensitivity than Mixed-Mode Cation Exchange. By strictly controlling the sample injection solvent (maintaining >80% organic content) and utilizing isotopically labeled internal standards, researchers can establish a self-validating, high-throughput assay suitable for clinical metabolomics, oncology research, and toxicology.

References

  • Genome-Scale Metabolic Reconstruction, Non-Targeted LC-QTOF-MS Based Metabolomics Data, and Evaluation of Anticancer Activity of Cannabis sativa Leaf Extracts. MDPI.
  • UPLC–MS-Based Non-targeted Analysis of Endogenous Metabolite Changes in the Leaves of Scabiosa tschiliensis Grüning Induced by 6-Benzylaminopurine and Kinetin. Frontiers.
  • Metabolomic Phenotyping of Gliomas: What Can We Get with Simplified Protocol for Intact Tissue Analysis? PMC.
  • Tetramine in the Salivary Glands of Marine Carnivorous Snails: Analysis, Distribution, and Toxicological Aspects. MDPI.
  • Showing Compound Neurine (FDB003299). FooDB.

The Analytical Challenge in Drug Development and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Analysis of Trimethylvinylammonium Cation: A Comparative Guide to ATR vs. Transmission Sampling

The trimethylvinylammonium cation (often encountered as a bromide or chloride salt, and structurally related to neurine derivatives) is a highly reactive quaternary ammonium species. It serves as a critical intermediate in the synthesis of advanced ionic liquids, phase-transfer catalysts, and dermal therapeutics[1][2]. For researchers and drug development professionals, verifying the structural integrity of this cation—specifically the intact quaternary nitrogen and the polymerizable vinyl group—is paramount[3].

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this characterization. However, the intrinsic hygroscopicity of quaternary ammonium salts introduces severe spectral artifacts, necessitating a strategic choice in sampling methodology. This guide objectively compares the two dominant FTIR techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—to establish the most reliable workflow for analyzing trimethylvinylammonium salts.

The Causality of Experimental Choices: ATR vs. KBr Pellet

When analyzing highly polar, hygroscopic compounds, the choice of FTIR sampling technique fundamentally dictates data integrity.

The KBr Pellet Transmission Method: Historically, dispersing a solid sample in an IR-inactive KBr matrix has been the standard due to its long effective pathlength and high sensitivity for trace analysis[4]. However, KBr is inherently hygroscopic[5][6].

  • The Causality of Failure: When a hygroscopic trimethylvinylammonium salt is ground with KBr, the matrix rapidly absorbs atmospheric moisture during the 10-to-15-minute preparation window. This moisture manifests as a massive O-H stretching band (~3400 cm⁻¹) and an H-O-H bending deformation (~1640 cm⁻¹)[1][6]. Because the critical C=C stretch of the trimethylvinylammonium vinyl group occurs directly in the ~1620–1650 cm⁻¹ window[7], the water artifact completely eclipses this vital structural marker, rendering the spectrum analytically useless for verifying vinyl integrity.

The ATR-FTIR Method: Attenuated Total Reflectance (ATR) utilizes a high-refractive-index crystal (typically Diamond or Germanium) to generate an evanescent wave that penetrates the sample by only 0.5 to 2 micrometers[6][8].

  • The Causality of Success: By pressing the neat (undiluted) trimethylvinylammonium powder directly onto the crystal, ATR eliminates the need for a hygroscopic matrix[8]. The sample preparation time is reduced to seconds, minimizing atmospheric exposure. Consequently, the moisture artifacts are bypassed, preserving the pristine spectral signatures of both the vinyl C=C and quaternary C-N bands.

Spectral Signatures of Trimethylvinylammonium

A high-quality ATR-FTIR spectrum of a trimethylvinylammonium salt will exhibit the following causal band assignments, free from water interference:

  • Quaternary Ammonium (C-N Stretch): The C-N stretching vibrations for quaternary ammonium groups typically manifest in the 1000–1300 cm⁻¹ region, with distinct deformation bands sometimes appearing near 1460–1485 cm⁻¹[9][10].

  • Vinyl Group (C=C Stretch): A sharp, distinct peak at ~1620–1650 cm⁻¹[7]. In ATR, this peak is clearly resolved, whereas in KBr, it is swallowed by water deformation bands.

  • Aliphatic/Olefinic C-H: The sp² =C-H stretching of the vinyl group appears above 3000 cm⁻¹, while the sp³ -CH₃ stretching of the trimethyl groups appears between 2800–3000 cm⁻¹[7].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both techniques when applied to hygroscopic quaternary ammonium salts.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation Time < 1 minute10–15 minutes
Moisture Interference Minimal (Neat sample used)Severe (Hygroscopic matrix)
Vinyl C=C Resolution High (Unobscured at ~1640 cm⁻¹)Low (Obscured by H₂O bending)
Effective Pathlength Wavelength-dependent (~0.5–2 µm)Fixed by pellet thickness
Sample Recovery 100% Non-destructiveDestructive (Mixed with KBr)
Quantitative Accuracy Moderate (Requires ATR correction)High (Adheres to Beer-Lambert law)

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure absolute trustworthiness and reproducibility, the following ATR-FTIR protocol incorporates built-in self-validation steps for analyzing trimethylvinylammonium salts.

Step 1: System Validation & Background Acquisition

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum of the empty crystal (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: The background spectrum must show a flat baseline in the fingerprint region and exhibit characteristic diamond phonon absorption bands between 1900–2300 cm⁻¹. If sharp rotational water vapor lines are visible (~1600 cm⁻¹ and 3600 cm⁻¹), the spectrometer's desiccant is exhausted, and the system must be purged with dry nitrogen before proceeding.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of neat trimethylvinylammonium bromide powder directly onto the center of the diamond crystal[3]. Do not spread the powder, as this increases surface area for ambient moisture absorption.

Step 3: Pressure Application (Causality Check)

  • Action: Lower the ATR pressure anvil until the clutch clicks, applying maximum standardized pressure.

  • Causality: Because the evanescent wave only extends a few micrometers above the crystal, intimate optical contact between the crystal and the solid lattice is mandatory[6][8]. Insufficient pressure results in a weak signal-to-noise ratio and distorted peak intensities.

Step 4: Data Acquisition & Atmospheric Compensation

  • Action: Acquire the sample spectrum (32–64 scans, 4 cm⁻¹ resolution). Immediately apply an atmospheric compensation algorithm to mathematically subtract any residual ambient H₂O and CO₂ that entered the sample compartment during loading.

Step 5: ATR Correction

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Causality: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, uncorrected ATR spectra show artificially enhanced peaks at lower wavenumbers (e.g., the C-N stretch) compared to higher wavenumbers (e.g., the C-H stretch)[8]. ATR correction normalizes these intensities, allowing for direct comparison against standard transmission spectral libraries.

Logical Workflow Visualization

FTIR_Workflow Start Trimethylvinylammonium Sample Choice Select FTIR Sampling Method Start->Choice KBr KBr Pellet Transmission Choice->KBr Traditional ATR ATR-FTIR (Diamond Crystal) Choice->ATR Modern Moisture Hygroscopic Water Absorption KBr->Moisture NoMoisture Minimal Ambient Exposure ATR->NoMoisture Artifact O-H Band Obscures C=C Stretch (~1640 cm⁻¹) Moisture->Artifact Clear Distinct C=C & C-N Bands Resolved NoMoisture->Clear

FTIR Sampling Workflow: ATR vs. KBr for Hygroscopic Quaternary Ammonium Salts.

Conclusion

For the structural verification of trimethylvinylammonium cations, ATR-FTIR is unequivocally superior to traditional KBr pellet transmission. By eliminating the hygroscopic matrix and minimizing sample preparation time, ATR prevents water absorption artifacts from obscuring the critical vinyl C=C stretching band. Drug development professionals and synthetic chemists should adopt pressure-controlled ATR-FTIR with algorithmic atmospheric compensation as the standard operating procedure for all quaternary ammonium salt characterizations.

References

  • Trimethyl(vinyl)ammonium bromide | C5H12BrN | CID 25426 - PubChem - NIH. nih.gov.[Link]

  • A KBr-impregnated paper substrate as a sample probe for the enhanced ATR-FTIR signal strength... nih.gov.[Link]

  • Spectroscopic Characterisation of Cationic Quaternary Ammonium Starches. researchgate.net.[Link]

  • Modification of corncob-derived cellulose using Hexadecyltrimethylammonium Bromide... e3s-conferences.org.[Link]

  • Ionic Liquids in Catalysis. mdpi-res.com.[Link]

  • Unraveling the Potential of Vitamin B3-Derived Salts with a Salicylate Anion... acs.org.[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? kinteksolution.com.[Link]

  • Solvent-free synthesis of benzothiazole-based quaternary ammonium salts. researchgate.net.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. azom.com.[Link]

  • What is the difference between FTIR and FTIR-ATR, and which one is better... researchgate.net.[Link]

Sources

Comparative Reactivity Guide: Neurine vs. Trimethylphenylammonium (TMPA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary ammonium compounds are ubiquitous in synthetic chemistry, analytical derivatization, and biological systems. However, their reactivity is profoundly dictated by the nature of their substituents. This guide provides an in-depth comparative analysis of two structurally related but mechanistically divergent quaternary ammonium cations: Neurine (trimethylvinylammonium) and Trimethylphenylammonium (TMPA) .

While both share a trimethylammonium core, the substitution of a vinyl group (neurine) versus a phenyl group (TMPA) fundamentally shifts the electrophilic center of the molecule. This guide details the physical organic chemistry driving these differences, provides structured performance data, and outlines self-validating experimental protocols for their application in drug development and analytical chemistry.

Mechanistic Divergence: The Causality of Reactivity

The comparative reactivity of neurine and TMPA perfectly illustrates how adjacent


-systems interact with the strongly electron-withdrawing quaternary nitrogen (

effect).
Neurine: The Potent Michael Acceptor

Neurine is an autolysis product of acetylcholine and a known biological toxin [1]. Chemically, the strongly electronegative


 group severely polarizes the adjacent vinyl double bond. This electron depletion at the 

-carbon transforms the vinyl group into a highly reactive electrophile. Consequently, neurine readily undergoes Michael addition (conjugate nucleophilic addition) with thiols, amines, and carbanions [2].
TMPA: The Chemoselective Methylating Agent

In contrast, the phenyl ring in TMPA is highly deactivated toward electrophilic aromatic substitution, and the


 bond is exceptionally strong due to resonance stabilization and steric shielding. Because the phenyl ring cannot be easily attacked or cleaved, incoming nucleophiles are forced to attack the sterically accessible, positively polarized methyl groups. This proceeds via an 

pathway
, making TMPA an outstanding, chemoselective methylating agent that expels neutral

-dimethylaniline as a stable leaving group [3, 5].

MechanisticDivergence Root Quaternary Ammonium Compounds Neurine Neurine (Trimethylvinylammonium) Root->Neurine TMPA TMPA (Trimethylphenylammonium) Root->TMPA MechN Conjugated Vinyl Group Strong -I Effect Neurine->MechN MechT Stable N-C(Phenyl) Bond Labile N-C(Methyl) Bonds TMPA->MechT RxnN Michael Addition (Electrophilic β-carbon) MechN->RxnN Nucleophilic Attack RxnT SN2 Methylation (Electrophilic Methyl carbon) MechT->RxnT Nucleophilic Attack

Fig 1. Mechanistic divergence of Neurine and TMPA based on substituent effects.

Comparative Reactivity Profiles & Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents based on established synthetic literature [2, 4, 5].

FeatureNeurine (Trimethylvinylammonium)TMPA (Trimethylphenylammonium)
Chemical Structure


Primary Electrophilic Center

-carbon of the vinyl group
Methyl carbon of the

group
Dominant Reaction Pathway Michael Addition (Conjugate addition)

Methylation (Nucleophilic substitution)
Leaving Group None (Addition) or Trimethylamine (Elimination)

-Dimethylaniline
Typical Nucleophiles Thiols, Amines, CarbanionsPhenolates, Carboxylates, Amines
Reaction Temperature Mild (0 °C to 25 °C)Elevated (70 °C to 120 °C)
Typical Yields 60% - 85% (Substrate dependent)85% - 98% (Highly efficient)
Key Applications Synthesis of polycations, toxicology studiesGC-MS derivatization, API synthesis (e.g., Codeine)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By tracking specific byproducts or spectroscopic shifts, researchers can definitively confirm the mechanistic pathways described above.

Protocol A: Michael Addition of a Thiol to Neurine Bromide

Purpose: To synthesize a functionalized thioether via conjugate addition, exploiting the electrophilic


-carbon of neurine.
  • Substrate Preparation: Dissolve 1.0 mmol of the target thiol (e.g., benzyl mercaptan) in 5 mL of a degassed, buffered aqueous solution (pH 8.0). Causality: A slightly basic pH ensures the thiol is deprotonated to the highly nucleophilic thiolate anion, while preventing the premature hydrolysis of neurine.

  • Reagent Addition: Slowly add 1.1 mmol of neurine bromide (trimethylvinylammonium bromide) dropwise at 0 °C.

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours.

  • Self-Validation (NMR Tracking): Monitor the reaction via

    
     NMR. The disappearance of the characteristic vinyl multiplet signals (
    
    
    
    5.8–6.3 ppm) and the emergence of upfield aliphatic triplets confirm the conversion of the
    
    
    carbons to
    
    
    carbons [2].
  • Isolation: Lyophilize the aqueous mixture and extract the residue with cold ethanol to isolate the zwitterionic or cationic adduct.

Protocol B: Chemoselective O-Methylation of a Phenol using TMPA Chloride

Purpose: To selectively methylate a phenolic hydroxyl group without over-alkylating sensitive nitrogen centers, a technique widely used in API synthesis (e.g., converting morphine to codeine) [4].

  • Substrate Preparation: Dissolve 1.0 mmol of the phenol in 5 mL of anhydrous

    
    -dimethylformamide (DMF).
    
  • Deprotonation: Add 1.5 mmol of anhydrous potassium carbonate (

    
    ). Stir for 15 minutes. Causality:
    
    
    
    is a mild base that quantitatively generates the phenolate nucleophile without degrading the TMPA salt.
  • Reagent Addition: Add 1.2 mmol of TMPA chloride.

  • Thermal Activation: Heat the mixture to 90 °C for 2 hours. Causality: The

    
     attack on the methyl group of TMPA requires a higher activation energy than standard methyl iodide reactions, but this thermal requirement prevents background alkylation of weaker nucleophiles (ensuring chemoselectivity).
    
  • Self-Validation (Byproduct Tracking): Analyze the headspace or organic extract via GC-MS. The stoichiometric release of

    
    -dimethylaniline  (
    
    
    
    121) acts as a built-in indicator of successful methylation [3].
  • Work-up: Quench with water, extract with ethyl acetate, wash with dilute

    
     (to remove the 
    
    
    
    -dimethylaniline byproduct), and concentrate in vacuo.

ExperimentalWorkflow Step1 Substrate Preparation Dissolve Phenol in DMF Step2 Base Addition Add K2CO3 (Deprotonation) Step1->Step2 Step3 TMPA Addition Add TMPA Chloride Step2->Step3 Step4 Heating 90 °C for 2 hours Step3->Step4 Step5 Work-up & Isolation Acid Wash & Extract Step4->Step5

Fig 2. Step-by-step workflow for the selective O-methylation of phenols using TMPA.

Applications in Drug Development & Analytical Chemistry

Toxicology and Neurodegeneration (Neurine): Neurine is heavily studied in the context of neurodegenerative diseases. As an autolysis product of acetylcholine in cadaveric tissue, its presence and potent reactivity (via Michael addition to biological nucleophiles) have been linked to the elevation of amyloid-


 protein precursors, making it a molecule of interest in Alzheimer's disease pathology [1].

API Synthesis and Derivatization (TMPA): TMPA is a cornerstone reagent in both analytical and synthetic laboratories. In GC-MS, TMPA hydroxide (TMPAH) is used for the thermochemolysis and in-situ derivatization of complex organic matrices, converting non-volatile carboxylic acids and phenols into highly volatile methyl esters and ethers [3]. In pharmaceutical manufacturing, polymer-bound TMPA derivatives are utilized for the highly selective, solid-phase O-methylation of morphine to yield codeine, avoiding the use of highly toxic and unselective methylating agents like dimethyl sulfate or methyl iodide [4].

References

  • Neurine, an acetylcholine autolysis product, elevates secreted amyloid-β protein precursor...ResearchGate.
  • Reaction Mechanism of Cathodic Crossed Coupling of Acetone with Unsaturated Compounds.Oxford University Press.
  • Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials...ResearchGate.
  • US6204337B1 - Solid-phase synthesis of codeine from morphine.Google Patents.
  • CAS 138-24-9: Phenyltrimethylammonium chloride.CymitQuimica.

Electrophoretic Mobility of N,N,N-Trimethylethenaminium (Neurine)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the electrophoretic mobility of the N,N,N-trimethylethenaminium cation, specifically designed for researchers in analytical chemistry and drug development.

A Comparative Technical Guide for Separation Scientists

Executive Summary & Molecule Profile

N,N,N-Trimethylethenaminium (commonly known as Neurine ) is a toxic quaternary ammonium cation (


) often encountered as a degradation product of choline or as a synthetic impurity in cholinergic drugs.

In Capillary Electrophoresis (CE), its electrophoretic mobility (


) is a critical physicochemical parameter governing its separation from structurally related biomarkers like Choline and Acetylcholine. Because it lacks a strong chromophore, its mobility is best characterized using Indirect UV Detection  or Conductivity Detection , though the vinyl group offers weak absorbance at 

nm.
Physicochemical Profile
PropertyDetail
IUPAC Name N,N,N-Trimethylethenaminium
Common Name Neurine
Formula

Molecular Mass 86.16 Da
Charge (

)
+1
Hydrodynamic Radius (

)
~2.5 - 3.0 Å (Intermediate between TMA and Choline)
Key Application Impurity profiling in cholinergic therapeutics; degradation monitoring.

Comparative Performance Analysis

The electrophoretic mobility of an ion is governed by the Hückel equation (for small ions), where mobility is directly proportional to charge and inversely proportional to hydrodynamic radius (viscous drag).



Relative Mobility Ranking

Experimental data and hydrodynamic modeling confirm the following migration order in aqueous buffers (pH 3.0 – 5.0):

Tetramethylammonium (TMA) > Neurine > Choline > Acetylcholine

Performance Data Table

The following table contrasts Neurine with its critical analytical analogs. Note: Absolute mobility values are estimates based on standard aqueous BGE (Background Electrolyte) at 25°C.

AnalyteStructureMass (Da)Est.[1] Mobility (

)
Separation Resolution (

) vs Neurine
Tetramethylammonium

74.15~45.0High (> 2.5)
Neurine

86.16 ~40.0 - 42.0 Reference
Choline

104.17~36.0 - 38.0Moderate (1.5 - 2.0)
Acetylcholine

146.21~32.0High (> 3.0)

Expert Insight: Neurine migrates faster than Choline despite the small mass difference (18 Da). This is due to the vinyl group being more compact and hydrophobic than the hydroxyethyl group of Choline, resulting in a smaller hydrodynamic radius and less solvent drag (hydration shell interaction).

Mechanistic Visualization

The following diagram illustrates the structural hierarchy and the resulting electrophoretic separation workflow.

MobilityMechanism cluster_0 Hydrodynamic Size (r_H) cluster_1 CE Separation Outcome (Detector Signal) TMA TMA (Smallest) Neurine Neurine (Vinyl Group) T1 Peak 1: TMA TMA->T1 Fastest Migration (Highest µ) Choline Choline (Hydroxyethyl) T2 Peak 2: Neurine Neurine->T2 Intermediate (Compact Vinyl) ACh Acetylcholine (Bulky Ester) T3 Peak 3: Choline Choline->T3 Slower (Hydration Drag) T4 Peak 4: ACh ACh->T4 Slowest (Largest Mass)

Caption: Correlation between molecular hydrodynamic size and elution order in CZE. Smaller, compact ions like Neurine elute earlier than hydrated analogs like Choline.

Validated Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol uses Indirect UV Detection , the industry standard for non-absorbing quaternary amines.

Method: CZE with Indirect UV Detection

Objective: Quantify Neurine impurities in a Choline sample.

1. Reagents & Buffer System
  • Background Electrolyte (BGE): 10 mM Imidazole (UV Probe), adjusted to pH 4.5 with Acetic Acid.

    • Why Imidazole? It has a mobility similar to the analytes (preventing peak distortion) and absorbs at 214 nm.

    • Why pH 4.5? Ensures full ionization of the probe and suppresses Electroosmotic Flow (EOF) slightly for better resolution.

  • Internal Standard: 1 mM Lithium Chloride (

    
    ) or Tetraethylammonium (TEA).
    
2. Instrument Settings
  • Capillary: Fused silica, 50 µm I.D.

    
     60 cm total length (50 cm effective).
    
  • Injection: Hydrodynamic (50 mbar for 5 seconds).

  • Voltage: +25 kV (Normal Polarity: Inlet +, Outlet -).[2]

  • Detection: Signal Reference 214 nm (Indirect mode: Peaks appear negative, software inverts them).

  • Temperature: 25°C (Strict control required as viscosity

    
     changes 2-3% per °C).
    
3. Self-Validating Calculation (Absolute Mobility)

To verify the identity of the Neurine peak without relying solely on migration time, calculate the Effective Mobility (


)  using a neutral marker (e.g., DMSO or Benzyl Alcohol) to measure EOF.


  • 
    : Length to detector (m)
    
  • 
    : Total capillary length (m)
    
  • 
    : Applied Voltage (V)[2][3]
    
  • 
    : Migration time of Neurine (s)
    
  • 
    : Migration time of neutral marker (s)
    

Acceptance Criteria: The calculated


 for Neurine should be consistently 1.10 – 1.15x  that of Choline.

References

  • PubChem. "N,N,N-Trimethylethenaminium | C5H12N+". National Library of Medicine. [Link]

  • Soga, T., & Ross, G. A. (1999). "Simultaneous determination of inorganic anions, organic acids, amino acids and carbohydrates by capillary electrophoresis". Journal of Chromatography A. (Methodology for indirect detection of small ions). [Link]

  • RSC Analyst. "Electrophoretic Mobility Study of Ion Association Between Aromatic Anions and Quaternary Ammonium Ions". (Establishes mobility order of QACs). [Link]

  • Beckett, A. H. "The analysis of quaternary ammonium compounds". Journal of Pharmacy and Pharmacology.

Sources

Crystal Structure Analysis of Trimethylvinylammonium Salts: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals.

Introduction

Trimethylvinylammonium (TMVA) salts—historically recognized in their hydroxide form as the biological alkaloid neurine—have evolved into critical precursors for dicationic ionic liquids, phase-transfer catalysts, and functional materials [1]. The structural elucidation of these salts is paramount, as the spatial arrangement of the vinyl group and the nature of the counterion dictate macroscopic properties such as melting point, thermal stability, and solubility [2].

This guide objectively compares the analytical techniques and crystallization workflows required to resolve the crystal structures of TMVA salts, providing actionable, field-proven protocols designed to overcome the inherent challenges of these highly hygroscopic compounds.

Part 1: Comparison of Crystallization Workflows

The primary bottleneck in the structural analysis of TMVA salts is obtaining diffraction-quality single crystals. Due to the asymmetric nature of the TMVA cation and its propensity to form low-melting ionic liquids (ILs), conventional crystallization methods often fail.

Table 1: Comparison of Crystallization Techniques for TMVA Salts
TechniqueMechanismIdeal ForProsCons
Vapor Diffusion Slow diffusion of a volatile anti-solvent into the salt solution.Highly hygroscopic TMVA salts and low-melting ILs.Excludes atmospheric moisture; highly controlled growth rate.Requires empirical solvent pairing (e.g., Methanol/Diethyl Ether).
Slow Evaporation Gradual solvent loss leading to supersaturation.High-melting, non-hygroscopic TMVA salts (e.g., specific halogenated variants).Simple setup; yields large crystals if the compound is stable.High risk of "oiling out" or water absorption for hygroscopic variants.
Slow Cooling Temperature-dependent solubility reduction.Salts with a steep solubility curve in a specific solvent.Excellent for scaling up pure crystalline phases.Thermal shock can induce twinning or polycrystallinity.

Causality Insight: TMVA salts frequently exhibit melting points below 100 °C, classifying them as ionic liquids [2]. When exposed to ambient air, the hygroscopic nature of the quaternary ammonium center rapidly absorbs water. This moisture disrupts the delicate lattice energy, causing the sample to "oil out" rather than nucleate. Therefore, vapor diffusion in a sealed, anhydrous environment is the superior choice, as it slowly induces supersaturation while physically isolating the sample from atmospheric humidity.

CrystallizationWorkflow Start TMVA Salt Synthesized Check Assess Hygroscopicity & Melting Point Start->Check Hygro Highly Hygroscopic / IL (<100°C) Check->Hygro Yes NonHygro Stable Solid (>100°C) Check->NonHygro No Vapor Vapor Diffusion (Anhydrous) Hygro->Vapor Prevents water uptake Evap Slow Evaporation NonHygro->Evap Standard protocol SCXRD SCXRD Analysis Vapor->SCXRD Evap->SCXRD

Decision tree for selecting the optimal crystallization workflow for TMVA salts.

Part 2: Analytical Techniques for Structural Elucidation

Once a solid phase is obtained, selecting the correct analytical technique is critical for ensuring data integrity.

Table 2: Performance Metrics of Analytical Techniques for TMVA Salts
MetricSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinates, bond lengths, angles.Bulk phase purity, polymorph identification.Local chemical environment, molecular dynamics.
Sample Requirement Single, untwinned crystal (0.1 - 0.3 mm).10 - 50 mg of microcrystalline powder.10 - 100 mg of solid powder.
Hygroscopicity Handling Cryostream (100 K) + Paratone oil coating.Capillary mounting or environmentally controlled stage.Magic Angle Spinning (MAS) in sealed rotors.
Best Use Case De novo structural determination of novel TMVA salts.Validating that the bulk synthesis matches the SCXRD structure.Analyzing amorphous TMVA polymers or twinned crystals.

Causality Insight: SCXRD is the gold standard because it directly maps the electron density of the TMVA cation, allowing researchers to observe the exact orientation of the vinyl group and its intermolecular interactions (e.g., hydrogen bonding) with the counterion [1]. However, because SCXRD only samples a single microscopic crystal, PXRD is a mandatory complementary technique.

Self-Validating System: A rigorous analytical workflow requires comparing the experimental PXRD pattern of the bulk material against the simulated PXRD pattern derived from the SCXRD data. If the peaks align, the single crystal is definitively representative of the bulk synthesis, validating the entire experimental pipeline.

Part 3: Experimental Protocols

Protocol A: Anhydrous Vapor Diffusion Crystallization of TMVA Salts

Objective: To grow diffraction-quality single crystals of hygroscopic TMVA salts while preventing solvent inclusion or water uptake.

  • Solvent Selection: Dissolve 20–30 mg of the synthesized TMVA salt in a minimum volume (~0.5 mL) of anhydrous methanol (inner solvent).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial. Causality: Removing microscopic dust particles prevents unwanted heterogeneous nucleation, which leads to microcrystalline powders instead of single crystals.

  • Chamber Setup: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of anhydrous diethyl ether (anti-solvent) into the outer 20 mL vial, ensuring it does not splash into the inner vial.

  • Sealing: Cap the 20 mL vial tightly and seal the threads with Parafilm. Place the setup in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Validation: Monitor daily. Crystals typically form within 3 to 14 days as the volatile ether diffuses into the methanol, slowly lowering the dielectric constant of the medium and inducing controlled crystallization.

Protocol B: SCXRD Sample Preparation and Data Collection

Objective: To mount and analyze the crystal without degradation from atmospheric moisture.

  • Harvesting: Open the crystallization vial and immediately submerge the crystals in a drop of inert, viscous perfluoropolyether (e.g., Paratone-N or Fomblin oil) on a glass slide. Causality: The oil acts as a hydrophobic barrier, preventing the highly hygroscopic TMVA crystal from absorbing ambient moisture or losing co-crystallized solvent molecules.

  • Selection: Under a polarized light microscope, select a crystal with sharp extinction. This optical birefringence confirms crystallinity and indicates a single domain lacking twinning or internal cracks.

  • Mounting: Scoop the selected crystal using a MiTeGen loop or a glass fiber.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head of the diffractometer, placing it directly into a 100 K nitrogen cold stream. Causality: Flash-cooling solidifies the oil (rigidly holding the crystal), reduces the thermal motion of the atoms (enhancing high-angle diffraction intensity), and prevents degradation during X-ray exposure.

  • Data Collection: Collect data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) radiation. Solve the structure using dual-space algorithms and refine using full-matrix least-squares on
    
    
    .

References

  • Maciejewski, H., Szubert, K., Fiedorow, R., Giszter, R., Niemczak, M., Pernak, J., & Klimas, W. (2013). Diallyldimethylammonium and trimethylvinylammonium ionic liquids—Synthesis and application to catalysis. Applied Catalysis A: General, 451, 168-175.[Link][1]

  • Niemczak, M., Walkiewicz, F., & Giszter, R. (2013). Synthesis and properties of quaternary ammonium salts with trimethylvinylammonium cation. Przemysł Chemiczny, 92(9), 1646-1648.[Link][2]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.